Fmoc-N-Me-Orn(Boc)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYJGTKBQHBSDE-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-Methylation and Orthogonal Protection in Peptide Science
In the landscape of advanced peptide synthesis and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, a meticulously designed synthetic building block, exemplifies this principle. Its structure, featuring a pentanoic acid backbone, N-methylation at the alpha-amino group, and an orthogonal protecting group strategy, offers a sophisticated tool for medicinal chemists and peptide scientists. This guide provides an in-depth exploration of this compound, from its fundamental structure to its practical application, empowering researchers to leverage its unique properties in the pursuit of novel therapeutics.
Part 1: Core Structural Features and Physicochemical Profile
The utility of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid stems from the specific arrangement of its functional moieties. Understanding these components is critical to its effective application.
Key Structural Characteristics:
-
Chiral Center: The molecule possesses a defined stereochemistry at the alpha-carbon, designated as (S), which is the naturally occurring configuration for most amino acids.
-
N-Methylated Alpha-Amino Group: The presence of a methyl group on the alpha-nitrogen atom is a pivotal feature. This modification imparts significant conformational constraints on the peptide backbone, which can lead to increased resistance to enzymatic degradation and can lock the peptide into a bioactive conformation.
-
Pentanoic Acid Backbone: The five-carbon chain provides a specific length and flexibility to the amino acid side chain, influencing the overall topology of the resulting peptide.
-
Orthogonal Protecting Groups: The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) group for the alpha-amino function and the tert-butoxycarbonyl (Boc) group for the side-chain amino function is central to its utility in solid-phase peptide synthesis (SPPS). This orthogonality allows for the selective removal of one protecting group while the other remains intact, enabling precise, stepwise elongation of the peptide chain.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₄N₂O₆ | (Calculated) |
| Molecular Weight | 530.61 g/mol | (Calculated) |
| Appearance | White to off-white solid | (Typical for similar compounds) |
| Solubility | Soluble in DMSO and ethanol; insoluble in water.[1] | [1] |
| Storage | 2-8°C, sealed, dry.[2] | [2] |
Figure 1: Logical relationship of the core structural elements of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid.
Part 2: Synthesis and Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a specialized building block in Fmoc-based solid-phase peptide synthesis.[2][3] Its unique structure allows for the introduction of N-methylated residues into peptide sequences, a strategy often employed to enhance pharmacokinetic properties.
The Causality Behind Experimental Choices in Fmoc SPPS
The choice of Fmoc and Boc as protecting groups is a deliberate one, rooted in the principles of orthogonal chemistry. The Fmoc group is readily cleaved by a secondary amine base, typically piperidine, a condition under which the acid-labile Boc group remains stable. Conversely, the Boc group is removed with a strong acid, such as trifluoroacetic acid (TFA), which is typically used at the final cleavage step. This differential lability is the cornerstone of a self-validating and efficient synthetic workflow.
Detailed Step-by-Step SPPS Protocol
The following is a generalized protocol for the incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid into a peptide sequence on a solid support.
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) that has been pre-loaded with the first amino acid of the target sequence.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate a solution of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA in DMF).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a defined period (e.g., 1-2 hours) at room temperature.
-
Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the target sequence.
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA along with scavengers (e.g., triisopropylsilane, water) to remove the peptide from the resin and simultaneously cleave the Boc side-chain protecting group.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
-
Figure 2: Experimental workflow for the incorporation of the title compound in solid-phase peptide synthesis.
Part 3: Trustworthiness and Self-Validating Systems in Synthesis
A robust synthetic protocol is inherently self-validating. In the context of SPPS, this is achieved through:
-
In-process Monitoring: The use of qualitative tests like the Kaiser test at each coupling step provides immediate feedback on the reaction's completeness, allowing for real-time adjustments (e.g., recoupling if necessary).
-
Orthogonal Purity: The orthogonal nature of the Fmoc and Boc protecting groups ensures that deprotection events are highly specific, minimizing the formation of deletion or modified sequences.
-
Final Product Analysis: The ultimate validation of the synthesis lies in the rigorous analysis of the crude and purified peptide by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods confirm the identity, purity, and integrity of the final product.
Part 4: Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8°C).[2]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for Modern Drug Discovery
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid represents a sophisticated and powerful tool for the synthesis of modified peptides. Its unique combination of N-methylation and orthogonal protecting groups provides a reliable means to introduce desirable pharmacokinetic properties into peptide-based drug candidates. By understanding its chemical principles and applying rigorous synthetic protocols, researchers can effectively harness the potential of this building block to advance the frontiers of medicinal chemistry and drug discovery.
References
-
MySkinRecipes. (R)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(METHYL)AMINO)-5-(TERT-BUTOXY)-5-OXOPENTANOIC ACID. Available at: [Link]
Sources
An In-depth Technical Guide to Fmoc-N-Me-Orn(Boc)-OH: Strategies for Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Nα-Fmoc-Nα-methyl-Nδ-Boc-L-ornithine (Fmoc-N-Me-Orn(Boc)-OH), a specialized amino acid derivative crucial for advanced peptide synthesis. We will delve into its core chemical principles, strategic applications, and provide field-proven protocols to navigate the unique challenges associated with incorporating N-methylated residues into peptide sequences.
Introduction: The Strategic Advantage of N-Methylation and Orthogonal Protection
In the pursuit of novel peptide therapeutics, medicinal chemists continually seek modifications that enhance pharmacokinetic properties such as enzymatic stability, oral bioavailability, and receptor selectivity.[1][2] One of the most effective strategies is the site-specific N-methylation of the peptide backbone. The introduction of a methyl group on the amide nitrogen disrupts hydrogen bonding networks, which can inhibit enzymatic degradation and prevent peptide aggregation.[1][3]
This compound (CAS Number 1793105-28-8) is a sophisticated building block designed to capitalize on these advantages.[4] Its utility is rooted in a powerful dual-protection scheme that allows for precise, selective chemical manipulations during Solid-Phase Peptide Synthesis (SPPS).[4][5] This is known as an orthogonal protection strategy , where each protecting group can be removed under distinct chemical conditions without affecting the other.[5][][7][8]
-
The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group and is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7][9][10]
-
The Boc (tert-butoxycarbonyl) group protects the side-chain δ-amino group of the ornithine residue and is labile to acidic conditions, such as trifluoroacetic acid (TFA).[5][][9]
This elegant design grants the synthetic chemist independent control over the peptide backbone elongation (via Fmoc removal) and side-chain modification or cyclization (via Boc removal).[5][8]
Physicochemical Properties and Handling
Ensuring the quality of starting materials is fundamental to successful synthesis.[11] this compound is typically supplied as a white to off-white powder with a purity of ≥98% as determined by HPLC.[4]
| Property | Value | Source |
| CAS Number | 1793105-28-8 | [4][12][13] |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [4][12][13] |
| Molecular Weight | 468.55 g/mol | [4][12] |
| Appearance | White to off-white powder | [4] |
| Purity (HPLC) | ≥ 98% | [4] |
| Optical Rotation | [a]D20 = -16 ± 2º (c=1 in DMF) | [4] |
| Storage Conditions | 0-8 °C | [4][13] |
Solubility: The compound is soluble in common organic solvents used in peptide synthesis, such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[]
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS workflow, but with critical considerations for the coupling step due to the steric hindrance imposed by the Nα-methyl group.[1]
The Orthogonal Protection Scheme in Action
The diagram below illustrates the principle of orthogonal deprotection, which is central to the utility of this reagent.
Figure 1: Orthogonal deprotection of this compound.
Experimental Protocol: Incorporation into a Peptide Sequence
This protocol outlines the key steps for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine.
Workflow Diagram:
Figure 2: Workflow for incorporating a new amino acid in SPPS.
Step-by-Step Methodology:
-
Resin Preparation:
-
Begin with the peptide-resin which has a free amine at the N-terminus.
-
Swell the resin in DMF or NMP (approx. 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.[1]
-
-
Fmoc-Deprotection (of the preceding residue):
-
The Coupling Reaction: Overcoming Steric Hindrance
-
Causality: The N-methyl group significantly increases steric hindrance compared to a standard secondary amine, making peptide bond formation more difficult.[1] Consequently, standard coupling reagents like HBTU or HCTU can be less effective.[1] Highly reactive coupling reagents are required to achieve high yields.[1][3]
-
Reagent Preparation (Activation): In a separate vial, dissolve 4 equivalents of this compound (relative to resin substitution) in DMF or NMP. Add 4 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 8 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIEA).[1]
-
Allow the mixture to pre-activate for 5 minutes at room temperature.[1]
-
Coupling: Add the activated amino acid solution to the swelled, deprotected peptide-resin.
-
Shake the reaction vessel at room temperature for at least 2 hours. Due to the steric hindrance, coupling to N-methyl amino acids often requires longer reaction times than standard couplings.[1] Microwave-assisted coupling can also be employed to enhance reaction kinetics.[2]
-
-
Monitoring Coupling Completion:
-
Self-Validation: A critical step in any synthesis is ensuring each reaction goes to completion. The standard ninhydrin (Kaiser) test is unreliable for N-methylated amines as it detects primary amines.[1]
-
Bromophenol Blue Test: A reliable alternative is the bromophenol blue test.[1]
-
Procedure: Remove a small sample of resin beads and wash them with methanol. Add a few drops of a 0.1% bromophenol blue solution in DMF.
-
Interpretation: A yellow color indicates the absence of free amines, signifying a complete coupling. A blue or green color indicates the presence of unreacted amines, meaning the coupling is incomplete.[1]
-
-
If the test is positive (incomplete), a second coupling (recoupling) should be performed.[1]
-
-
Washing:
-
Once coupling is complete, filter the resin and wash it thoroughly with DMF, followed by Dichloromethane (DCM), to remove any excess reagents and byproducts.
-
-
Chain Elongation:
-
The cycle of deprotection, coupling, and washing can now be repeated with the next amino acid in the sequence.
-
Final Cleavage and Deprotection
-
Once the peptide sequence is fully assembled, perform a final N-terminal Fmoc removal.
-
The peptide must be cleaved from the solid support, and simultaneously, the acid-labile side-chain protecting groups (including the Boc on the ornithine) are removed.[7]
-
A common cleavage cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) as a scavenger.[5]
-
The resin is treated with the cleavage cocktail for 2-3 hours.[5]
-
Note: Peptides rich in N-methyl amino acids can be susceptible to side reactions like fragmentation during prolonged TFA cleavage.[3] It is advisable to perform test cleavages to optimize the duration.
Conclusion: Enabling Advanced Peptide Design
This compound is an invaluable tool for the modern peptide chemist. Its orthogonal protecting groups provide the finesse required for complex synthetic routes, including the construction of cyclic peptides and the site-specific modification of side chains.[4][5] While the inherent steric hindrance of the N-methyl group presents a synthetic challenge, it is readily overcome with the use of appropriate high-reactivity coupling reagents and diligent monitoring. By understanding the causality behind these optimized protocols, researchers can confidently incorporate this building block to develop next-generation peptide therapeutics with enhanced stability, potency, and novel functionalities.
References
- aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc.
- Laval, G., et al. (2007). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
- Bock, M. G., et al. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Chem-Impex. (n.d.). Nα-Fmoc-Nα-methyl-Nδ-Boc-L-ornithine.
- BenchChem. (2025). The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery.
- PubChem. (2016, August 2). This compound. National Center for Biotechnology Information.
- BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
- Biosynth. (n.d.). This compound.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH.
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 1793105-28-8 | FF72739 | Biosynth [biosynth.com]
A Technical Guide to N-α-Fmoc-N-α-methyl-N-δ-Boc-L-ornithine: A Keystone for Advanced Peptide Therapeutics
Abstract
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and low toxicity. However, their clinical utility is often hampered by poor metabolic stability and limited oral bioavailability. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of overcoming these limitations. This technical guide provides an in-depth examination of N-alpha-Fmoc-N-alpha-methyl-N-delta-Boc-L-ornithine, a sophisticated building block designed to impart crucial pharmacokinetic advantages to peptide drug candidates. We will dissect its molecular architecture, explore the profound functional consequences of N-methylation, and provide detailed, field-proven protocols for its successful application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptide engineering strategies.
Deconstructing the Architecture: A Molecule of Strategic Design
N-alpha-Fmoc-N-alpha-methyl-N-delta-Boc-L-ornithine, hereafter referred to as Fmoc-N-Me-Orn(Boc)-OH, is not a naturally occurring amino acid. It is a synthetic derivative of L-ornithine, meticulously engineered with three key modifications that grant the synthetic chemist precise control and confer desirable attributes upon the final peptide.
-
The L-Ornithine Scaffold: L-ornithine is a non-proteinogenic amino acid, structurally similar to lysine but with a shorter, three-carbon side chain terminating in a delta-amino group. This side chain serves as a versatile handle for further chemical modifications, such as cyclization, labeling, or the attachment of payloads.[1]
-
The Orthogonal Protecting Groups: The utility of this building block in stepwise synthesis is enabled by an orthogonal protection scheme, where each protecting group can be removed under distinct chemical conditions without affecting the other.[2][3]
-
N-α-Fmoc (9-fluorenylmethyloxycarbonyl): This group temporarily protects the alpha-amino group, the site of peptide bond formation. Its critical feature is its lability to mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] This is the foundation of the most widely used SPPS strategy.
-
N-δ-Boc (tert-butyloxycarbonyl): Protecting the side-chain delta-amino group, the Boc group is stable to the basic conditions used for Fmoc removal. It is, however, readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[4][6] This Fmoc/Boc orthogonality is paramount for complex synthetic routes, including on-resin side-chain modification or cyclization.[2][6]
-
-
The N-α-Methyl Group: A Permanent Modification: Unlike the transient protecting groups, the methyl group attached to the alpha-nitrogen is a permanent structural feature. This seemingly minor addition has profound and transformative effects on the resulting peptide's biological and pharmacological profile.[7]
The Functional Imperative of N-Methylation
The introduction of an N-methyl group into the peptide backbone is a deliberate strategy to engineer peptides with drug-like properties.[8] This modification fundamentally alters the peptide's physicochemical characteristics.
-
Enhanced Proteolytic Stability: The primary driver for N-methylation is the dramatic increase in resistance to enzymatic degradation.[7][8] Proteases, the enzymes responsible for cleaving peptide bonds, often fail to recognize or bind to the N-methylated amide bond due to the steric hindrance imposed by the methyl group. This shields the peptide from rapid clearance in vivo, extending its circulatory half-life.
-
Conformational Control and Receptor Binding: N-methylation introduces significant steric and electronic changes that restrict the conformational freedom of the peptide backbone.[7][9] By limiting the possible torsional angles (φ and ψ), N-methylation can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[9] However, it is noteworthy that N-methylation can also disrupt ordered secondary structures like α-helices.[10] Furthermore, the N-methylated amide bond can exist in both cis and trans conformations, which can lead to multiple conformers observable in HPLC and NMR analysis.[11][12]
-
Improved Membrane Permeability: A key hurdle for peptide drugs is their inability to cross cellular membranes. N-methylation aids in overcoming this barrier. The substitution of the amide proton with a methyl group eliminates a hydrogen bond donor, reducing the peptide's overall hydrogen-bonding capacity and increasing its lipophilicity.[7] This shift enhances passive diffusion across lipid bilayers, a critical step towards developing orally bioavailable peptides.
Navigating the Synthetic Landscape: Solid-Phase Peptide Synthesis (SPPS)
While the benefits are significant, the incorporation of this compound into a growing peptide chain presents a well-documented synthetic challenge primarily due to steric hindrance.[13] The N-methyl group on the terminal amine of the resin-bound peptide impedes the approach of the activated carboxyl group of the incoming amino acid, making peptide bond formation sluggish and inefficient.[14][15]
Standard coupling conditions are often insufficient, leading to low yields and deletion sequences.[12] Overcoming this requires a specialized and optimized synthetic protocol.
Diagram: Modified SPPS Cycle for N-Methylated Residues
Caption: Modified Fmoc-SPPS workflow for incorporating N-methylated amino acids.
Key Synthetic Considerations:
-
Potent Coupling Reagents: The steric challenge necessitates the use of coupling reagents that are more potent than standard carbodiimides (DIC) or HBTU/TBTU.[14] Phosphonium-based reagents like PyAOP and PyBrOP, or aminium/uronium reagents based on the HOAt nucleus like HATU, are highly effective.[12][16][17][18] These reagents rapidly form highly reactive intermediates capable of overcoming the steric barrier.[18]
-
Extended Reaction Times: Coupling reactions involving N-methylated residues often require significantly longer times (e.g., 1-4 hours or even overnight) compared to the typical 30-60 minutes for standard amino acids.[19]
-
Double Coupling: It is common practice to perform a "double coupling," where after the initial coupling reaction, the vessel is drained and a fresh solution of activated amino acid is added for a second coupling period to drive the reaction to completion.
-
Reaction Monitoring: The standard Kaiser test, which detects primary amines with a dark blue color, is ineffective for monitoring the acylation of a secondary amine. An alternative, such as the bromophenol blue test, must be used to verify the disappearance of the free secondary amine before proceeding to the next cycle.[14][19]
Experimental Protocols and Data
The following protocols are provided as a robust starting point for the successful application of this compound. Optimization may be required based on the specific peptide sequence.
Physicochemical Data Summary
| Property | Value | Reference |
| Synonyms | This compound | |
| Molecular Formula | C₂₅H₃₀N₂O₆ | [20][21] |
| Molecular Weight | 454.52 g/mol | [20][21] |
| Appearance | White to off-white powder | - |
| Melting Point | 94-115 °C (Varies by source) | [20][21] |
| Solubility | Soluble in DMF, NMP, DCM | - |
| Storage | 0-8 °C, desiccated |
Protocol 1: Manual SPPS Incorporation of this compound
This protocol assumes a 0.1 mmol scale synthesis on a Rink Amide resin.
-
Resin Preparation:
-
Place 0.1 mmol of the peptide-resin (with a free N-terminal amine) in a suitable reaction vessel.
-
Swell the resin in DMF for 30 minutes. Drain the DMF.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.).
-
Add a coupling reagent such as HATU (0.38 mmol, 3.8 eq.).[14]
-
Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.).
-
Add DMF to dissolve the components completely.
-
Allow the mixture to pre-activate for 5 minutes at room temperature.[14]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swelled resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.
-
-
Reaction Monitoring:
-
Remove a small sample of resin beads (~1-2 mg) and wash thoroughly with DMF and then methanol.
-
Perform a bromophenol blue test.[14] A yellow color indicates a complete reaction (no free amine). A blue or green color indicates an incomplete reaction.
-
If the reaction is incomplete, drain the reaction vessel and repeat steps 2 and 3 (double coupling).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
-
Protocol 2: On-Resin Orthogonal Deprotection of the Ornithine Side Chain
This protocol describes the selective removal of the side-chain Boc group to expose the delta-amine for further modification (e.g., for cyclization).
-
Resin Preparation:
-
Ensure the N-terminus of the resin-bound peptide is protected (e.g., with the Fmoc group from the last coupling).
-
Wash the peptide-resin with DMF (3x) followed by dichloromethane (DCM) (3x).
-
-
Selective Boc Deprotection:
-
Prepare a solution of 1-2% TFA in DCM. Caution: Higher concentrations of TFA risk premature cleavage from acid-sensitive linkers.
-
Treat the resin with the mild TFA/DCM solution for 5 minutes. Drain.
-
Repeat the treatment with fresh solution for 20-30 minutes.
-
Drain the deprotection solution.
-
-
Neutralization and Washing:
-
Wash the resin with DCM (3x).
-
Neutralize the resulting trifluoroacetate salt by washing with a solution of 5% DIEA in DCM (2 x 2 min).
-
Wash the resin thoroughly with DCM (3x) followed by DMF (3x). The delta-amino group of the ornithine residue is now free for subsequent reactions.
-
Protocol 3: Final Cleavage and Global Deprotection
-
Resin Preparation:
-
After the final N-terminal Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and finally methanol.
-
Dry the resin thoroughly under high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A standard, robust cocktail for most sequences is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[22] For simpler peptides without sensitive residues like Cys, Met, or Trp, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) may suffice.[22]
-
CRITICAL: Always work in a certified fume hood and wear appropriate personal protective equipment when handling TFA and thiols.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).
-
Stir or agitate the slurry at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity via mass spectrometry.[6]
-
Conclusion and Future Perspectives
N-alpha-Fmoc-N-alpha-methyl-N-delta-Boc-L-ornithine is a testament to the power of rational chemical design in peptide drug development. While its incorporation demands a departure from standard synthesis protocols, the rewards are substantial. The N-methyl group provides a proven method for enhancing metabolic stability and modulating conformation, while the orthogonally protected ornithine side chain opens a gateway to complex architectures such as cyclic peptides and antibody-drug conjugates.[6][23] As the demand for peptide therapeutics with improved pharmacokinetic profiles continues to escalate, the strategic and skillful application of advanced building blocks like this compound will remain a critical enabler of innovation, transforming peptide leads into viable clinical candidates.
References
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
The Crucial Role of Boc-Orn(Fmoc)-OH in Advancing Peptide Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Should My Peptide Be Methylated? LifeTein. Available from: [Link]
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry. Available from: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available from: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 20(8), 14896–14915. Available from: [Link]
-
B-Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Available from: [Link]
-
Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications. RSC Publishing. Available from: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. Available from: [Link]
-
Siano, A. S., & Cascone, O. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in enzymology, 723, 253–276. Available from: [Link]
-
Advancing Peptide Synthesis with N-alpha-Fmoc-Ndelta-Boc-L-ornithine: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
N-ALPHA-FMOC-N-DELTA-BOC-L-ORNITHINE. ChemBK. Available from: [Link]
-
Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Available from: [Link]
-
The Role of Boc-Orn(Fmoc)-OH in Pharmaceutical Research: From Building Blocks to Therapeutic Potential. Ningbo Inno Pharmchem. Available from: [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Available from: [Link]
-
SPPS for N Methylated Peptides. Reddit. Available from: [Link]
-
Fmoc-Orn(Boc)-OH [109425-55-0]. Aapptec Peptides. Available from: [Link]
-
Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. ResearchGate. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(5), e23110. Available from: [Link]
-
Chen, F. M., & Benoiton, N. L. (1990). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. The International journal of peptide and protein research, 36(5), 476–478. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Helical structure in cyclic peptides: effect of N-methyl amides versus esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. DSpace [diposit.ub.edu]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. books.rsc.org [books.rsc.org]
- 16. peptide.com [peptide.com]
- 17. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 18. bachem.com [bachem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. N-alpha-Fmoc-Ndelta-Boc-L-ornithine | 109425-55-0 | FF47350 [biosynth.com]
- 21. chembk.com [chembk.com]
- 22. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 23. peptide.com [peptide.com]
An In-depth Technical Guide to Fmoc-N-Me-Orn(Boc)-OH: Synthesis, Application, and Molecular Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic profiles. Among these, N-methylated amino acids are of particular interest for their ability to impart proteolytic stability, improve cell permeability, and modulate conformation. This technical guide provides a comprehensive overview of Fmoc-N-Me-Orn(Boc)-OH, a key building block for introducing N-methylated ornithine into peptide sequences. We will delve into its molecular properties, provide detailed protocols for its use in solid-phase peptide synthesis (SPPS), address the unique challenges associated with N-methylated residues, and explore its applications in the development of novel peptide therapeutics.
Introduction: The Strategic Advantage of N-Methylation and Ornithine
The pursuit of peptide-based therapeutics is often hampered by the inherent limitations of natural peptides, namely their rapid degradation by proteases and poor membrane permeability. N-methylation, the addition of a methyl group to the backbone amide nitrogen, is a powerful strategy to overcome these hurdles.[1][2] This modification sterically shields the peptide bond from enzymatic cleavage and reduces the number of hydrogen bond donors, which can lead to improved metabolic stability and enhanced cell permeability.[1][3][4]
Ornithine, a non-proteinogenic amino acid with a side-chain primary amine, is a versatile building block in its own right. Its incorporation into peptides allows for subsequent modifications, such as lactam bridge formation for cyclization or the attachment of various functional moieties. The combination of N-methylation at the alpha-amino group and the functional side chain of ornithine makes this compound a highly valuable reagent in the synthesis of complex and potent peptide drug candidates.
Molecular Profile of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Source |
| Molecular Weight | 468.54 g/mol | PubChem |
| Molecular Formula | C₂₆H₃₂N₂O₆ | PubChem |
| IUPAC Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonyl-methylamino]-5-[(tert-butoxy)carbonylamino]pentanoic acid | PubChem |
| Appearance | White Powder | CymitQuimica |
| Purity | Min. 98% (by HPLC) | CymitQuimica |
| Solubility | Soluble in DMF and NMP; limited solubility in DCM. | [5][6][7] |
The Core of the Strategy: Orthogonal Protection
The utility of this compound in SPPS is rooted in its orthogonal protection scheme. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the δ-amino group of the ornithine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[8] This allows for the selective deprotection of either group without affecting the other, providing precise control over the peptide synthesis and modification process.[9][10][11]
The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF), to allow for the elongation of the peptide chain.[8][9] The Boc group, on the other hand, is stable to these basic conditions and is typically removed along with other acid-labile side-chain protecting groups during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[8]
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Detailed Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times) to remove piperidine and the dibenzofulvene adduct.
-
Coupling of this compound:
-
Rationale: The coupling of N-methylated amino acids is notoriously difficult due to steric hindrance. [12][13][14]Standard coupling reagents may lead to low yields. Therefore, more potent activating agents are required. HATU, PyAOP, and PyBOP are highly recommended for these challenging couplings. [12][13][15][16][17] * Procedure:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) in DMF.
-
Add DIEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The reaction time may need to be extended for these sterically hindered couplings.
-
Monitor the reaction completion using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines. [16]5. Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
-
Repeat Synthesis Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
Challenges and Mitigation in HPLC Purification
The purification of peptides containing N-methylated residues can present unique challenges. [3]
-
Peak Broadening: N-methylation can lead to the presence of cis/trans isomers around the peptide bond, which may interconvert slowly on the HPLC timescale, resulting in broad or split peaks. [3][20] * Mitigation: Increasing the column temperature during the HPLC run can sometimes accelerate the interconversion of these conformers, leading to sharper peaks. [20]* Increased Retention Time: The methyl group increases the hydrophobicity of the peptide, generally leading to a longer retention time on a reverse-phase column compared to its non-methylated counterpart. [20]The gradient of the mobile phase may need to be adjusted accordingly.
Applications in Drug Discovery and Development
The incorporation of N-methylated ornithine via this compound offers several advantages for the development of peptide-based drugs:
-
Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, making the adjacent peptide bond resistant to cleavage by proteases, thus increasing the in vivo half-life of the peptide. [1][4]* Improved Pharmacokinetic Profile: By reducing the number of hydrogen bond donors, N-methylation can enhance the lipophilicity of a peptide, potentially leading to improved membrane permeability and oral bioavailability. [1][21]* Conformational Control: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone. This can help to lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity. [1]* Scaffold for Further Modification: The ornithine side chain, once deprotected, provides a handle for various chemical modifications, such as pegylation, attachment of cytotoxic drugs, or the formation of cyclic peptides.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced peptide therapeutics. Its unique combination of N-methylation and a functionalizable side chain allows for the creation of peptides with improved stability, permeability, and conformational definition. While the incorporation of this N-methylated amino acid presents certain synthetic challenges, these can be overcome with the use of appropriate coupling reagents and optimized protocols. A thorough understanding of its properties and the rationale behind the synthetic choices, as outlined in this guide, will empower researchers to effectively utilize this compound in the design and development of the next generation of peptide-based drugs.
References
-
Albericio, F., et al. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]
-
Sagan, S., et al. (2004). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Retrieved from [Link]
-
Sagan, S., et al. (2004). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 63(5), 369-377. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Al Musaimi, O., et al. (2020). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. Retrieved from [Link]
-
Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
MDPI. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Clark, K. A., et al. (2022). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Methyl amino acids. Retrieved from [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Adio, A. M., et al. (2011). Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite. The Plant Cell, 23(9), 3303-3315. Retrieved from [Link]
-
CD Biosynsis. (n.d.). Ornithine Derivatives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ornithine Derivatives in Modern Peptide Chemistry. Retrieved from [Link]
-
Aizencang, G., et al. (1987). Synthesis of Isoornithines and Methylputrescines. An Evaluation of Their Inhibitory Effects on Ornithine Decarboxylase. Journal of Medicinal Chemistry, 30(7), 1255-1258. Retrieved from [Link]
-
Meinnel, T., et al. (2004). Inhibitors of N α-acetyl-l-ornithine deacetylase: Synthesis, characterization and analysis of their inhibitory potency. ResearchGate. Retrieved from [Link]
-
Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373-1383. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biosynth.com [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. bachem.com [bachem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Imperative of Modified Amino Acids
An In-depth Technical Guide to Fmoc-N-Me-Orn(Boc)-OH: Synthesis, Strategy, and Application
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeutic class, offering high specificity and potent biological activity.[1][2] However, native peptides often suffer from poor metabolic stability and limited oral bioavailability. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations.[3] Among these, N-methylated amino acids are particularly powerful tools, known to enhance enzymatic resistance, improve cell permeability, and modulate conformation.[4][5]
This guide provides an in-depth technical overview of This compound , a sophisticated building block designed for the precise incorporation of an N-methylated ornithine residue. We will explore the causality behind its design, the technical challenges associated with its use, and field-proven protocols for its successful application in solid-phase peptide synthesis (SPPS).
At its core, the utility of this compound stems from two key features:
-
Nα-Methylation : The methyl group on the alpha-amine backbone sterically shields the adjacent peptide bond from enzymatic cleavage, significantly increasing the peptide's half-life.
-
Orthogonal Protection : The molecule is equipped with two chemically distinct protecting groups. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the δ-amino group of the ornithine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[6][7] This orthogonal scheme is fundamental, allowing for the selective removal of one group without affecting the other, which is essential for stepwise peptide elongation and complex modifications like side-chain cyclization.[3][7]
Physicochemical & Structural Data
A thorough understanding of the building block's properties is critical for its effective use.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | PubChem[8] |
| CAS Number | 1793105-28-8 | PubChem[8] |
| Molecular Formula | C₂₆H₃₂N₂O₆ | PubChem[8] |
| Molecular Weight | 468.5 g/mol | PubChem[8] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMF, NMP, DCM | Generic |
| Storage | 2-8°C | Sigma-Aldrich |
Conceptual Synthesis Pathway
While end-users typically purchase this reagent, understanding its synthesis provides insight into its stability and handling. The synthesis of orthogonally protected amino acids is a multi-step process. For Fmoc-L-Orn(Boc)-OH, a general route involves the selective protection of the side-chain amine with a Boc group, followed by the introduction of the Fmoc group at the alpha-amine using a reagent like Fmoc-OSu.[9] The N-methylation step adds complexity, often requiring specialized conditions to selectively methylate the alpha-amine without affecting the side chain.
Application in Solid-Phase Peptide Synthesis (SPPS): A Methodological Deep Dive
The incorporation of this compound into a growing peptide chain is a non-trivial step that requires significant optimization compared to standard amino acid coupling.
The Core Challenge: Steric Hindrance
The primary obstacle in coupling N-methylated amino acids is the profound steric hindrance around the alpha-amine.[5][10] The presence of the N-methyl group, combined with the bulky Fmoc protector, makes the nucleophilic attack on the activated carboxyl group of the incoming amino acid significantly more difficult. This can lead to low coupling yields and deletion sequences.[5][10] Consequently, standard coupling conditions are often insufficient.
Optimized Coupling Reagents and Protocols
To overcome steric hindrance, highly reactive coupling reagents are required. While reagents like HBTU can be less effective, uronium/aminium salts such as HATU or phosphonium salts like PyBOP and PyAOP are the reagents of choice.[4][11][12]
| Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium Salt | Highly reactive, very effective for hindered couplings.[4] | Must be used with a non-nucleophilic base like DIPEA. |
| HCTU | Uronium/Aminium Salt | Less effective than HATU for N-methyl amino acids.[4] | Can be a more cost-effective option for less difficult couplings. |
| PyBOP/PyAOP | Phosphonium Salt | Excellent for hindered couplings, particularly N-methyl to N-methyl.[4][11] | Generates phosphine oxide byproducts. |
| BOP-Cl | Phosphonium Salt | Reported as useful for N-methylated amino acid couplings.[4][13] | Less commonly used in modern automated synthesis. |
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol provides a robust starting point for the incorporation of this compound.
Reagents:
-
Peptide-resin with free N-terminal amine
-
This compound (4 equivalents based on resin substitution)
-
HATU (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for 30 minutes.[4]
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).[5]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[5]
-
Activation Solution: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 5 minutes at room temperature.[4]
-
Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.[4]
-
Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For difficult sequences, this time may be extended, or a "double coupling" (repeating steps 4-6) may be necessary.[4][5]
-
Monitoring: After the coupling time, take a small sample of resin beads to check for reaction completion (see next section).
-
Washing: Once coupling is complete, filter the resin and wash thoroughly with DMF, followed by DCM, to prepare for the next cycle.
Workflow for Incorporating this compound```dot
Caption: Orthogonal deprotection of this compound.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. This self-validating guide provides solutions to common problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Bromophenol Blue Test) | 1. Insufficient reaction time.2. Low reactivity of coupling reagents.3. Peptide aggregation on resin. | 1. Double Couple: Re-expose the resin to a fresh solution of activated this compound.<[5]br>2. Increase Time/Temp: Extend coupling time (e.g., 4h or overnight) or cautiously increase temperature to 40-50°C.<[14]br>3. Change Solvent: Switch from DMF to NMP, which is better at disrupting aggregation. [14] |
| Racemization | 1. Prolonged pre-activation time.2. Use of overly strong base or excessive base. | 1. Minimize pre-activation time to 5 minutes.2. Ensure precise stoichiometry of DIPEA; avoid excess.3. Avoid elevated temperatures unless necessary. [6] |
| Deletion of Residue (Confirmed by Mass Spec) | Severe steric hindrance; failed coupling followed by successful coupling of the subsequent amino acid. | 1. Implement the most potent coupling conditions from the start (HATU/NMP).2. Consider microwave-assisted synthesis to drive difficult couplings to completion. [14] |
Conclusion and Future Outlook
This compound is a highly specialized and powerful reagent for the synthesis of advanced peptides. While its use presents challenges, primarily due to steric hindrance, these can be reliably overcome through the selection of appropriate high-reactivity coupling reagents, modified reaction monitoring, and optimized protocols. The strategic incorporation of N-methylated ornithine residues enables the development of peptide therapeutics with superior stability, constrained conformations, and enhanced biological activity, making this building block an indispensable tool for researchers at the forefront of drug development.
References
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved January 7, 2026, from [Link]
-
The Crucial Role of Boc-Orn(Fmoc)-OH in Advancing Peptide Therapeutics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
The Role of Boc-Orn(Fmoc)-OH in Pharmaceutical Research: From Building Blocks to Therapeutic Potential. (n.d.). Ningbo Inno Pharmchem. Retrieved January 7, 2026, from [Link]
-
Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. (2023, January 23). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
-
SPPS for N Methylated Peptides. (2023, November 15). Reddit. Retrieved January 7, 2026, from [Link]
-
Fmoc-Orn(Boc)-OH [109425-55-0]. (n.d.). Aapptec Peptides. Retrieved January 7, 2026, from [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005, February). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005, February). PubMed. Retrieved January 7, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The uses of Fmoc-Orn(Boc)-OH_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Fmoc-N-Me-Orn(Boc)-OH solubility in DMF and DMSO
An In-Depth Technical Guide Solubility Profile and Optimization of Fmoc-N-Me-Orn(Boc)-OH in DMF and DMSO for Peptide Synthesis
Executive Summary
This compound is a specialized amino acid derivative crucial for introducing N-methylated ornithine residues in peptide synthesis, a modification often explored in drug development to enhance proteolytic stability and modulate conformation. The success of its incorporation, particularly in Solid-Phase Peptide Synthesis (SPPS), is critically dependent on its solubility in the reaction solvent. This guide provides a comprehensive technical overview of the solubility of this compound in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), two of the most prevalent polar aprotic solvents in the field.
While specific, publicly available quantitative solubility data for this exact derivative is limited, this document serves as a practical handbook for researchers. It extrapolates from established principles governing Fmoc-amino acid behavior, discusses the key physicochemical factors at play, and provides robust, step-by-step protocols for both determining precise solubility and for the routine preparation of solutions. By synthesizing theoretical knowledge with field-proven methodologies, this guide empowers scientists to mitigate common solubility challenges, optimize reaction conditions, and ensure the efficient and successful synthesis of their target peptides.
Physicochemical Profiles & Theoretical Solubility
The solubility of a protected amino acid is governed by the interplay between its own structure and the properties of the solvent. Understanding these characteristics is the first step toward predicting and optimizing dissolution.
Solute Profile: this compound
This compound possesses several structural features that influence its solubility. The large, hydrophobic Fmoc group dominates the molecule's character, while the Boc group adds to its nonpolar nature. The N-methylation prevents hydrogen bond donation at the alpha-nitrogen, altering its interaction with solvents compared to non-methylated counterparts.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂N₂O₆ | PubChem[1] |
| Molecular Weight | 468.54 g/mol | PubChem[1] |
| XLogP3 | 4.3 | PubChem[1] |
| Structure | (As shown below) |
Solvent Profiles: DMF vs. DMSO
DMF has historically been the workhorse solvent for SPPS due to its excellent ability to swell polystyrene resins and dissolve most reagents.[2][3] However, DMSO is a more powerful and polar solvent, often employed to dissolve challenging or aggregation-prone sequences.[4] Recent regulatory scrutiny of DMF's toxicity has also accelerated the adoption of alternatives, including binary mixtures featuring DMSO.[5][6][7]
| Property | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Polarity (Dielectric Const.) | 36.7 | 47.2 |
| Boiling Point | 153 °C | 189 °C |
| Nature | Polar Aprotic | Polar Aprotic |
| Key Consideration | Can degrade to form dimethylamine, which can prematurely cleave the Fmoc group.[2] High purity, amine-free DMF is essential.[8] | Hygroscopic; water content can affect reaction efficiency. Excellent solvent for many Fmoc-amino acids.[4] |
Molecular Interactions Governing Solubility
The dissolution process is driven by favorable interactions between the solute and solvent molecules that overcome the solute-solute interactions in the crystal lattice. For this compound, the large, planar Fmoc groups can stack via π-π interactions, a primary cause of aggregation and poor solubility for some Fmoc-derivatives.[4] Polar aprotic solvents like DMF and DMSO are effective because they can disrupt these interactions and solvate the molecule's different domains.
Caption: Solvation of this compound in polar aprotic solvents.
Qualitative Solubility & Practical Considerations
While a comprehensive public database of quantitative solubility for all Fmoc-amino acids is not available, we can provide a qualitative overview and practical starting points.[4]
| Solvent | Qualitative Solubility | Remarks |
| DMF | Generally Soluble | This is the standard solvent for SPPS; however, high concentrations or low-purity solvent may require assistance (sonication, warming). Hydrophobicity of the protecting groups is a key factor.[4][9] |
| DMSO | Highly Soluble | DMSO is a more powerful solvent than DMF and is an excellent choice for dissolving this derivative, especially for preparing concentrated stock solutions.[4] |
Important Note: For the structurally similar, non-N-methylated analog Boc-Orn(Fmoc)-OH , a supplier data sheet reports a solubility of approximately 30 mg/mL in both DMSO and DMF.[10] This value should be used only as a preliminary estimate for this compound, as N-methylation can alter crystal packing and solvation properties. The definitive solubility should be determined experimentally using a protocol such as the one described in Section 4.0.
Factors That Can Impede Dissolution:
-
Compound Purity: Impurities can disrupt the crystal lattice or interfere with solvation.[11]
-
Solvent Quality: The presence of water in DMSO or amine impurities in DMF can negatively impact both solubility and the stability of the Fmoc-amino acid.[2]
-
Temperature: Solubility is generally temperature-dependent. Gentle warming can be an effective strategy.[4]
-
Aggregation: Strong intermolecular interactions, particularly π-stacking of the Fmoc groups, can lead to aggregation that hinders dissolution.[4]
Experimental Protocol: Gravimetric Solubility Determination
To establish a precise solubility limit (e.g., in mg/mL) in a specific solvent lot at a defined temperature, the following gravimetric protocol is a reliable method. This self-validating system ensures researchers can generate the data critical for their specific experimental conditions.
Workflow for Solubility Determination
Caption: Experimental workflow for gravimetric solubility determination.
Materials & Reagents
-
This compound
-
High-purity, anhydrous DMF or DMSO
-
Analytical balance (4 decimal places)
-
Calibrated positive displacement pipette (or glass volumetric pipette)
-
Multiple small, clean, and dry glass vials with caps (e.g., 2 mL capacity)
-
Vortex mixer or magnetic stirrer
-
Centrifuge (optional, for separating undissolved solid)
-
Vacuum evaporator (e.g., SpeedVac) or high-vacuum line
Step-by-Step Procedure
-
Preparation: Tare several clean, dry glass vials and record their weights precisely.
-
Sample Preparation: To a larger vial, add a known volume of the chosen solvent (e.g., 1.00 mL). Add an excess amount of this compound—enough that a significant amount of solid remains undissolved (e.g., start with 50-60 mg).
-
Equilibration: Cap the vial securely and agitate at a constant temperature for an extended period (e.g., 24 hours) to ensure the solution reaches saturation equilibrium. A vortex mixer or magnetic stirrer can be used.
-
Separation: Allow the undissolved solid to settle completely. A brief centrifugation (~5 min at low RCF) can accelerate this process and ensure a clear supernatant.
-
Aliquot Transfer: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.500 mL) without disturbing the solid pellet. Transfer this aliquot into one of the pre-weighed (tared) vials.
-
Mass Determination (Aliquot): Immediately cap and weigh the vial containing the aliquot. Subtract the tare weight to get the mass of the solution.
-
Solvent Evaporation: Place the vial (uncapped) into a vacuum evaporator to completely remove the solvent. Gentle heating may be applied, but it should be kept low to avoid degradation of the compound. Continue drying until a constant weight is achieved.
-
Mass Determination (Residue): Weigh the vial containing only the dry solute residue. Subtract the tare weight to find the mass of the dissolved solid.
-
Calculation:
-
Mass of Solvent = (Mass of Solution Aliquot) - (Mass of Dry Residue)
-
Volume of Solvent = (Mass of Solvent) / (Density of Solvent)
-
Solubility (mg/mL) = (Mass of Dry Residue in mg) / (Volume of Solvent in mL)
-
Practical Guide to Dissolution & Troubleshooting
For routine use in SPPS, complete dissolution is paramount for accurate concentration measurement and efficient coupling reactions.[9][12]
Standard Operating Procedure (SOP) for Solution Preparation
-
Weigh: Accurately weigh the desired amount of this compound into a clean, dry vial appropriate for the final volume.
-
Add Solvent: Add approximately 80% of the final required volume of high-purity DMF or DMSO.
-
Suspend: Cap the vial and vortex for 1-2 minutes to break up any clumps and suspend the solid.
-
Assist Dissolution (If Needed): If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[4] Gentle warming (e.g., to 30-40°C) can also be applied, but prolonged heating should be avoided to prevent potential degradation.[4]
-
Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final target volume and vortex briefly to ensure homogeneity.
-
Use Promptly: Solutions, especially in DMF, should be used immediately for coupling reactions to avoid degradation.[2]
Troubleshooting Common Dissolution Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution is cloudy or has visible particulates. | 1. Incomplete dissolution. 2. Low-quality solvent. 3. Compound has low solubility at the target concentration. | 1. Apply sonication and/or gentle warming.[4] 2. Use fresh, high-purity, anhydrous solvent. 3. Prepare a more dilute solution or switch to a stronger solvent (e.g., from DMF to DMSO). |
| Compound precipitates out of solution over time. | 1. Solution is supersaturated. 2. Temperature of the solution has decreased. | 1. Ensure the solution is not prepared above the determined solubility limit. 2. Maintain constant temperature or gently re-warm before use. Use the solution immediately after preparation. |
| Solution appears colored (e.g., yellow). | Degradation of DMF releasing impurities. | Discard the solvent and solution. Use fresh, amine-free grade DMF.[2][8] |
The Strategic Use of Co-Solvents
For particularly challenging cases in DMF, adding a small amount of a stronger "chaotropic" solvent like DMSO can significantly enhance solubility.[4] This practice disrupts the solute-solute aggregation forces more effectively than DMF alone. A common starting point is to prepare a concentrated stock solution of the amino acid in pure DMSO and then add the required volume of this stock to the main DMF solution for the coupling reaction.
Conclusion
Successfully utilizing this compound hinges on achieving complete and rapid dissolution in the chosen synthesis solvent. While DMF remains a standard, its limitations can be overcome with best practices such as using high-purity solvent and employing physical assistance like sonication. DMSO stands out as a superior solvent for this derivative, offering higher solubility and serving as a powerful co-solvent to mitigate issues in DMF. For critical applications, researchers should not rely on estimates but should instead perform experimental solubility determination as outlined in this guide. Adherence to these principles and protocols will enable robust, reproducible, and efficient incorporation of this valuable building block in peptide synthesis.
References
-
Al Musaimi, O., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. Available from: [Link].
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available from: [Link].
-
CEM Corporation. Solvents for Solid Phase Peptide Synthesis. Available from: [Link].
-
Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Available from: [Link].
-
ResearchGate. (2019). Solubility of Fmoc protected amino acids used in Project C. Available from: [Link].
-
GYROS PROTEIN TECHNOLOGIES. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Available from: [Link].
-
ResearchGate. (2022). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available from: [Link].
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available from: [Link].
-
ResearchGate. (2021). Replacing DMF in solid-phase peptide synthesis: Varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Available from: [Link].
-
Taylor & Francis Online. (2024). Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 121233396, this compound. Available from: [Link].
Sources
- 1. This compound | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
N-Methylated Peptides in Drug Discovery: From Mechanistic Insight to Synthetic Strategy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their translation into viable drugs is often thwarted by inherent pharmacokinetic weaknesses, primarily poor metabolic stability and low cell permeability. N-methylation, the substitution of a backbone amide proton with a methyl group, has emerged as a powerful and versatile strategy to systematically overcome these hurdles.[1][2] This guide provides a comprehensive overview of the core principles, mechanistic underpinnings, and practical methodologies for leveraging N-methylated peptides in modern drug discovery. We will explore how this seemingly simple modification profoundly impacts proteolytic resistance, membrane permeability, and conformational dynamics. Furthermore, this document details the synthetic challenges and advanced protocols for the synthesis and characterization of these valuable molecules, equipping researchers with the knowledge to rationally design and develop the next generation of peptide drugs.
The Peptide Predicament: Bridging the Gap Between Potency and Druggability
Peptides represent a unique therapeutic modality, capable of targeting protein-protein interactions and other challenging biological targets with an antibody-like affinity but in a smaller molecular package.[3][4] This advantage, however, is frequently offset by two critical liabilities:
-
Proteolytic Instability: Peptides are rapidly degraded by proteases in the body, leading to a short in vivo half-life and limiting their therapeutic window.[5][6]
-
Poor Membrane Permeability: The peptide backbone is rich in hydrogen bond donors (amide N-H groups) that are energetically penalized upon entering the hydrophobic lipid bilayer of cell membranes. This characteristic severely restricts their oral bioavailability and ability to reach intracellular targets.[3][7]
These challenges have historically confined peptide therapeutics to extracellular targets and administration via injection. To unlock their full potential, chemical modifications that address these weaknesses without compromising biological activity are essential.
N-Methylation: A Strategic Modification for Enhanced Pharmacokinetics
Backbone N-methylation is a key chemical modification that fundamentally alters the properties of a peptide.[8] By replacing an amide hydrogen with a methyl group, this modification directly addresses the core liabilities of peptide drugs. The inspiration for this strategy comes from nature itself; the immunosuppressant drug Cyclosporine A, a cyclic peptide with seven N-methylated residues, exhibits excellent oral bioavailability and metabolic stability, serving as a prime example of the power of this modification.[9][10]
The benefits of N-methylation are multifaceted:
-
Enhances Metabolic Stability: It provides a steric shield that protects against enzymatic degradation.[5][9]
-
Improves Membrane Permeability: It reduces the number of hydrogen bond donors and can stabilize conformations amenable to passive diffusion across cell membranes.[7][9][11]
-
Modulates Conformation: It restricts the peptide's structural flexibility, which can be used to lock in a bioactive conformation and improve receptor binding affinity and selectivity.[1][2][6]
The Mechanistic Pillars of N-Methylation's Efficacy
Enhanced Proteolytic Stability
The primary mechanism by which N-methylation confers proteolytic resistance is steric hindrance. The methyl group on the amide nitrogen physically obstructs the peptide backbone, preventing proteases from properly recognizing and binding to their cleavage sites.[5] This steric shield effectively inhibits enzymatic cleavage, not just at the site of modification but often extending its protective effect over a multi-residue window.[5]
Caption: N-methylation provides steric hindrance, blocking protease access to the peptide backbone.
The impact on stability is often dramatic, as demonstrated by numerous studies.
Table 1: Comparative Proteolytic Stability of Peptides
| Peptide Sequence | Modification | Protease | Half-life Improvement (Fold Increase) | Reference |
|---|---|---|---|---|
| DKLYWWEFL | N-Me-Asp at P2 | Trypsin | 72-fold | [12] |
| DKLYWWEFL | N-Me-Lys at P1 | Trypsin | >1000-fold | [12] |
| DKLYWWEFL | N-Me-Leu at P1' | Trypsin | 140-fold | [12] |
| E. faecalis fsr peptides | N-methylation | Serum Proteases | >6-fold |[8] |
Improved Cell Permeability: The "Chameleon" Effect
A major breakthrough in peptide science is the understanding that N-methylation can significantly enhance passive membrane diffusion. This is achieved by altering the peptide's hydrogen bonding capacity and conformational landscape. By removing an amide proton, N-methylation reduces the number of hydrogen bond donors (HBDs), decreasing the energetic penalty of desolvation as the peptide moves from an aqueous environment into the lipid membrane.[3][4]
Crucially, N-methylation encourages the formation of intramolecular hydrogen bonds. This allows the peptide to adopt a closed, more compact conformation that shields its remaining polar amide groups from the hydrophobic membrane core. This conformational adaptability, often termed the "chameleon" effect, allows the peptide to present a hydrophobic face to the membrane, facilitating permeation, and then revert to a more polar, bioactive conformation in an aqueous environment.[11][13]
Caption: N-methylation enables a conformational switch, improving membrane permeability.
This strategy has been successfully used to confer oral bioavailability to previously impermeable peptides. For instance, a tri-N-methylated version of a somatostatin analog achieved an oral bioavailability of 10% in rats, a remarkable feat for a cyclic peptide.[14][15][16]
Table 2: Effect of N-Methylation on Cell Permeability
| Peptide | Modification | Assay | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
|---|---|---|---|---|
| cyclo(-PFwKTF-) analog | Non-methylated | Caco-2 | Low (not specified) | [14][15] |
| cyclo(-PFwKTF-) analog | Tri-N-methylated | Caco-2 | Significantly Improved | [14][15] |
| cyclo(-Pro-Phe-D-Trp-Lys-Thr-Phe-) analog | Triple-N-methylation | Caco-2 | 4 |[3][4] |
Synthetic Strategies and Methodologies
The synthesis of N-methylated peptides presents a significant challenge due to the steric hindrance at the N-methylated secondary amine, which slows down the kinetics of the subsequent coupling reaction.[9][17] This can lead to low yields and deletion sequences.[17] Two primary strategies are employed to overcome this: the building block approach and on-resin methylation.
The Building Block Approach
This method involves the pre-synthesis of Fmoc-protected N-methyl amino acids, which are then incorporated into the peptide sequence during standard Solid-Phase Peptide Synthesis (SPPS).[18] While conceptually straightforward, the coupling step onto the N-methylated residue requires optimized conditions.
Experimental Protocol: SPPS Coupling to an N-Methylated Residue
-
Resin Preparation: Swell the peptide-resin (with the N-terminal N-methyl amino acid deprotected) in dimethylformamide (DMF) for at least 30 minutes.[17]
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the incoming Fmoc-amino acid and 4 equivalents of a potent coupling reagent (e.g., HATU) in DMF. Add 8 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 5 minutes.[19]
-
Causality: HATU is an aminium-based coupling reagent that forms a highly reactive OAt-ester, which is more effective at overcoming the steric hindrance of the secondary amine compared to less potent reagents like HBTU.[19]
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Shake at room temperature for 1-2 hours. For particularly difficult couplings (e.g., N-Me-AA to N-Me-AA), extended reaction times (4-24h) or microwave-assisted synthesis may be necessary.[19][20]
-
Monitoring: After the coupling, take a small sample of resin beads and perform a Bromophenol Blue test.[19]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.
On-Resin N-Methylation
An alternative strategy is to methylate the amide nitrogen directly on the solid support after the desired amino acid has been coupled. A common and robust method is the three-step procedure using o-nitrobenzenesulfonyl (o-NBS) chloride.[21][22]
Caption: Workflow for the on-resin N-methylation of a peptide using the o-NBS method.
Experimental Protocol: On-Resin N-Methylation via o-NBS Method
-
Sulfonylation: Treat the deprotected N-terminal peptide-resin with 4 equivalents of o-NBS-Cl and 10 equivalents of a base like 2,4,6-collidine or DMAP in N-methylpyrrolidone (NMP).[21] Shake for 1-2 hours. This protects the amine as a sulfonamide and increases its acidity.
-
Methylation: Wash the resin thoroughly. Treat with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[21][22] The increased acidity of the sulfonamide proton facilitates its removal and subsequent methylation.
-
Desulfonylation: After methylation, wash the resin. Remove the o-NBS protecting group by treating the resin with a solution containing a thiol (e.g., 2-mercaptoethanol) and DBU in DMF.[23] This regenerates the now-methylated secondary amine, ready for the next coupling step.
-
Validation: A small amount of peptide should be cleaved and analyzed by mass spectrometry to confirm successful methylation before proceeding.
Analytical Characterization Workflow
The unique properties of N-methylated peptides also present challenges for their analysis. A multi-faceted approach is required to ensure purity, identity, and structural integrity.[18]
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone <i>N</i>-Methylation as A Useful Tool - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms [mdpi.com]
- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 15. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.huji.ac.il [cris.huji.ac.il]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fmoc-N-Me-Orn(Boc)-OH solid-phase peptide synthesis protocol
An Application Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-N-Me-Orn(Boc)-OH
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of N-Methylation in Peptide Therapeutics
The N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. This modification, where a methyl group replaces a backbone amide proton, confers significant advantages, including increased resistance to proteolytic degradation, improved membrane permeability and oral bioavailability, and the ability to fine-tune receptor affinity and selectivity.[1][2] The N-methylated ornithine derivative, specifically this compound, is a valuable building block. The ornithine side chain, protected with a tert-butyloxycarbonyl (Boc) group, offers a versatile handle for further modifications, such as conjugation to drug payloads or other moieties to enhance functionality.[3][4]
However, the incorporation of N-methylated amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents unique steric challenges that necessitate optimized protocols.[5] The secondary amine of the N-methylated residue is a less potent nucleophile than a primary amine, and the preceding residue faces significant steric hindrance during coupling. This guide provides a comprehensive, field-proven protocol for the successful incorporation of this compound, focusing on the mechanistic rationale behind each step to empower researchers to troubleshoot and adapt the methodology.
Core Principles & Challenges
The primary obstacle in synthesizing N-methylated peptides is the reduced efficacy of the coupling step. This arises from two main factors:
-
Steric Hindrance: The presence of the N-methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing the rate of peptide bond formation.[6]
-
Reduced Nucleophilicity: The secondary amine of the deprotected N-terminal N-methylated residue is less nucleophilic than the primary amine of a standard amino acid, further impeding the coupling reaction.
These challenges demand the use of highly potent coupling reagents and rigorous monitoring to prevent deletion sequences and ensure high-fidelity synthesis.[5][7]
Materials and Reagents
Successful synthesis hinges on the quality of the reagents. The following table summarizes essential components.
| Reagent/Material | Purpose | Typical Grade/Purity | Supplier Example |
| Resin | Solid support for peptide assembly | Rink Amide, Wang, or 2-Chlorotrityl | Sigma-Aldrich, Bachem |
| This compound | N-methylated amino acid building block | >98% (HPLC) | Advanced ChemTech, MyBioSource |
| Standard Fmoc-Amino Acids | Building blocks for the peptide chain | >99% (HPLC) | Various |
| DMF (N,N-Dimethylformamide) | Primary solvent for washing and reactions | Peptide Synthesis Grade | Various |
| DCM (Dichloromethane) | Solvent for washing and resin swelling | ACS Grade or higher | Various |
| Piperidine | Reagent for Fmoc group deprotection | Peptide Synthesis Grade | Sigma-Aldrich |
| HATU | High-efficiency coupling reagent | >98% | Bachem, Iris Biotech |
| DIPEA (DIPEA) | Non-nucleophilic base for activation | Peptide Synthesis Grade | Various |
| TFA (Trifluoroacetic acid) | Reagent for final cleavage from resin | Reagent Grade, >99% | Various |
| TIS (Triisopropylsilane) | Scavenger for cleavage | >98% | Sigma-Aldrich |
| Bromophenol Blue | Indicator for monitoring coupling to N-Me-AA | ACS Reagent | Various |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for manual synthesis but the principles are directly applicable to automated synthesizers. The process is divided into key stages, from initial resin preparation to the final characterization of the crude peptide.
Diagram: Overall SPPS Workflow
Caption: High-level workflow for SPPS incorporating a challenging N-methylated amino acid.
Stage 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place the appropriate amount of resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel. Swell the resin in DMF for at least 1 hour with gentle agitation.[8]
-
Initial Deprotection (if applicable): If starting with a pre-loaded Fmoc-amino acid resin, proceed to Stage 2. If the resin has a free amine (e.g., Rink Amide), proceed directly to the first coupling.
-
First Amino Acid Coupling: Couple the C-terminal amino acid using standard methods (e.g., HBTU/DIPEA or DIC/Oxyma) for 2 hours.
Stage 2: Standard Peptide Elongation Cycle
For each standard (non-N-methylated) amino acid to be added, perform the following cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once.[9][10] The Fmoc group is removed via a β-elimination mechanism in the presence of a secondary amine base like piperidine.[9]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (4 eq.), a coupling reagent (e.g., HATU, 3.9 eq.), and a base (DIPEA, 8 eq.) in DMF for 5 minutes.[5]
-
Add the activated mixture to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A positive test (blue beads) indicates incomplete coupling. If the test is positive, repeat the coupling step.
Stage 3: Incorporation of this compound
This is the most critical stage and requires optimized conditions.
-
Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in Stage 2, Step 1.
-
Washing: Wash thoroughly with DMF as described in Stage 2, Step 2.
-
Optimized Coupling of this compound:
-
Rationale: Due to steric hindrance, a more potent activation method and longer reaction time are necessary. HATU is highly effective for such couplings.[5][6] PyAOP or PyBOP/HOAt are also excellent alternatives.[7]
-
Procedure: i. In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. ii. Add DIPEA (8 eq.) to the mixture and allow it to pre-activate for 5-10 minutes. iii. Add the activated solution to the deprotected resin. iv. Allow the coupling reaction to proceed for at least 4 hours. For particularly difficult sequences, this can be extended overnight.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Crucial Monitoring with Bromophenol Blue:
-
Rationale: The standard Kaiser test will not work on the secondary amine of the newly coupled N-methylated residue.[5] The Bromophenol Blue (BPB) test provides a clear visual indication of unreacted secondary amines.
-
Procedure: [5] i. Take a small sample of resin beads and wash them with methanol. ii. Add a few drops of 0.04% Bromophenol Blue in DMF. iii. Observe the color. Blue or Greenish-blue beads indicate incomplete coupling. Yellow beads indicate a complete reaction.
-
-
Recoupling (If Necessary): If the BPB test is positive (blue), drain the resin and repeat the coupling (Step 3) using freshly prepared reagents.
Stage 4: Coupling onto the N-Methylated Residue
Coupling the next amino acid onto the N-terminal N-Me-Ornithine is also a challenging step.
-
Deprotection: Deprotect the Fmoc group from the N-Me-Ornithine residue using 20% piperidine in DMF as usual.
-
Washing: Wash thoroughly with DMF.
-
Coupling: Use the same optimized coupling conditions as in Stage 3, Step 3 (e.g., 4 eq. Fmoc-AA, 3.9 eq. HATU, 8 eq. DIPEA) and a prolonged reaction time (4+ hours).
-
Monitoring: After washing, perform a Kaiser test. Since the newly coupled amino acid has a primary amine (unless it's proline), the Kaiser test is now valid. If the test is positive, recouple.
Diagram: The Challenging N-Methyl Coupling Reaction
Caption: The activation and sterically hindered coupling onto a secondary N-methyl amine.
Stage 5: Final Deprotection, Cleavage, and Purification
-
Final Fmoc Deprotection: Once the sequence is complete, remove the final N-terminal Fmoc group as usual.
-
Final Washes: Wash the resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin thoroughly under vacuum.
-
Cleavage and Global Deprotection:
-
Rationale: A strong acid is required to cleave the peptide from the resin and remove the side-chain protecting groups (like the Boc on Ornithine).[9] Cationic species are generated during this process, which can cause side reactions with nucleophilic residues (e.g., Trp, Met). Scavengers are added to trap these reactive species.
-
Cleavage Cocktail: A standard and effective non-malodorous cocktail is TFA/TIS/H₂O (95:2.5:2.5) .
-
Procedure: i. Add the cleavage cocktail to the dried resin in a fume hood. ii. Allow the reaction to proceed for 2-3 hours with occasional swirling. iii. Filter the resin and collect the TFA solution containing the peptide. iv. Wash the resin once more with a small amount of fresh TFA.
-
-
Precipitation and Isolation:
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final product using LC-MS. Note that N-methyl rich peptides may show broad peaks or multiple conformers in HPLC profiles.[7]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive BPB or Kaiser Test) | Insufficient reaction time; Ineffective coupling reagent; Peptide aggregation on resin. | Recouple for a longer duration (overnight); Switch to a stronger coupling reagent (e.g., PyAOP); Use chaotropic salts or a different solvent system to disrupt aggregation.[11] |
| Low Crude Yield | Incomplete couplings leading to chain termination; Premature cleavage of peptide from resin (especially with 2-CTC resin). | Ensure all coupling steps are complete via monitoring; Use a more acid-stable linker if premature cleavage is suspected. |
| Multiple Peaks in HPLC of Crude Product | Deletion sequences from incomplete coupling; Side reactions during cleavage (e.g., t-butylation); Presence of conformers.[7] | Optimize coupling protocols; Ensure adequate scavengers are used in the cleavage cocktail; For analysis, sometimes warming the HPLC sample can help resolve conformer peaks. |
| Aspartimide Formation | If Asp residues are present, prolonged exposure to piperidine or other bases can cause this side reaction.[12] | Minimize deprotection times; Use a protecting group on the Asp side chain designed to reduce this side reaction (e.g., O-Dmab). |
Conclusion
The synthesis of peptides containing this compound is a challenging but highly rewarding endeavor. The resulting peptides possess enhanced drug-like properties that are of significant interest in modern drug development. Success in this specialized area of SPPS is not merely about following steps, but about understanding the underlying chemical principles. By employing potent coupling reagents, extending reaction times, and utilizing appropriate monitoring techniques like the bromophenol blue test, researchers can overcome the steric barriers imposed by N-methylation. This protocol provides a robust framework to achieve high-fidelity synthesis, enabling the exploration and development of next-generation peptide therapeutics.
References
- Benchchem. Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-Glu-OH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRy8O4ILdsXdqYkQORPzX2QR5UpRvHZ-oB7ozKsojg_QNRre3GPX82sVF8ucR4ntWr4rUsXgBRLU0-3NqXglFtzM8gcWcyEvC29m0nUDU8Dj0Bn4vA2ii9pxAIVTltvFakjyFYzXigtweo8PmxDJ645EfacWeR0RSWq8xe57HyO6OxHZPbjcwpWT8ddFbLr03CxpC8rxvnhbnO8J6DTebmLwzEkU87TuM-BsGjsthobqXHm5yJWWBuQ8DlaQh7WHY=]
- APITech. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA951yAEDugUaq_HB4YKFclritafBo3it-V7k3SmJ8jaZ9_xYl5tN5dUSYo08VV5vmbPQZYx8IxRieVxY6q1EML1-EY_slkUBFScOZAsiSNrVavGJc6ze_evYSZED-JGiV-kfZYY1B-kT4tF-NDgkr0PSNxn3hW4gQug==]
- CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp6NysqIXEQwnl0X1Qrp9Yv603VbFHAfb-oj4Y4UDknooegjaC8El_ZMkhUULtZI87tzcbiuakWgbt-VpLyf9jMeyuKV-mzxhgwZTOFjTUZ4zxxm3fqiSOZ21wb2INOR47Yd--OSOXSxBbjhgd5mew4DTLKk9uKWFSUNM4z4tb5cN-EkeRHlZTtHHd1Zkx2ddy4j82i_fLANnpD13Dkb6NZ2B66yyIAwLw1A==]
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV-FHfMDlGDyhtgrBtLZNKNZ0Qh64bl4J01BW-OOLjvaSffTPPrVBMEINj5HRjkXGB3iDhTPyVZO7GW7mHx7vyeD5JPFOrz8d0da4n3uUBSGwTfatMDl01WRxflnx5LlSEExEiOquo2nRKQLcT0zmt7xe0ET4TOxNngbTNJjPNTW6YDSWmMknhisSe6Lt9hVglx9gmci4uPoCbxUhQB3TSd3VEZer_LvKAWS3KPsRV7vA92sdNGVRAaJ0ij85tLLLLxqJOkBRjVcQ=]
- Benchchem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESpnMB1JpE2Bd5utq9qidej0Z0cQqcrRNyHPsfYQKRO9Vf2vl2ME3i48IH8PHQoyWcDHZYozKEzmjemlKEo0cLNJ3mrIKFrxHLk7e2cuF89hIAjAgyKk21b33dnEC8aHvXyA6cU3yX0q-yq147nqMV1di56-bsuSXZAqd5qTL4xI6aIMgASuFEPGRKBLmxz-k9AmnDEa05oJLoN0ys0kY2J-CHmi84IOrcPAHz1Io=]
- ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElEsivj8e7qirCDgEtuaza57HYldiNh-Xw6fzj9_C2RNfpBRL1WllRiiGz3SUe0mxvxFXGc5GEaLBtVgW71FwRbl8kd0nT43KE0cqVaEZ9a6EDhqJjSn9p1yEwKt86cjKNqipPoqQeMmI3sQ==]
- MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [URL: https://www.mdpi.com/1420-3049/25/17/3899]
- Green Chemistry Letters and Reviews. New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2iEqiqK8ZKC1TccoT2FYdtE1hnpMMfJ0BkXdM5IzgaPG1d9brs0a2KsAohB6hfIAEcqs7di8qT1vyINSbc1q5FOaZoIFZFiUMsD_KWaqOz5RPrF82eBhksKOc-TzQr2Ef2fL9puvEvDWMdH7JnQuvSo4Kk0c0e3GysAxNn2dKVQfOhHg3EIDa5E1zjDoYw2XeyG-pavRqZVP_kZ70xJGS6SIePmG8qxchneFOcagMd8zpiE8r4hRp]
- Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy84LDcfbWZGL0k2xArBaIcXygSVun_stPOhEhcnrtcHYTdRrME-BvHTiz4KHrLOhogrG2nYHdl-3adMmbr5rqxP0AykWU7daYQAMVB6eY_XTCyv075t1XFXNtZTLEMXMkAxZ7Qyutiz6P-9_3-WD3B2-x94hpC4F1d9X58GHeLIGk3SskbcQ=]
- UCI Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxgrdaZmCjg8HbmO8F7bHs1cBAzpBNsD_jmmZp07pHnKcmJoF-931zXITB0s1A1Upgm7wbnSeeBvjhN3n-o-7DRwIjsJWQcWmwY9Uhnhi7VByuFtgrqGWb-Csj1LBV4MhEscBWZC33ilZ1m4w7rtWGH95RwFLf-hGPNjpQgvoulYuCNPOCYi6R_H9-yvkpmI3jWiXG6LLBeDt9CMplH75lsneONXqOfuX6F1MSTqInN8ByTGizYkF21McEJQd0Pq1NHrwMMXq0jJAvbNH8kcOEf50=]
- ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [URL: https://www.researchgate.net/publication/343468087_Efficient_Peptide_Coupling_Involving_Sterically_Hindered_Amino_Acids]
- PubMed. Solid-phase synthesis and characterization of N-methyl-rich peptides. [URL: https://pubmed.ncbi.nlm.nih.gov/15705160/]
- NIH. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtdr5eib8cl0MGhrwUP_Z1gpAz7qPZzjdWw9ckoNcl4TdExymMdCEhJdmYyI8xPRTmHJM6lIIf64Mhd4aSoua_Pl2FIFQTHxPMWd1uz3k7pglbpjWoCH5gURYddfhyvyN-Oi3PbSi071ZdVyk=]
- PubMed. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. [URL: https://pubmed.ncbi.nlm.nih.gov/37776681/]
- Sigma-Aldrich. Fmoc-Orn(Boc)-OH. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/47560]
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZIGvarE_vaBmrQr4db8oRWvbP1Tz0U9AqM9UOrV5fPe6YdI60j0DmGwDmdBRnWzFEeuT4Pydt6xKqznBXLT9XJPdak17fSZddewCRrZxTMyZ5MKR_C-Byb8GX0xg0b4rjNiVu8nhl22r9C3-1ZxhCEa-hazFSHfsAXuNXEaZzJeOgDQrrrgrDdursajltvW2XBMT-qjWzEUftW0eMJ8_a06jezY26zw==]
- PubMed. Efficient peptide coupling involving sterically hindered amino acids. [URL: https://pubmed.ncbi.nlm.nih.gov/17580931/]
- BOC Sciences. Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-0AzbCzGj9wYzwKNjLNtjm7HMUDGKGdJ8tD6q7SYXb_jS8WhM_9Dj3xAbzTJ8ykI5mmFzsR0YDMJQIm5NcSf6ZuOBq9zlA3_A9J7DhCYzxSnOBTFWPVFy1DWvzlPWne3Uln-t0F5MNBY16enM6jmre0fSD6CddmLeLXngmNr85NZyLbbOZzAI6Hea0mTY2KhLuh-YPTKNOCWtP6Fb7qaMvNypaPKB8O0JP2HCzErQYzyrtm5srB0=]
- Wiley Online Library. Advances in Fmoc solid-phase peptide synthesis. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/psc.2794]
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-N-Me-Orn_Boc_-OH]
- Cayman Chemical. Fmoc-Orn(Boc)-OH (CAS Number: 109425-55-0). [URL: https://www.caymanchem.com/product/15316/fmoc-orn(boc)-oh]
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU7Z6vN9GZ-38HIWXpDVbfK5b_k6VucZoHst_kflWV07Um8Wlf4KyRBheZt-IvDlgafNmfN8g1bjrOZxytSaY4r3p_fxcGGmxitRMdMRCZv-vKolDJIGhoWdUN9DTfZOphLQBd2w7Mq4EZzcqKHKUMnqiDckTwsgjfnTrg-MxvMNQAx-trRWp_dnqHNA6fKNSdNTO9tm_m4hvTg0acwUmdnYGzalS9JCFTUGL5KzQcmOX3Zq2O8SH81UfORZUeuXCj4l9fILfUrt8YqA3R]
- ResearchGate. Synthesis of N-methylated cyclic peptides. [URL: https://www.researchgate.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHWDccK0SgvQeZ9EXHPvuOP4rcpHy2Y6ZJIl6zdB3GJaKhzmaAE4dOqWZfi-x4ogeZmi8H6lF6svMuNZtqjahwqdFMvjBWJXhGLRElFfZ1RazBJ-V6Pr9Od6ONEsvt9rC4cvNftqjeK02dybmgpEKlPeLLqiYwLsrAV0Drhfg5-AAK0XkbgTk=]
- Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdAVdX62MMalcMJxOICUHVA-TaAuTjG0pXI54Y8M7QFCIcf7gUvHpEP_1cy0fmekLbZdllK3PSDJyPDjzB43OHBD1eNUba4nWRzwRIOd-Kud82U-_DPxp9exALmsaPu5xcPzszDLJ369ZMe8OQBpZZjomsN74liXUw6h4LiV0rOIpkg_zuVyTHfEcXgNiFimAJS8q0gQ==]
- MyBioSource. Buy Fmoc Alpha Me Orn Boc Oh Amino Acid for Sale Online. [URL: https://www.mybiosource.com/amino-acid/fmoc-alpha-me-orn-boc-oh/9023109]
- ResearchGate. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [URL: https://www.researchgate.net/publication/343467978_Aspartimide_Formation_and_Its_Prevention_in_Fmoc_Chemistry_Solid_Phase_Peptide_Synthesis]
- Advanced ChemTech. This compound. [URL: https://www.advancedchemtech.com/product/fmoc-n-me-ornboc-oh/]
- AltaBioscience. Fmoc Amino Acids for SPPS. [URL: https://www.altabioscience.com/our-services/peptide-synthesis/fmoc-amino-acids-for-spps/]
- PubMed Central. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4414777/]
- Semantic Scholar. Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. [URL: https://www.semanticscholar.org/paper/Quantitative-monitoring-of-solid-phase-peptide-by-Sarin-Kent/f302b5443306915f013b19b674b8d752f416c17e]
- NIH. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8155990/]
- ResearchGate. Synthesis and Applications of Synthetic Peptides. [URL: https://www.researchgate.
- NIH. Synthesis and Evaluation of Melittin-Modified Peptides for Antibacterial Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8875503/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. caymanchem.com [caymanchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimizing the Coupling Efficiency of Fmoc-N-Me-Orn(Boc)-OH in Solid-Phase Peptide Synthesis
Abstract
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry for enhancing proteolytic stability, improving membrane permeability, and constraining peptide conformation. However, the synthesis of N-methylated peptides is often challenging due to the steric hindrance imposed by the N-methyl group, which can lead to low coupling efficiencies and the formation of deletion sequences. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the coupling of Fmoc-N-Me-Orn(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). We will delve into the underlying chemical principles, recommend robust coupling strategies, provide detailed experimental protocols, and offer troubleshooting guidance to ensure the successful synthesis of peptides containing this valuable building block.
Introduction: The Challenge of N-Methylated Amino Acids in SPPS
The primary obstacle in the incorporation of N-methylated amino acids, including this compound, is the steric hindrance created by the methyl group on the alpha-amino nitrogen. This steric bulk significantly impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation.[1][2] Standard coupling reagents and conditions that are highly effective for non-methylated amino acids often prove insufficient, leading to incomplete reactions. This is particularly pronounced when coupling an N-methylated residue onto another N-methylated amino acid.[1]
The consequences of incomplete coupling are significant, leading to the formation of deletion sequences that can be difficult to separate from the target peptide, ultimately impacting the overall yield and purity of the final product. Therefore, a tailored approach with more potent reagents and optimized conditions is crucial for the successful incorporation of this compound.
Physicochemical Properties of this compound
A thorough understanding of the building block is fundamental to its successful application.
| Property | Value |
| Molecular Formula | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 468.5 g/mol [3] |
| Appearance | White to off-white powder |
| Solubility | Soluble in common SPPS solvents such as DMF and NMP |
| Storage | 2-8°C |
Optimizing Coupling Efficiency: Reagents and Strategies
To overcome the steric hindrance of this compound, the use of highly reactive coupling reagents is paramount. Standard carbodiimide reagents like DCC and DIC, even with additives like HOBt, are often not potent enough for these challenging couplings.
Recommended Coupling Reagents
Uronium/aminium and phosphonium salt-based reagents are the preferred choice for coupling N-methylated amino acids due to their high reactivity.
| Reagent Class | Recommended Reagents | Key Features |
| Uronium/Aminium | HATU , HCTU , COMU | HATU is often considered the gold standard for difficult couplings.[4] COMU offers high reactivity and improved safety profile as it does not contain explosive benzotriazole derivatives.[5] |
| Phosphonium | PyAOP , PyBOP | PyAOP is particularly effective for coupling N-methylated amino acids.[6][7] PyBOP, especially in the presence of an additive like HOAt, is also a highly efficient option. |
Strategic Approaches to Enhance Coupling
Beyond the choice of reagent, several strategic modifications to the standard SPPS protocol can significantly improve the coupling efficiency of this compound:
-
Double Coupling: Repeating the coupling step is a straightforward and often effective method to drive the reaction to completion.[8]
-
Increased Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can compensate for the slower reaction kinetics.[8] Microwave-assisted peptide synthesis (MW-SPPS) is a particularly powerful technique for accelerating difficult couplings by utilizing elevated temperatures.[9][10]
-
Higher Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the probability of successful molecular interactions.[8]
Monitoring the Coupling Reaction: Beyond the Kaiser Test
A critical aspect of successful SPPS is the accurate monitoring of each coupling step. The standard Kaiser test (ninhydrin test) , which is widely used to detect free primary amines, is unreliable for N-methylated amino acids as they possess a secondary amine.[11][12] A negative or ambiguous Kaiser test result can be misleading, leading to the premature continuation of the synthesis and the accumulation of deletion sequences.
Recommended Qualitative Tests for Secondary Amines
The following colorimetric tests are recommended for monitoring the coupling of this compound:
-
Bromophenol Blue Test: This test is based on the interaction of the basic secondary amine with the pH indicator bromophenol blue. A positive result (incomplete coupling) is indicated by blue or blue-green resin beads, while a negative result (complete coupling) is indicated by yellow or yellow-green beads.[3][13]
-
Chloranil Test: This is a highly sensitive test for the detection of secondary amines. A positive result is indicated by the development of a blue or greenish-blue color on the resin beads.[14][15]
Caption: Workflow for a single coupling cycle of this compound.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesis platform.
Protocol 1: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency.
Materials:
-
Resin with N-terminal deprotected peptide (0.1 mmol scale)
-
This compound (3-5 equivalents)
-
HATU (2.9-4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times).
-
Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and vortex briefly to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of the resin beads and wash them thoroughly with DMF. Perform a Bromophenol Blue or Chloranil test (see Protocol 3).
-
Washing: If the coupling is complete (negative test result), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Recoupling (if necessary): If the monitoring test is positive, drain the reaction vessel, wash the resin with DMF (3 times), and repeat steps 2-5 with a fresh solution of activated this compound.
Protocol 2: Capping of Unreacted Amines
If a significant amount of unreacted amine remains after multiple coupling attempts, it is advisable to cap these sites to prevent the formation of deletion peptide impurities.
Materials:
-
Acetic anhydride
-
DIPEA
-
DMF
Procedure:
-
Wash the resin with DMF (3 times).
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a final colorimetric test to confirm the absence of free amines before proceeding to the next deprotection step.
Protocol 3: Monitoring Protocols
A. Bromophenol Blue Test [3]
-
Transfer 10-15 resin beads to a small test tube.
-
Wash the beads thoroughly with fresh DMF.
-
Add 1-2 drops of Bromophenol Blue solution (0.003% w/v in DMF).
-
Observe the color of the beads:
-
Blue to Blue-Green: Incomplete coupling.
-
Yellow/Yellow-Green: Complete coupling.
-
B. Chloranil Test [14]
-
Place 1-5 mg of resin in a small test tube.
-
Add 1 drop of 2% acetaldehyde in DMF.
-
Add 1 drop of 2% chloranil in DMF.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads:
-
Blue/Greenish-Blue: Incomplete coupling (presence of secondary amine).
-
Colorless/Yellow: Complete coupling.
-
Post-Synthesis Analysis: HPLC and Mass Spectrometry
Following cleavage from the resin and deprotection, the purity of the crude peptide should be assessed by High-Performance Liquid Chromatography (HPLC) and the identity confirmed by Mass Spectrometry (MS).
-
Reverse-Phase HPLC (RP-HPLC): This is the most common method for analyzing peptide purity. A typical analysis involves a C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). The presence of a significant peak with a retention time corresponding to the deletion sequence (target peptide minus N-Me-Orn) is a clear indication of incomplete coupling.
-
Mass Spectrometry: ESI-MS or MALDI-TOF MS should be used to confirm that the major peak in the HPLC chromatogram corresponds to the correct molecular weight of the target peptide.
Caption: Troubleshooting guide for incomplete coupling of this compound.
Potential Side Reactions
While the primary challenge is incomplete coupling, researchers should be aware of other potential side reactions common in Fmoc-SPPS:
-
Racemization: The risk of racemization at the alpha-carbon increases with prolonged pre-activation times, the use of stronger bases, or elevated temperatures. The use of urethane-based protecting groups like Fmoc helps to minimize this risk.[14]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially if the N-terminal or penultimate residue is proline or another secondary amino acid.[6] While less common with ornithine derivatives, it is a possibility to consider in specific sequences.
-
Aspartimide Formation: If the peptide sequence contains an aspartic acid residue, exposure to the basic conditions of Fmoc deprotection can lead to the formation of a cyclic aspartimide, which can result in a mixture of byproducts.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with a rational and optimized approach. The key to overcoming the inherent steric hindrance lies in the selection of highly potent coupling reagents, such as HATU or PyAOP, coupled with vigilant monitoring using appropriate qualitative tests like the Bromophenol Blue or Chloranil test. Strategies such as double coupling and the use of microwave assistance can further enhance coupling efficiency. By implementing the protocols and troubleshooting guidance provided in this document, researchers can confidently synthesize N-methylated peptides, unlocking their potential for the development of novel therapeutics.
References
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
- Verma, D., et al. (2020). Solid phase peptide synthesis: a review on chemistry and techniques. International Journal of Research in Pharmaceutical Sciences, 11(4), 6035-6047.
-
PubChem. (n.d.). This compound. [Link]
- Voigt, J., et al. (2014). A Color Test for the Selective Detection of Secondary Amines on Resin and in Solution. Organic Letters, 16(22), 5940–5943.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Teixidó, M., Albericio, F., & Giralt, E. (2005). The role of coupling reagents in the synthesis of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. [Link]
- White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
AAPPTEC. (n.d.). Technical Support Information Bulletin 1191. [Link]
- Hancock, W. S., & Battersby, J. E. (1976). A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2, 4, 6-trinitrobenzenesulphonic acid. Analytical biochemistry, 71(1), 260-264.
- Krchnák, V., Vágner, J., Šafár, P., & Lebl, M. (1988). Noninvasive continuous monitoring of solid-phase peptide synthesis by acid-base indicator.
-
ResearchGate. (2014). Example of a peptide array stained with Bromophenol blue to confirm the successful synthesis. [Link]
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting aspartimide formation in Fmoc-based solid-phase peptide synthesis. In Peptides for Youth (pp. 585-591). Springer, New York, NY.
- Luks, E., et al. (2019). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 21(23), 6245-6285.
-
AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
- Biron, E., et al. (2008). Optimized strategy for the synthesis of N-methylated cyclic peptides.
- Chatterjee, J., et al. (2013). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 46(11), 2534-2545.
- Angell, Y. M., et al. (1997). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of the American Chemical Society, 119(49), 11773-11780.
- Bacsa, B., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 6(21), 13695-13704.
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
Chondrex, Inc. (n.d.). Bromophenol Blue Protein Assay Kit. [Link]
-
ResearchGate. (2014). Qualitative Colorimetric Tests for Solid Phase Synthesis. [Link]
- Fields, G. B. (Ed.). (1997). Methods in enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. In Methods in enzymology (Vol. 289, pp. 104-126). Academic Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. peptide.com [peptide.com]
- 12. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chempep.com [chempep.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Strategies for Fmoc Deprotection of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis
Abstract & Introduction
N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for enhancing the pharmacological properties of therapeutic peptides. This modification can significantly increase metabolic stability, improve cell permeability, and fine-tune conformational preferences, leading to enhanced potency and oral bioavailability.[1] However, the introduction of N-methylated amino acids into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents unique challenges, most notably during the Nα-Fmoc deprotection step.
The steric bulk introduced by the N-methyl group significantly retards the rate of the standard base-mediated Fmoc removal.[2] This incomplete or sluggish deprotection is a primary cause of deletion sequence formation and low yields, compromising the synthesis of the target peptide. This guide provides an in-depth analysis of the mechanistic challenges and offers a set of validated protocols and strategies to achieve efficient and complete Fmoc deprotection for N-methylated residues, ensuring the successful synthesis of these complex molecules.
The Mechanistic Hurdle: Steric Hindrance in E1cB Elimination
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[3][4] The process is initiated when a base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring. This generates a stabilized carbanion, which subsequently undergoes elimination to release the free peptide amine, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate. The excess amine base is crucial for scavenging the electrophilic DBF, preventing its reaction with the newly liberated N-terminus.[3][5]
In the case of a standard (primary) amine, this reaction is rapid. However, for an N-methylated residue, the Nα-amine is secondary. The presence of the methyl group on the nitrogen atom creates significant steric hindrance.[2] This bulkiness impedes the approach of the piperidine base to the C9 proton of the fluorene ring, dramatically slowing the initial and rate-limiting proton abstraction step. Consequently, standard deprotection conditions (e.g., 20% piperidine in DMF for 10-20 minutes) are often insufficient, leading to incomplete Fmoc removal.
Comparative Analysis of Deprotection Reagents
To overcome the challenge of slower kinetics, modified deprotection conditions are required. This involves either extending the reaction time with standard reagents or employing stronger, less sterically hindered bases.
| Reagent Cocktail | Typical Conditions | Mechanism/Rationale | Advantages | Disadvantages & Mitigation |
| Piperidine in DMF | 20% (v/v) in DMF, 2 x 30-60 min | Standard E1cB reaction; requires extended time to overcome steric hindrance. | Well-established, predictable, uses common reagents. | Very slow for N-methylated residues. Risk of incomplete deprotection. Mitigation: Increase reaction time significantly and monitor completion carefully. |
| DBU / Piperidine in DMF/NMP | 2% DBU, 2% Piperidine (v/v) in DMF or NMP, 2 x 10-20 min | DBU is a strong, non-nucleophilic base that efficiently abstracts the C9 proton. Piperidine acts as the required DBF scavenger.[6] | Rapid deprotection, significantly reduces reaction time. Effective for highly hindered sequences. | DBU is a very strong base and can promote side reactions like aspartimide formation or racemization if not used judiciously. Mitigation: Keep DBU concentration low (1-2%) and reaction times short. |
| DBU / Piperazine in NMP | 2% DBU, 5% Piperazine (w/v) in NMP, 2 x 5-15 min | Piperazine is an efficient DBF scavenger. This combination has been shown to suppress diketopiperazine (DKP) formation.[7][8] | Fast and efficient deprotection. Reduces risk of DKP side reactions, which is crucial for N-terminal N-methylated dipeptides.[7] | Piperazine can precipitate as a DBF adduct; the presence of DBU helps maintain solubility.[8] Requires careful reagent preparation. |
Strategic Workflow for Fmoc Deprotection
Choosing the correct deprotection strategy is critical for success. The following workflow provides a decision-making framework for researchers.
Caption: Decision workflow for selecting the appropriate Fmoc deprotection protocol.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents like Piperidine, DBU, and DMF in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol A: Extended Piperidine Deprotection
This protocol is suitable for single, less-hindered N-methylated amino acids where speed is not the primary concern.
-
Resin Preparation: Swell the peptide-resin (1.0 g) in DMF (10 mL) for 30-60 minutes in a suitable reaction vessel.
-
Initial Wash: Drain the DMF from the swollen resin.
-
First Deprotection: Add 10 mL of 20% (v/v) piperidine in DMF to the resin.[3] Agitate the mixture at room temperature for 30-60 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh 10 mL portion of 20% piperidine in DMF. Agitate for another 30-60 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Monitoring (Optional but Recommended): Perform a Bromophenol Blue test to confirm the absence of the Fmoc group (a yellow/orange color indicates a free secondary amine; blue indicates remaining Fmoc). If the test is blue, repeat steps 5-6.
Protocol B: Rapid DBU/Piperidine Deprotection
This protocol is highly effective for sterically hindered N-methylated residues.
-
Reagent Preparation: Prepare the deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF or NMP. For 100 mL, add 2 mL of DBU and 2 mL of piperidine to 96 mL of DMF/NMP.[6]
-
Resin Preparation: Swell the peptide-resin (1.0 g) in DMF (10 mL) for 30-60 minutes.
-
Initial Wash: Drain the DMF from the swollen resin.
-
First Deprotection: Add 10 mL of the DBU/piperidine solution to the resin. Agitate for 15 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh 10 mL portion of the DBU/piperidine solution and agitate for another 15 minutes.
-
Washing: Drain the solution and wash the resin extensively with DMF (7 x 10 mL) to ensure complete removal of DBU and byproducts.
-
Monitoring: Perform a Bromophenol Blue test to confirm reaction completion.
Monitoring Deprotection & Troubleshooting
-
Quantitative UV-Vis Spectroscopy: The most accurate method for monitoring deprotection is to measure the UV absorbance of the collected filtrate. The DBF-piperidine adduct has a characteristic absorbance maximum around 301 nm.[3][9] By collecting the flow-through during deprotection into a volumetric flask, one can quantify the amount of Fmoc group cleaved and confirm reaction completion when subsequent washes show no absorbance at this wavelength.
-
Qualitative Colorimetric Tests:
-
Kaiser Test: This test detects primary amines and will give a negative result (yellow beads) for a successfully deprotected N-methylated residue (which is a secondary amine). It is useful only to confirm that the previous residue was a primary amine that was successfully deprotected.
-
Bromophenol Blue Test: This test is ideal for N-methylated residues. It detects the presence of free secondary amines . After deprotection and washing, a positive result (yellow/orange beads) indicates a successful reaction. A blue or green color signifies incomplete deprotection, requiring further treatment.[2]
-
-
Troubleshooting Incomplete Deprotection: If monitoring indicates residual Fmoc protection, do not proceed to the next coupling step as this will result in a deletion sequence. Repeat the deprotection cycle (e.g., an additional 15-30 minutes with the chosen reagent) and re-test until completion is confirmed. For exceptionally difficult sequences, increasing the reaction temperature to 35-40°C may be beneficial, but should be done with caution to avoid potential side reactions.
References
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
UCI Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
-
The Journal of Organic Chemistry. An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. [Link]
-
ResearchGate. Methods for Removing the Fmoc Group. [Link]
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
- Google Patents.
-
Deliver Therapeutics. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. [Link]
-
ResearchGate. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
National Institutes of Health (NIH). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. [Link]
-
National Institutes of Health (NIH). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. [Link]
-
Semantic Scholar. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
-
ACS Publications. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note and Protocol: A Comprehensive Guide to the Boc Deprotection of the Ornithine Side Chain
This guide provides an in-depth analysis and detailed protocols for the successful deprotection of the tert-butyloxycarbonyl (Boc) group from the side chain of ornithine residues in peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and provides critical insights into potential challenges and their solutions.
Ornithine, a non-proteinogenic amino acid, is a versatile building block in peptide chemistry.[1] Its side-chain δ-amino group serves as a key functional handle for various modifications, including lactam bridge formation for peptide cyclization, and the attachment of reporter probes or other molecular entities.[1][2][3] The Boc group is a frequently employed protecting group for this amine due to its stability under the basic conditions used for Fmoc removal in orthogonal solid-phase peptide synthesis (SPPS) strategies.[4] Its efficient and clean removal is paramount to achieving high purity and yield of the final peptide product.
The Chemical Rationale: Mechanism of Acidolytic Boc Cleavage
The removal of the Boc protecting group is an acid-catalyzed process, most commonly achieved using trifluoroacetic acid (TFA).[5] The reaction proceeds through a well-defined mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[6]
-
Carbocation Formation: The protonated intermediate is unstable and fragments to form a stable tert-butyl carbocation and a carbamic acid intermediate.[6]
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and liberating the free amine of the ornithine side chain.[6]
-
Protonation of the Liberated Amine: Under the acidic reaction conditions, the newly deprotected δ-amino group is protonated, typically forming a TFA salt.[6]
A critical challenge in this process is the highly reactive nature of the tert-butyl carbocation. This electrophile can readily alkylate nucleophilic residues within the peptide sequence, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired side products.[7][8][9] To mitigate these side reactions, the inclusion of "scavengers" in the cleavage cocktail is essential.[10] Scavengers are nucleophilic species that efficiently trap the tert-butyl carbocation before it can modify the peptide.[11]
Visualizing the Deprotection Workflow
The following diagram illustrates the key steps in the Boc deprotection of an ornithine side chain, including the crucial role of scavengers.
Caption: Workflow of Boc deprotection and the role of scavengers.
Experimental Protocols
This section provides detailed, step-by-step protocols for the Boc deprotection of an ornithine side chain, both for peptides on solid support and in solution.
Trifluoroacetic acid is a strong, corrosive acid that requires careful handling.[12][13] Always adhere to the following safety precautions:
-
Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, splash goggles, and chemical-resistant gloves (nitrile for small volumes, butyl rubber or Viton for larger volumes).[13][14][15]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[13][15]
-
Waste Disposal: Dispose of TFA waste in a designated, compatible hazardous waste container.[15]
-
Handling: Always add acid to water, not the other way around, when diluting.[14] Transport TFA in secondary containment.[14]
This protocol is applicable for the final deprotection step in solid-phase peptide synthesis (SPPS) where the peptide is cleaved from the resin and all acid-labile protecting groups, including the ornithine side-chain Boc group, are removed simultaneously.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Scavengers (see Table 1 for selection)
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Shaker or rocker
Table 1: Common TFA Cleavage Cocktails
| Cocktail Name | Composition (v/v/v) | Primary Use & Key Features |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose and effective cocktail for many sequences. Triisopropylsilane (TIS) is an excellent carbocation scavenger.[7][10] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Used for peptides with multiple sensitive residues, particularly cysteine. |
| For Methionine | TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w) | Specifically designed to prevent both S-alkylation and oxidation of methionine.[7][11] |
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: In a chemical fume hood, prepare the appropriate cleavage cocktail from Table 1. Prepare the cocktail fresh before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[7] The optimal time may vary depending on the peptide sequence and other protecting groups.
-
Peptide Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Resin Washing: Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide.[7]
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Collect the precipitated peptide by centrifugation.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA. Repeat this step 2-3 times.
-
Drying: Dry the crude peptide under vacuum.
This protocol is suitable for deprotecting the ornithine side chain of a peptide that is already cleaved from the resin or synthesized in solution.
Materials:
-
Boc-protected peptide
-
Dichloromethane (DCM) or a suitable solvent
-
Trifluoroacetic acid (TFA)
-
Scavengers (optional, but recommended if other sensitive residues are present)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM.[16]
-
Reagent Addition: If using scavengers, add them to the solution.
-
Deprotection: Add an equal volume of TFA to the reaction mixture (for a 50% TFA in DCM solution).[16]
-
Reaction: Stir the reaction at room temperature for 1-2 hours.[7][11]
-
Monitoring: Monitor the reaction progress by an appropriate analytical method such as TLC, HPLC, or LC-MS.[16][17] The deprotected product will be more polar and have a lower Rf value on TLC.[16][17]
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[16]
-
Workup (for free amine):
Analytical Validation of Deprotection
Confirming the complete removal of the Boc group is a critical quality control step. Several analytical techniques can be employed for this purpose.
Table 2: Comparison of Analytical Methods for Monitoring Boc Deprotection
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Provides definitive evidence by observing the disappearance of the characteristic tert-butyl proton signal (~1.4 ppm).[17] Allows for quantitative analysis.[17] | Requires a relatively pure sample. The resulting amine salt may cause peak broadening.[17] |
| Thin-Layer Chromatography (TLC) | Separates components based on polarity. | Simple, rapid, and cost-effective for monitoring reaction progress.[16][17] The deprotected amine is more polar and will have a lower Retention Factor (Rf).[16][17] | Not quantitative. Can be difficult to interpret with multiple products.[17] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components and determines their mass-to-charge ratio. | Provides accurate assessment of reaction progress and confirms the expected molecular weight of the deprotected product.[17] | More complex and expensive than TLC and NMR.[17] |
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. This section addresses common issues and provides expert recommendations.
-
Symptom: Presence of starting material in the crude product as determined by HPLC or LC-MS.
-
Possible Causes:
-
Solutions:
-
Increase the reaction time and monitor the progress.
-
For sterically hindered sites, a stronger acid like 4M HCl in dioxane can be an alternative, though this may affect other acid-labile groups.[7][11]
-
A slight increase in temperature may be beneficial, but this could also increase side product formation if scavengers are not used.[7][11]
-
-
Symptom: Unexpected peaks in HPLC/LC-MS after deprotection.
-
Possible Cause: Alkylation of sensitive residues by the tert-butyl carbocation.[8]
-
Solution: Incorporate an appropriate scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide (refer to Table 1).[7]
Caption: A logical workflow for troubleshooting Boc deprotection.
Conclusion
The successful deprotection of the Boc group from the ornithine side chain is a critical step in the synthesis of complex and functional peptides. By understanding the underlying chemical mechanism, adhering to rigorous safety and experimental protocols, and employing appropriate analytical validation, researchers can consistently achieve high yields of pure, deprotected ornithine-containing peptides. The insights and detailed procedures provided in this guide serve as a comprehensive resource for navigating the nuances of this important synthetic transformation.
References
- Trifluoroacetic Acid SOP. (n.d.). University of Washington Environmental Health & Safety.
- Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. (2022). Chemistry – A European Journal, 28(11).
- STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024). Amherst College.
- Trifluoroacetic acid - SAFETY DATA SHEET. (2009). Fisher Scientific.
- Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Scavengers for Boc deprotection to prevent side reactions. (2025). BenchChem.
- A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy. (2025). BenchChem.
- Scavengers for Boc deprotection to prevent side product formation. (2025). BenchChem.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (2025). BenchChem.
- Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
- Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. (2023). Journal of the American Chemical Society.
- Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues. (2025). BenchChem.
- Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach. (n.d.). PubMed.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.
- What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018). ResearchGate.
- Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences. (2025). BenchChem.
- Peptide synthesis. (n.d.). Wikipedia.
- Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. amherst.edu [amherst.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Incorporation of Fmoc-N-Me-Orn(Boc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylation and Ornithine in Peptide Therapeutics
N-methylation of the peptide backbone is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs.[1] This modification, the substitution of a hydrogen atom with a methyl group on an amide nitrogen, can profoundly influence the peptide's conformation, proteolytic stability, and membrane permeability.[2] N-methylated amino acids can induce significant steric constraints, restricting the rotation around the Cα-N bond and locking the peptide into a bioactive conformation, which can lead to enhanced receptor affinity and selectivity.[2] Furthermore, the removal of the amide proton disrupts hydrogen bonding, which can shield the adjacent peptide bond from proteolytic cleavage, thereby extending the in-vivo half-life of peptide therapeutics.[2]
Ornithine, a non-proteinogenic amino acid, is another valuable component in peptide synthesis. Its side chain provides a versatile handle for modifications such as lactam bridge formation for cyclization, or for the attachment of labels and other molecules.[3] The strategic incorporation of N-methylated ornithine, specifically using the building block Fmoc-N-Me-Orn(Boc)-OH , offers a dual advantage: the benefits of N-methylation combined with the functional potential of the ornithine side chain. This application note provides a detailed guide to the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
The Challenge: Steric Hindrance in Coupling N-Methylated Amino Acids
The primary challenge in incorporating N-methylated amino acids into a growing peptide chain is steric hindrance. The presence of the methyl group on the secondary amine of the N-terminus significantly impedes the approach of the activated carboxyl group of the incoming amino acid.[3] This steric bulk makes the formation of the peptide bond more difficult compared to coupling with a primary amine, and can lead to incomplete reactions, lower yields, and the formation of deletion sequences.[3] This issue is particularly pronounced when coupling an amino acid to an N-methylated residue.
To overcome this challenge, more potent coupling reagents and optimized reaction conditions are required. Standard reagents like HBTU and HCTU can be less effective for these demanding couplings.[4]
Orthogonal Protection Strategy: The Role of Fmoc and Boc
The successful synthesis of peptides containing this compound relies on an orthogonal protection strategy. This strategy utilizes protecting groups that can be selectively removed under distinct chemical conditions.[5] In this case:
-
Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group on the α-amino group. It is removed at each cycle of amino acid addition using a mild base, typically piperidine in DMF.[]
-
Boc (tert-butyloxycarbonyl): This is an acid-labile protecting group on the δ-amino group of the ornithine side chain. It remains stable throughout the synthesis cycles and is removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[7][]
This orthogonal scheme allows for the stepwise elongation of the peptide chain without premature deprotection of the ornithine side chain.
Caption: Orthogonal protection of this compound.
Recommended Protocol for Coupling this compound
Due to the steric hindrance of the N-methyl group, a highly efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is strongly recommended.[4]
Materials and Reagents
| Reagent | Molar Equivalents (relative to resin substitution) |
| Peptide-resin with free N-terminal amine | 1 |
| This compound | 4 |
| HATU | 4 |
| N,N-Diisopropylethylamine (DIEA) | 8 |
| N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | As required |
Step-by-Step Coupling Protocol
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes to ensure optimal accessibility of the reaction sites.[4]
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF. Perform this step twice (e.g., 1 x 5 minutes followed by 1 x 15 minutes) to ensure complete deprotection.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate reaction vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in DMF. Add DIEA (8 eq.) to the solution and allow the mixture to pre-activate for 5 minutes at room temperature.[9]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40-50°C).[4]
-
Monitoring the Coupling Reaction:
-
The Kaiser (ninhydrin) test is unreliable for secondary amines like N-methylated residues and will give a false negative result (yellow or no color change).[10]
-
The Bromophenol Blue test is a suitable alternative for monitoring the coupling to an N-methylated amine.[9] A yellow color of the resin beads indicates a complete coupling, while a blue or green color signifies an incomplete reaction.[9]
-
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Double Coupling (if necessary): If the bromophenol blue test indicates an incomplete reaction, a second coupling is recommended. Repeat steps 4-7 using fresh reagents.[11]
Caption: Workflow for the coupling of this compound.
Final Cleavage and Deprotection of the Ornithine Side Chain
The Boc protecting group on the ornithine side chain is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids.[7][] Therefore, the deprotection of the ornithine side chain occurs simultaneously with the cleavage of the peptide from the resin in the final step of the synthesis.
Recommended Cleavage Cocktail
The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence, especially sensitive residues like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp). A common and robust cleavage cocktail is Reagent K.[12]
| Component | Percentage (v/v) | Function |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves peptide from resin and removes acid-labile protecting groups (e.g., Boc) |
| Phenol | 5% | Scavenger |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
Cleavage Protocol
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. Longer times may be required for complete removal of all protecting groups, depending on the peptide sequence.[13]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Analytical Characterization
After cleavage and purification (typically by reverse-phase HPLC), the final peptide should be characterized to confirm its identity and purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary technique to verify the correct molecular weight of the synthesized peptide, confirming the successful incorporation of the N-methyl-ornithine residue.
-
MS/MS (Tandem Mass Spectrometry): This can be used to sequence the peptide and confirm the position of the N-methyl-ornithine residue.
Conclusion
The incorporation of this compound into peptide sequences offers exciting possibilities for the design of novel peptide therapeutics with enhanced properties. While the steric hindrance posed by the N-methyl group presents a synthetic challenge, the use of potent coupling reagents like HATU, careful monitoring of the reaction progress with the bromophenol blue test, and the application of a double coupling strategy when necessary can ensure successful incorporation. The orthogonal protection afforded by the Fmoc and Boc groups allows for a controlled and efficient synthesis, culminating in a final acidic cleavage step that yields the desired N-methylated, ornithine-containing peptide.
References
- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: a case study with a potent cyclic pentapeptide antagonist of the neurokinin-1 receptor. Angewandte Chemie (International ed. in English), 47(14), 2595–2599.
- Malakoutikhah, M., Teixidó, M., & Giralt, E. (2008). Solid-phase synthesis of head-to-side-chain cyclodepsipeptides. Journal of medicinal chemistry, 51(16), 4881–4889.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 42(10), 1588–1599.
- BenchChem. (2025). Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues. BenchChem Technical Support.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent K. Aapptec Technical Library.
- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Orn(Boc)-OH Activation and Coupling. BenchChem Technical Support.
- BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support.
- Royal Society of Chemistry. (2015). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups.
- Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec Technical Library.
- BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences. BenchChem Technical Support.
- Royal Society of Chemistry. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem Technical Support.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
- ResearchGate. (2004). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Technical Bulletin.
- PubMed. (1995). Comparative study of methods to couple hindered peptides. International journal of peptide and protein research.
- MDPI. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules.
- CPC Scientific Inc. (2024). Minimal Protection Strategies for SPPS. Green Chemistry for Sustainable Peptide Manufacturing.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich Technical Bulletin.
- BOC Sciences. (n.d.).
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem Technical Support.
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected)
- National Institutes of Health. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology.
- Google Patents. (2015). Cleavage of synthetic peptides. WO2015028599A1.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Technical Library.
- Journal of the American Chemical Society. (2022). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society.
- BenchChem. (2025). A Technical Guide to the Incorporation of Fmoc-N-Me-D-Glu-OH for the Synthesis of Novel Peptides. BenchChem Technical Support.
- National Institutes of Health. (2016).
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Biotage. (2023). Using double coupling to improve your peptide synthesis. Biotage Blog.
- National Institutes of Health. (2015). Identification of N-terminal protein processing sites by chemical labeling mass spectrometry. Journal of proteome research.
- Waters Corporation. (2017).
- National Institutes of Health. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society.
- Royal Society of Chemistry. (2013). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods.
- Advanced ChemTech. (n.d.). This compound. Advanced ChemTech Product Page.
- BenchChem. (2025). Technical Support Center: Monitoring Fmoc-D-Glu-OH Coupling Reactions. BenchChem Technical Support.
- MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules.
- ACS Publications. (2024).
- National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules.
- ResearchGate. (2016). Rapid Determination of Underivatized Arginine, Ornithine, Citrulline and Symmetric/Asymmetric Dimethylarginine in Human Plasma by LC–MS. Food Chemistry.
- ACS Publications. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry.
- MedChemExpress. (n.d.). Cilengitide (EMD 121974). MedChemExpress Product Page.
Sources
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for On-Resin Cyclization Utilizing Fmoc-Orn(Boc)-OH Derivatives
Introduction: The Strategic Advantage of Cyclic Peptides
Cyclic peptides have emerged as a compelling class of molecules in drug discovery and chemical biology, offering significant advantages over their linear counterparts. Their constrained conformation often leads to increased metabolic stability, enhanced receptor affinity and selectivity, and improved bioavailability.[1][2] A powerful strategy for synthesizing these valuable molecules is on-resin cyclization, a technique that leverages the benefits of solid-phase peptide synthesis (SPPS) to construct the cyclic backbone before the peptide is cleaved from the solid support. This approach minimizes intermolecular side reactions that can lead to dimerization and oligomerization, often resulting in higher yields of the desired monomeric cyclic peptide.[1][3][4]
This guide provides a comprehensive overview and detailed protocols for on-resin cyclization using Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH), a versatile non-proteinogenic amino acid derivative. The orthogonal protection scheme of Fmoc-Orn(Boc)-OH, with its base-labile Fmoc group and acid-labile Boc group, is central to the precise control required for on-resin modifications, including the formation of lactam bridges.[1][5][6] We will delve into the core principles, experimental workflows, and critical considerations for successfully synthesizing cyclic peptides via head-to-tail and side-chain-to-side-chain cyclization strategies.
Core Principles: The Power of Orthogonal Protection
The successful on-resin cyclization of peptides using Fmoc-Orn(Boc)-OH hinges on the principle of orthogonal protection.[5][6] This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling specific chemical manipulations at different sites of the peptide.
-
Nα-Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of the amino acids. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in dimethylformamide (DMF), to allow for peptide chain elongation.[7]
-
Side-Chain Boc Protection: The tert-butyloxycarbonyl (Boc) group on the δ-amino group of the ornithine side chain is stable to the basic conditions used for Fmoc deprotection. It is, however, labile to moderately acidic conditions, such as treatment with trifluoroacetic acid (TFA).[1][5][6]
This orthogonality is the cornerstone of on-resin cyclization with Fmoc-Orn(Boc)-OH, as it permits the selective deprotection of the ornithine side-chain amino group while the peptide remains anchored to the resin and other acid-labile side-chain protecting groups (e.g., tBu, Trt) remain intact.
On-Resin Cyclization Strategies
Depending on the desired topology of the cyclic peptide, different on-resin cyclization strategies can be employed.[8]
Head-to-Tail Cyclization
In this strategy, the N-terminal α-amino group is linked to the C-terminal carboxyl group to form a cyclic peptide. To achieve this on-resin, the peptide must be anchored to the resin via a side chain. Fmoc-Orn(Boc)-OH is not typically used for anchoring, but a similar strategy with other amino acids like Asp or Glu can be employed. However, a variation of this involves the cyclization of a linear precursor that has been assembled on the resin.
Side-Chain-to-Side-Chain Cyclization (Lactam Bridge Formation)
This is a widely used method where a lactam bridge is formed between the side chain of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) and a basic amino acid (e.g., Ornithine or Lysine).[9] The use of Fmoc-Orn(Boc)-OH in conjunction with an appropriately protected acidic amino acid is key to this approach.
Experimental Protocols
Protocol 1: On-Resin Head-to-Tail Cyclization
This protocol describes the synthesis of a head-to-tail cyclic peptide by first assembling the linear peptide on the resin, followed by on-resin cyclization.
Caption: Workflow for on-resin head-to-tail peptide cyclization.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.
-
Linear Peptide Synthesis: Assemble the linear peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). Incorporate Fmoc-Orn(Boc)-OH at the desired position.
-
N-terminal Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Selective Side-Chain Boc Deprotection: Selectively deprotect the Boc group from the ornithine side chain using a mild solution of TFA in dichloromethane (DCM) (e.g., 1-2% TFA in DCM).[5] This step must be carefully optimized to avoid premature cleavage from highly acid-labile resins.
-
On-Resin Cyclization:
-
Wash the resin thoroughly with DCM and DMF to neutralize.
-
Add a solution of a coupling reagent and a base in DMF. Common coupling reagents include HATU, HBTU, or PyBOP, with a base such as DIPEA or NMM.
-
Allow the reaction to proceed for 2-24 hours. Monitor the cyclization progress using a qualitative test like the Kaiser test.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DMF and DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
-
-
Purification and Characterization:
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[10][11]
-
Protocol 2: On-Resin Side-Chain-to-Side-Chain Cyclization (Lactam Bridge)
This protocol details the formation of a lactam bridge between the side chains of an acidic amino acid (e.g., Asp or Glu) and Ornithine.
Caption: Workflow for on-resin side-chain-to-side-chain cyclization.
-
Resin Preparation: Swell a suitable resin in DMF.
-
Linear Peptide Synthesis: Synthesize the linear peptide using Fmoc-SPPS. Incorporate Fmoc-Orn(Boc)-OH and an acidic amino acid with an orthogonal side-chain protecting group (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH). The allyl (All) group is orthogonal to both Fmoc and Boc.
-
Selective Side-Chain Deprotection (Acidic Residue): Remove the allyl protecting group from the Asp or Glu side chain using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCM.
-
Selective Side-Chain Boc Deprotection (Ornithine): Remove the Boc group from the ornithine side chain with a mild TFA solution in DCM as described in Protocol 1.
-
On-Resin Lactamization:
-
Thoroughly wash the resin to remove residual acid and palladium catalyst.
-
Perform the intramolecular amide bond formation using a suitable coupling reagent (e.g., HATU, HBTU, PyBOP) and a base (e.g., DIPEA, NMM) in DMF.
-
Monitor the reaction completion.
-
-
Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups with a standard TFA cleavage cocktail.
-
Purification and Characterization: Purify and characterize the cyclic peptide as described in Protocol 1.
Data Presentation: Key Reagents and Conditions
The choice of reagents for on-resin cyclization is critical for achieving high yields and purity. The following table summarizes common coupling reagents used for lactam bridge formation.
| Coupling Reagent | Abbreviation | Key Features |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Highly efficient, fast reaction times, low racemization. |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Effective for sterically hindered couplings. |
| (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Commonly used, good performance for most cyclizations. |
| Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC/HOBt | A classic combination, cost-effective but can lead to side reactions.[12] |
Trustworthiness: Self-Validating Systems and Critical Considerations
To ensure the trustworthiness of these protocols, it is essential to incorporate in-process controls and understand the potential pitfalls.
-
Monitoring Reaction Completion: The Kaiser test is a valuable qualitative method to monitor the presence of free primary amines. A negative Kaiser test after the cyclization step indicates the consumption of the free amino group and suggests the completion of the cyclization.
-
Minimizing Racemization: The choice of coupling reagents and reaction conditions can influence the extent of racemization at the activated carboxyl group. Using additives like HOBt or employing coupling reagents known for low racemization (e.g., HATU) is recommended.[12]
-
Solvent and Temperature: DMF is the most common solvent for on-resin cyclization due to its excellent resin-swelling properties and ability to dissolve reagents. Reactions are typically carried out at room temperature.
-
Conformational Constraints: The solid support can sometimes impose conformational restrictions that may hinder the cyclization of certain peptide sequences.[1] If on-resin cyclization yields are low, solution-phase cyclization after cleavage from the resin may be a viable alternative.
Characterization of Cyclic Peptides
The structural elucidation of cyclic peptides presents unique challenges compared to their linear counterparts due to the absence of termini.[10][13]
-
Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are indispensable for determining the molecular weight of the cyclic peptide, confirming the successful cyclization and removal of all protecting groups.[14] Tandem MS (MS/MS) can provide sequence information, although interpretation is more complex than for linear peptides.[10]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary tool for assessing the purity of the crude and purified cyclic peptide. A single sharp peak is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful for confirming the three-dimensional structure and connectivity of the cyclic peptide.[10][11]
Conclusion
On-resin cyclization using Fmoc-Orn(Boc)-OH derivatives is a robust and efficient method for the synthesis of conformationally constrained cyclic peptides. The orthogonal protection strategy afforded by this building block allows for precise control over the cyclization process, leading to higher yields and purities of the target molecules. By carefully selecting the appropriate cyclization strategy, optimizing reaction conditions, and employing rigorous analytical techniques for characterization, researchers can successfully synthesize a wide array of cyclic peptides for various applications in drug discovery and biomedical research.
References
- Gross, M. L., & Chen, Y. (2014). Mass Spectrometric Analysis of Cyclic Peptides. In The Encyclopedia of Mass Spectrometry (Vol. 9, pp. 234-245). Elsevier.
-
Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]
- Dehigaspitiya, D. C., Shrestha, J. P., Hessler, J. A., & Barchi, J. J., Jr. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.
- Lin, Y.-A., & Li, Y.-K. (2018). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Journal of the Chinese Chemical Society, 65(8), 863-872.
- Wenschuh, H., & Beyermann, M. (2006). On-resin peptide cyclization.
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
- Lin, Y.-A., & Li, Y.-K. (2018). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Journal of the Chinese Chemical Society, 65(8), 863-872.
- Riffault, L., et al. (2022). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. Mass Spectrometry Reviews, 41(5), 736-764.
-
Protein Metrics. (2024, June 20). Cyclic Peptide Analysis. Retrieved from [Link]
- Thompson, S., & Collins, J. M. (2014). On-resin peptide macrocyclization using thiol–ene click chemistry. Organic & Biomolecular Chemistry, 12(3), 438-441.
- van der Velden, N. S., et al. (2021). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 10(1), 133-142.
- Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471–3474.
- Dehigaspitiya, D. C., et al. (2016). Characterization of cyclic peptides containing disulfide bonds.
- Wenschuh, H., & Beyermann, M. (2006). On-resin peptide cyclization.
- Matsubara, T., Inohana, Y., & Hirano, I. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer.
-
Auburn University. (n.d.). Synthesis of Cyclic Peptides at High Concentrations without Forming Multimers. Retrieved from [Link]
- Igarashi, J., et al. (2020). On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. Molecules, 25(22), 5406.
- Thompson, S., & Collins, J. M. (2014). On-resin peptide macrocyclization using thiol–ene click chemistry. Organic & Biomolecular Chemistry, 12(3), 438-441.
-
LifeTein. (2025, March 27). Unusual Amino Acids: Ornithine. Retrieved from [Link]
- Kates, S. A., et al. (1993). A new tri-orthogonal strategy for peptide cyclization. Tetrahedron Letters, 34(10), 1549-1552.
-
ResearchGate. (n.d.). On‐resin synthesis of oxytocin (3). Reagents and conditions: (a).... Retrieved from [Link]
- ChemRxiv. (2024). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides.
- ResearchGate. (2025, August 6). Towards a selective Boc deprotection on acid cleavable Wang resin.
- Nowick, J. S. (n.d.).
- ResearchGate. (2025, August 6).
-
Aapptec Peptides. (n.d.). Fmoc-Orn(Boc)-OH [109425-55-0]. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]
- Giordanetto, F., & Kihlberg, J. (2014). Macrocyclization strategies for cyclic peptides and peptidomimetics. Acta Pharmaceutica Sinica B, 4(1), 39-58.
- ChemRxiv. (n.d.).
- SciSpace. (n.d.).
- MDPI. (2020, February 13).
- National Institutes of Health. (2019, June 10). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 9. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. support.proteinmetrics.com [support.proteinmetrics.com]
- 14. shimadzu.com [shimadzu.com]
Synthesis of Peptides Containing N-Methyl-Ornithine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide structures represents a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can significantly improve metabolic stability, increase cell permeability, and modulate the conformation of peptides, leading to enhanced potency and selectivity.[1][2][3][4] Among these modified amino acids, N-methyl-ornithine offers a unique building block for creating sophisticated peptide analogs and peptidomimetics. This guide provides a comprehensive overview of the synthesis of peptides containing N-methyl-ornithine, focusing on the challenges, key strategic considerations, and detailed protocols for solid-phase peptide synthesis (SPPS).
The Challenge of N-Methylated Peptide Synthesis
The primary obstacle in synthesizing peptides with N-methylated amino acids is the increased steric hindrance around the secondary amine of the N-methylated residue.[5][6] This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more challenging compared to coupling with a primary amine.[6] This difficulty is particularly pronounced when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids, often leading to incomplete reactions, lower yields, and the formation of deletion sequences.[5][6][7][8][9]
Furthermore, several side reactions can occur during the synthesis and cleavage of N-methylated peptides, including:
-
Diketopiperazine (DKP) formation: This is a common side reaction, especially when N-methylamino acids are present, due to their tendency to form Z-amides.[7][8][9]
-
Fragmentation: Cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA) can sometimes lead to fragmentation between consecutive N-methylamino acids.[7][8][9]
-
Loss of N-terminal acetylated N-methylamino acid: If the peptide has an acetylated N-methylamino acid at the N-terminus, this group can be lost during TFA cleavage.[7][8][9]
Strategic Considerations for Successful Synthesis
To overcome these challenges, several key strategies must be employed:
-
Choice of Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often less effective for sterically hindered couplings involving N-methylated amino acids.[5] More potent reagents are required to achieve high coupling efficiencies.
-
Reaction Monitoring: Due to the difficulty of these couplings, it is crucial to monitor the reaction progress to ensure completion. The traditional ninhydrin test is not effective for secondary amines, so alternative methods like the bromophenol blue test are necessary.[5]
-
Double Coupling: For particularly difficult couplings, performing a second coupling step (recoupling) is often necessary to drive the reaction to completion.[5]
-
Optimized Cleavage Conditions: The duration and conditions of the final cleavage from the resin must be carefully controlled to minimize side reactions like fragmentation.[7][8]
Key Reagents and Building Blocks
The successful synthesis of peptides containing N-methyl-ornithine relies on the use of the appropriately protected building block and effective coupling reagents.
The N-Methyl-Ornithine Building Block: Fmoc-N-Me-L-Orn(Boc)-OH
For Fmoc-based solid-phase peptide synthesis, the recommended building block is Nα-Fmoc-Nα-methyl-Nδ-Boc-L-ornithine (Fmoc-N-Me-L-Orn(Boc)-OH) .[10][11] This derivative provides orthogonal protection, where the Fmoc group on the α-amino group is base-labile and the Boc group on the δ-amino group of the ornithine side chain is acid-labile.[12]
Recommended Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance associated with N-methylated amino acids. The following table summarizes some of the most effective coupling reagents for this purpose.
| Coupling Reagent | Additive (if applicable) | Efficacy for N-methylated couplings | Reference |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None | Highly effective, widely used.[5][6][13] | [5][6][13] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | None | Especially effective for coupling N-protected N-methyl amino acids to N-methyl amino acids.[7][8][9][14] | [7][8][9][14] |
| PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole) | HOAt | Promising for difficult couplings.[7][8][9] | [7][8][9] |
| PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) | None | Effective for exceptionally difficult couplings, such as N-methyl to N-methyl.[5][15] | [5][15] |
| BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) | None | Proven effective for difficult couplings.[5] | [5] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | None | A modern, safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[13] | [13] |
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the solid-phase synthesis of a peptide containing N-methyl-ornithine.
Workflow Overview
Caption: General workflow for the solid-phase synthesis of a peptide containing N-methyl-ornithine.
Detailed Protocol for SPPS
This protocol assumes a starting scale of 0.1 mmol on a rink amide resin. Adjust volumes and quantities accordingly for different scales and resin types.
Materials:
-
Rink Amide resin
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
Fmoc-N-Me-L-Orn(Boc)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Bromophenol blue solution (250 mg in 50 ml of DMF)[5]
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.[6]
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Standard Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA and pre-activate for 5 minutes at room temperature.[5]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3 times).
-
-
N-Methyl-Ornithine Coupling:
-
Follow the same procedure as for standard amino acid coupling, using Fmoc-N-Me-L-Orn(Boc)-OH.
-
Allow the coupling reaction to proceed for at least 2 hours, and potentially longer (up to 4 hours) due to steric hindrance.
-
-
Coupling Monitoring (Bromophenol Blue Test): [5]
-
Take a small sample of the resin and wash it with methanol.
-
Add a few drops of the bromophenol blue test solution.
-
Observe the color:
-
Yellow: Coupling is complete.
-
Blue to Green: Coupling is incomplete. Proceed to recoupling.
-
-
-
Recoupling (if necessary):
-
If the bromophenol blue test is positive, repeat the coupling step for the N-methyl-ornithine residue with a fresh solution of activated amino acid.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage from Resin and Side-Chain Deprotection:
-
Wash the resin with DCM (3 times).
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Note: The cleavage time may need to be optimized to minimize fragmentation of N-methyl-rich peptides.[7][8]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
Purification and Analysis
-
Purification: Purify the crude peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[16][17]
-
Analysis: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., LC-MS).[16][17] For N-methyl-rich peptides, HPLC profiles may show multiple peaks due to slow conversion between conformers.[7][8][9]
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution | Reference |
| Low Yield | Incomplete coupling due to steric hindrance. | Use a more potent coupling reagent (e.g., HATU, PyAOP). Extend coupling times. Perform double couplings.[6] | [6] |
| Deletion Sequences | Incomplete coupling at the N-methylated residue. | Carefully monitor each coupling step with the bromophenol blue test and recouple if necessary.[5][6] | [5][6] |
| Side Product Formation | Diketopiperazine formation, fragmentation during cleavage. | Use a 2-chlorotrityl chloride resin for C-terminal free carboxyl peptides to minimize DKP formation. Optimize TFA cleavage time.[8] | [8] |
| Multiple Peaks in HPLC | Slow conformational isomerization of the N-methylated peptide. | This is often an inherent property of N-methylated peptides and may not indicate impurity. NMR analysis can help to confirm the structure.[7][8][9] | [7][8][9] |
Conclusion
The synthesis of peptides containing N-methyl-ornithine presents unique challenges, primarily due to steric hindrance. However, by employing robust coupling reagents, diligent reaction monitoring, and optimized protocols, researchers can successfully incorporate this valuable building block into their peptide designs. The enhanced pharmacokinetic properties imparted by N-methylation make the synthesis of such peptides a worthwhile endeavor for the development of next-generation therapeutics.
References
-
aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]
-
aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. Retrieved from [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Ovid. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Retrieved from [Link]
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. The Journal of Organic Chemistry, 59(9), 2437–2446. Retrieved from [Link]
-
CPC Scientific Inc. (2024, August). Minimal Protection Strategies for SPPS. Retrieved from [https://www.drivehq.com/file/df.aspx/publish/cpcscientific/ brochuress/GreenChemistryforSustainablePeptideManufacturing.pdf]([Link] brochuress/GreenChemistryforSustainablePeptideManufacturing.pdf)
-
Leggio, A., Belsito, E. L., De Marco, R., Liguori, A., Perri, F., & Viscomi, M. C. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(13), 5183–5189. Retrieved from [Link]
-
Schwalen, C. J., Hudson, G. A., Kille, B., & Mitchell, D. A. (2023). Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase. ACS Chemical Biology, 18(2), 345–354. Retrieved from [Link]
-
aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Chen, J., & Zhang, L. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Molecules, 28(13), 5035. Retrieved from [Link]
-
aapptec. (n.d.). Boc-Orn(Fmoc)-OH [150828-96-9]. Retrieved from [Link]
-
aapptec. (n.d.). Fmoc-Orn(Boc)-OH [109425-55-0]. Retrieved from [Link]
-
Watson, K. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Theses & Dissertations. 447. Retrieved from [Link]
-
Yamada, T., Ujita, M., Tsuruno, A., Nishimura, T., & Kuyama, H. (2010). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 2(11), 1792-1797. Retrieved from [Link]
-
Croston, G. E., Phelan, J. C., Gulyas, J., Rivier, J., & Lipton, S. A. (2002). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Research, 59(1), 17–24. Retrieved from [Link]
-
Pro-I, K., & Kumar, A. (2007). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Beilstein Journal of Organic Chemistry, 3, 19. Retrieved from [Link]
-
aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]
-
Openy, K. L., Dehigaspitiya, D. C., & Pentelute, B. L. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5992–6026. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). The Chemistry of Modified Peptides: Role of N-Methyl Amino Acids. Retrieved from [Link]
-
Yamada, T., Ujita, M., Tsuruno, A., Nishimura, T., & Kuyama, H. (2010). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–441. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. Retrieved from [Link]
-
Galanis, A. S., Albericio, F., & G. A. Solanell, M. (2015). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 20(8), 13987–14002. Retrieved from [Link]
-
Ong, S.-E., Mittler, G., & Mann, M. (2004). A Method for Large-scale Identification of Protein Arginine Methylation. Molecular & Cellular Proteomics, 3(8), 776–785. Retrieved from [Link]
-
Xia, Y., & Wysocki, V. H. (2018). Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. Journal of the American Society for Mass Spectrometry, 29(10), 2092–2100. Retrieved from [Link]
-
Taylor, E. C., & Young, D. A. (1994). Synthesis and biological evaluation of N alpha-(5-deaza-5,6,7,8-tetrahydropteroyl)-L-ornithine. Journal of Medicinal Chemistry, 37(18), 2914–2919. Retrieved from [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Retrieved from [Link]
-
Clark, K. A., Covington, B. C., & Seyedsayamdost, M. R. (2022). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 11(12), 4057–4067. Retrieved from [Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijsra.net [ijsra.net]
Application Notes and Protocols for the Automated Synthesis of N-Methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation of the peptide backbone is a powerful strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. This modification can lead to increased metabolic stability, improved cell permeability, and enhanced receptor affinity and selectivity.[1][2][3][4] However, the incorporation of N-methylated amino acids into a peptide sequence via automated solid-phase peptide synthesis (SPPS) presents significant challenges, primarily due to steric hindrance.[5][6] This technical guide provides a comprehensive overview of the principles, optimized protocols, and troubleshooting strategies for the successful automated synthesis of N-methylated peptides.
The Challenge of N-Methylation in SPPS: Understanding Steric Hindrance
The primary obstacle in synthesizing N-methylated peptides is the steric bulk introduced by the methyl group on the amide nitrogen.[5] This creates a secondary amine, which is a significantly weaker nucleophile than the primary amine of a standard amino acid. Consequently, the coupling of an incoming activated amino acid to an N-methylated N-terminus is kinetically challenging. This steric hindrance can lead to several undesirable outcomes:
-
Low Coupling Yields: Incomplete reactions result in the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[5]
-
Slow Reaction Kinetics: The coupling reactions require longer times and more potent reagents to proceed to completion.
-
Increased Racemization: The harsher conditions needed to drive the coupling can increase the risk of epimerization of the activated amino acid, compromising the stereochemical integrity of the peptide.[7]
-
Side Reactions: The formation of diketopiperazines is a common side reaction, especially when proline or another N-methylated amino acid is at the C-terminus of the growing peptide chain.[7][8]
Recognizing the signs of a difficult coupling is crucial for successful synthesis. Common indicators include a positive bromophenol blue test (blue or green resin beads) after the coupling step, which signifies the presence of unreacted free amines.[5] In contrast, a complete reaction is indicated by yellow beads.[5] Subsequent analysis by mass spectrometry will reveal the presence of deletion sequences and low overall yield of the desired product.[5]
Strategic Approaches to N-Methylated Peptide Synthesis
There are two primary strategies for incorporating N-methylated amino acids into a peptide sequence using automated SPPS: the use of pre-synthesized Fmoc-N-methyl-amino acid building blocks and on-resin N-methylation.
Fmoc-N-Methyl-Amino Acid Building Blocks
The most straightforward approach is the use of commercially available or custom-synthesized Fmoc-N-methyl-amino acids. While this method simplifies the SPPS workflow, the synthesis of these building blocks can be expensive and time-consuming.[9][10] A solid-phase method for the synthesis of Fmoc-N-Me-AA-OH has been developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[9][10]
On-Resin N-Methylation
An alternative strategy is to perform the N-methylation directly on the resin-bound peptide. This method involves a three-step process after the coupling of a standard Fmoc-amino acid:
-
Sulfonylation: The free amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group.
-
Methylation: The sulfonated nitrogen is methylated using a methylating agent like dimethyl sulfate or methyl iodide.[3]
-
Desulfonylation: The o-NBS group is removed to reveal the N-methylated amine, ready for the next coupling step.
This on-resin approach allows for the site-selective introduction of N-methylation without the need for pre-synthesized building blocks.[1][2]
Optimized Protocols for Automated Synthesis
Successful automated synthesis of N-methylated peptides hinges on the careful selection of coupling reagents and optimization of reaction conditions.
Choosing the Right Coupling Reagent
Standard coupling reagents like HBTU and HCTU are often inefficient for coupling to sterically hindered N-methylated amines.[3][5][11] More potent reagents are required to achieve high coupling efficiencies.
| Coupling Reagent | Description | Key Advantages & Considerations |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms a highly reactive OAt-active ester, leading to high coupling efficiency and rapid reaction times. It is a widely used and successful reagent for N-methyl amino acid couplings.[5][7][11][12] However, it can cause racemization with prolonged reaction times or excess base.[7] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Offers coupling efficiencies comparable to HATU and is particularly well-suited for microwave-assisted SPPS.[13][14] It is considered a safer alternative to HOBt- or HOAt-containing reagents.[13] |
| PyBOP/PyAOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | These phosphonium-based reagents are highly effective, especially when used with an additive like HOAt.[5][8][15] |
| PyBroP | Bromotripyrrolidinophosphonium hexafluorophosphate | A highly potent reagent, often reserved for the most difficult couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid.[5][11][13] |
| DIC/HOAt | N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole | A cost-effective carbodiimide-based activation method. While reaction times are slower, it offers a lower risk of racemization under non-basic conditions.[7][16] |
General Automated SPPS Protocol for N-Methylated Amino Acid Incorporation
This protocol assumes the use of an automated peptide synthesizer and the Fmoc/tBu strategy.
Workflow for N-Methylated Amino Acid Coupling
Caption: Automated SPPS cycle for incorporating an Fmoc-N-methylated amino acid.
Step-by-Step Protocol (HATU Coupling):
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes to ensure adequate access to reaction sites.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-N-methyl-amino acid (3-4 equivalents relative to resin substitution) with HATU (3-4 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) or collidine (6-8 equivalents) in DMF for several minutes.[3][17]
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-4 hours. Longer coupling times or double coupling may be necessary, especially when coupling to another N-methylated residue.[3][5][17]
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a bromophenol blue test to check for reaction completion.[5][11] If the test is positive (blue/green), a second coupling is recommended.
-
Repeat: Continue with the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.
Microwave-Assisted Peptide Synthesis (MA-SPPS)
Microwave heating can significantly accelerate the coupling of sterically hindered N-methylated amino acids by providing precise and rapid heating.[1][14][18] This can lead to shorter reaction times and improved coupling efficiencies.[16][18] The conditions for MA-SPPS may need to be optimized for specific sequences, particularly for sensitive residues like Cys, His, and Asp, to avoid side reactions such as racemization and aspartimide formation.[18]
On-Resin N-Methylation Protocol
This protocol outlines the steps for N-methylating a peptide directly on the solid support.
On-Resin N-Methylation Workflow
Caption: Workflow for the on-resin N-methylation of a peptide.
-
Sulfonylation: After Fmoc deprotection and washing, treat the resin with a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) and collidine (10 equivalents) in NMP.[3]
-
Washing: Wash the resin thoroughly with NMP.
-
Methylation: Add a solution of the methylating agent (e.g., dimethyl sulfate) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.[3]
-
Washing: Wash the resin with NMP.
-
Desulfonylation: Treat the resin with a solution containing mercaptoethanol and DBU in NMP to remove the o-NBS protecting group.[3]
-
Washing: Wash the resin thoroughly to prepare for the next coupling step.
Cleavage, Purification, and Characterization
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[17] The cleavage time should be optimized, as prolonged exposure to TFA can lead to side reactions, especially in N-methyl-rich peptides.[8][15]
Purification and Characterization: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[17] It is important to note that N-methylated peptides can exhibit multiple peaks in the HPLC chromatogram due to the slow interconversion between cis and trans isomers of the N-methylated amide bond.[8][15][19] Performing the HPLC analysis at an elevated temperature (e.g., 40-60°C) can often coalesce these peaks into a single, sharper peak.[20] The identity and purity of the final peptide should be confirmed by mass spectrometry.[5]
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Bromophenol Blue Test) | Insufficient reagent potency or reaction time. | Switch to a more potent coupling reagent (e.g., HATU, COMU, PyBroP).[5] Increase the coupling time or perform a double coupling.[5] |
| Presence of Deletion Sequences in MS | Poor coupling efficiency due to steric hindrance. | Optimize coupling conditions as above. Consider using microwave assistance.[1] |
| Racemization | Harsh coupling conditions (excess base, prolonged reaction time). | Carefully control the amount of base used. Use a weaker base like collidine. Minimize pre-activation and coupling times where possible.[13] |
| Diketopiperazine Formation | C-terminal Pro or N-methylated amino acid. | Use a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk inhibits this side reaction.[7][21] |
| Multiple Peaks in HPLC | Slow cis/trans isomerization of the N-methylated amide bond. | Analyze the sample at an elevated temperature (40-60°C) to accelerate interconversion.[20] |
Conclusion
The automated synthesis of N-methylated peptides, while challenging, is a highly valuable tool for the development of novel peptide therapeutics. By understanding the principles of steric hindrance and employing optimized protocols with potent coupling reagents and advanced techniques like microwave assistance, researchers can successfully incorporate N-methylated amino acids into their peptide sequences. Careful monitoring of reaction completion and awareness of potential side reactions are crucial for obtaining high-purity N-methylated peptides for downstream applications.
References
- BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support.
- Chatterjee, J., et al. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology.
- González-Lainez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. Books - The Royal Society of Chemistry.
- Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
- Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag.
- BenchChem. (2025). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Singh, A., et al. (2015). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. Tetrahedron Letters.
- BenchChem. (2025). A Technical Guide to the Synthesis and Incorporation of Fmoc-N-Me-D-Glu-OH for Advanced Peptide Development. BenchChem.
- Grieco, P., et al. (2002). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Tetrahedron Letters.
- BenchChem. (2025). A Technical Guide to the Incorporation of Fmoc-N-Me-D-Glu-OH for the Synthesis of Novel Peptides. BenchChem.
- González-Lainez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- BenchChem. (2025).
- BenchChem. (n.d.).
- Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
- Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.
- Teixidó, M., et al. (2005).
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Wołczański, M., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
- Tian, J., et al. (2022). Automated Solid-Phase Peptide Synthesis Technology.
- Chemistry LibreTexts. (2024). Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts.
- He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry.
Sources
- 1. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scienmag.com [scienmag.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. peptide.com [peptide.com]
Application Note: Optimized Cleavage of Peptides Containing N-methyl-Orn(Boc) Residues
Introduction
N-methylated peptides, characterized by the methylation of one or more amide nitrogens in the peptide backbone, are of significant interest in drug discovery and development. This modification can enhance metabolic stability, increase cell permeability, and modulate conformation, often leading to improved pharmacokinetic and pharmacodynamic properties. However, the unique structural features of N-methylated peptides introduce specific challenges during the final stages of solid-phase peptide synthesis (SPPS), namely the acidolytic cleavage from the resin and deprotection of side-chain protecting groups.
Peptides incorporating N-methyl-Ornithine with a tert-butyloxycarbonyl (Boc) protecting group on its side-chain amine present a dual challenge. First, the N-methylated amide bond is known to be susceptible to acid-catalyzed fragmentation during prolonged exposure to strong acids like trifluoroacetic acid (TFA).[1][2] Second, the cleavage of the Boc group generates highly reactive tert-butyl cations, which can lead to undesired side reactions with sensitive amino acid residues if not properly managed.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective cleavage and deprotection of peptides containing N-methyl-Orn(Boc). We will explore the underlying chemical mechanisms, recommend optimized cleavage cocktails, provide a detailed experimental protocol, and offer troubleshooting advice to maximize the yield and purity of the target peptide.
The Chemistry of Cleavage: Mechanisms and Rationale
A successful cleavage strategy must achieve complete removal of the Orn(Boc) group and other side-chain protecting groups while simultaneously minimizing degradation of the peptide backbone.
Boc Group Deprotection
The removal of the Boc protecting group is an acid-catalyzed process initiated by trifluoroacetic acid (TFA). The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[3][5]
-
Carbocation Formation: The protonated group becomes unstable, leading to the elimination of a stable tert-butyl cation and the formation of an intermediate carbamic acid.[3][5]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide and the free primary amine of the ornithine side chain.[3][5]
The liberated tert-butyl cation is a potent electrophile that can alkylate electron-rich residues, such as tryptophan, tyrosine, and methionine, leading to impurities with a mass addition of +56 Da.[3][4] To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive cations.[4]
Caption: Mechanism of TFA-mediated Boc deprotection and cation scavenging.
The N-methyl Amide Bond Lability
The primary challenge with N-methylated peptides is the increased susceptibility of the peptide bond to acid-catalyzed hydrolysis under standard cleavage conditions.[2] Peptides with the general structure R1-(N-alkyl X1)-X2-R2 can be hydrolyzed by TFA, leading to fragmentation.[2] This degradation is time-dependent.[1] Therefore, the duration of the cleavage reaction must be carefully optimized to ensure complete deprotection while minimizing peptide fragmentation. A small-scale test cleavage is highly recommended to determine the optimal time for a specific sequence.[4]
Recommended Cleavage Cocktails
The choice of cleavage cocktail is dictated by the amino acid composition of the entire peptide. The following cocktails are formulated to address the challenges of cleaving N-methyl-Orn(Boc) peptides, with variations to protect other sensitive residues.
| Cocktail Name | Composition (v/v/w) | Key Application & Rationale |
| Standard Cocktail (TFA/TIS/H₂O) | 95% TFA / 2.5% TIS / 2.5% H₂O | For peptides without Trp, Cys, or Met. Triisopropylsilane (TIS) is a highly effective scavenger for the tert-butyl cation from Orn(Boc) and trityl cations from other protecting groups.[4][6] Water aids in scavenging and peptide solubility. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | General purpose for peptides with multiple sensitive residues (Trp, Tyr, Cys, Met). This is a robust cocktail where thioanisole and ethanedithiol (EDT) protect against a wide range of side reactions.[7][8] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Specifically recommended for peptides containing Arg(Pbf/Pmc). Thioanisole is particularly effective at scavenging cations generated from sulfonyl-based arginine protecting groups.[4][7] |
| Low-Odor Cocktail | 88% TFA / 5% H₂O / 5% DTT (w/v) / 2% TIS | For peptides with Cys, Met, or Trp where EDT odor is a concern. Dithiothreitol (DTT) replaces the more pungent thiol scavengers.[7] |
Detailed Experimental Protocol
This protocol outlines a reliable workflow for the cleavage of peptides containing N-methyl-Orn(Boc). The central principle is to first optimize conditions on a small scale before committing the bulk of the material.
Caption: Experimental workflow for peptide cleavage and work-up.
Materials
-
Peptide-resin containing N-methyl-Orn(Boc)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Thioanisole, EDT)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cold diethyl ether (or methyl tert-butyl ether)
-
Reaction vessel with a shaker
-
Centrifuge tubes
-
Sintered glass funnel
Pre-Cleavage Preparation
-
Transfer the dried peptide-resin to a suitable reaction vessel.
-
Wash the resin thoroughly to remove residual solvents and reagents from synthesis. Perform the following washes, using approximately 10 mL of solvent per gram of resin for each wash:
-
3x with Dichloromethane (DCM)
-
3x with Methanol (MeOH)
-
3x with Dichloromethane (DCM)
-
-
Dry the resin under high vacuum for a minimum of 4 hours, preferably overnight, to remove all traces of solvent.[9]
Small-Scale Test Cleavage (Recommended)
-
Weigh 10-20 mg of the dried peptide-resin into a small vial.[4]
-
Prepare the chosen cleavage cocktail (e.g., 1 mL of TFA/TIS/H₂O, 95:2.5:2.5).
-
Add the cocktail to the resin and agitate at room temperature.
-
Take aliquots at different time points (e.g., 1 hr, 2 hr, 3 hr, 4 hr).
-
For each aliquot, precipitate the peptide in cold ether, centrifuge, and dry the small pellet.
-
Analyze the crude peptide by HPLC and MS to determine the time point that provides the best balance of complete deprotection and minimal fragmentation.
Bulk Cleavage Procedure
-
Place the bulk of the dried peptide-resin in a sealed reaction vessel.
-
Prepare the required volume of the chosen cleavage cocktail (a minimum of 10 mL per gram of resin is recommended).[7] Caution: TFA is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for the optimal duration determined in the test cleavage (typically 2-4 hours).[3]
-
Filter the resin using a sintered glass funnel and collect the filtrate, which contains the cleaved peptide.[3]
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide, combining all filtrates.[3]
Peptide Precipitation and Work-up
-
Place a volume of cold diethyl ether (at least 10 times the volume of the TFA filtrate) in a centrifuge tube.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture (e.g., at 3000-4000 rpm for 10 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by adding fresh cold ether, vortexing briefly, centrifuging, and decanting. Repeat this wash step at least two more times to thoroughly remove scavengers and residual TFA.[4]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to yield the crude peptide.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Peptide Fragmentation | The N-methylated amide bond is labile to prolonged acid exposure.[2] Cleavage time was too long. | Reduce the cleavage time based on results from a time-course test cleavage.[1] Consider performing the cleavage at a lower temperature (e.g., 4°C).[10] |
| Incomplete Deprotection of Orn(Boc) or other groups | Cleavage time was too short. TFA quality is poor (contains water). | Increase cleavage time. Ensure you are using fresh, high-purity TFA. |
| Mass Addition of +56 Da (t-butylation) | Inefficient scavenging of tert-butyl cations generated from the Boc group.[4] | Ensure the correct proportion of scavengers is used. If using the standard cocktail on a Trp- or Met-containing peptide, switch to a more robust cocktail like Reagent K.[8] |
| Multiple Peaks or Broad Peak on HPLC | Inherent property of N-methylated peptides due to slow cis-trans isomerization of the N-methyl amide bond, leading to multiple conformers.[1][11] | This is not necessarily an impurity. Analyze the sample by HPLC at an elevated temperature (e.g., 40-60°C) to accelerate interconversion and potentially sharpen the peak. Confirm that all major peaks have the expected mass by LC-MS. |
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-deprotection-tfa.htm]
- Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. Benchchem. [URL: https://www.benchchem.
- BOC Protection and Deprotection. J&K Scientific LLC. [URL: https://jk-scientific.com/ws/technical-notes/boc-protection-and-deprotection]
- Preventing tryptophan indole alkylation during TFA cleavage. Benchchem. [URL: https://www.benchchem.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.Journal of Peptide Research, 65(2), 153-166. [URL: https://pubmed.ncbi.nlm.nih.gov/15705160/]
- Pawlas, J., Svensson, T., & Rasmussen, J. H. Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. [URL: https://www.polypeptide.com/wp-content/uploads/2022/02/Benzylthiols-as-scavengers-in-TFA-cleavages-of-peptide-resins.pdf]
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. [Source not formally titled]. [URL: https://www.researchgate.net/figure/General-TFA-cleavage-of-the-Trp-containing-peptide-synthesized-on-Wang-resin_fig1_349380695]
- Cleavage Cocktails; Reagent B. Aapptec Peptides. [URL: https://www.aapptec.com/reagent-b-psl]
- Baran, E., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06341]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/assets/Nowick_Lab_SPPS_Protocols.pdf]
- Boc Resin Cleavage Protocol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/boc-resin-cleavage]
- Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage.International Journal of Peptide and Protein Research, 47(3), 182-189. [URL: https://pubmed.ncbi.nlm.nih.gov/8740968/]
- Supporting information. The Royal Society of Chemistry. [URL: https://www.rsc.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [URL: https://www.researchgate.
- Bofill, J. M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c01058]
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage-and-deprotection]
- Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [URL: https://www.scribd.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not formally titled]. [URL: https://www.med.unc.edu/pharmacy/files/2018/01/Practical-SPPS-Guide-v1.0.pdf]
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.International Journal of Peptide and Protein Research, 36(4), 255-266. [URL: https://www.semanticscholar.org/paper/A-cleavage-method-which-minimizes-side-reactions-King-Fields/809f3e461a6873528b80982390f074d20914442a]
- Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [URL: https://www.researchgate.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC. [URL: https://www.aapptec.com/guide-to-solid-phase-peptide-synthesis-psl]
- Jones, A. D., et al. (2011). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.The Journal of Organic Chemistry. [URL: https://www.researchgate.
- (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [URL: https://www.researchgate.net/publication/370044005_Methionine-Containing_Peptides_Avoiding_Secondary_Reactions_in_the_Final_Global_Deprotection]
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10146030/]
- Boc Deprotection Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.
- Bennett, M. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality.Journal of Peptide Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2855260/]
- Amino Acid Derivatives for Peptide Synthesis. [Source not formally titled]. [URL: https://www.aapptec.
- Boc Solid Phase Peptide Synthesis. ChemPep. [URL: https://www.chempep.com/boc-solid-phase-peptide-synthesis/]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/articles/protein-biology/peptide-synthesis/fmoc-resin-cleavage-and-deprotection.html]
- New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/New-TFA-free-cleavage-and-final-deprotection-in-Munson-Garc%C3%ADa-Escale/021200155b9e28325a7732104597d394142f9b8c]
Sources
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides [pubmed.ncbi.nlm.nih.gov]
- 2. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Yield with Fmoc-N-Me-Orn(Boc)-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated amino acids, specifically focusing on low coupling efficiency observed with Fmoc-N-Me-Orn(Boc)-OH. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you navigate and resolve these common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly low coupling yield after incorporating this compound into our peptide sequence. What is the primary cause of this issue?
A1: The principal reason for low coupling efficiency with this compound, and N-methylated amino acids in general, is steric hindrance .[1][2][3] The presence of the methyl group on the alpha-amino nitrogen creates a secondary amine, which is a weaker nucleophile and is significantly more sterically hindered than the primary amine of a non-methylated amino acid.[3] This increased bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond kinetically less favorable and slower.[1][3] This often results in incomplete coupling reactions, leading to lower yields and the formation of deletion sequences, where the N-methylated residue is missing from a portion of the final peptides.[1][3]
The challenge is often magnified when coupling another amino acid onto the N-methylated residue, as the N-terminus of the growing peptide chain now presents this hindered secondary amine.[4]
In-Depth Troubleshooting Guide
Q2: Our standard coupling reagents (e.g., HBTU, DIC/HOBt) are proving ineffective. Which coupling reagents are recommended for this compound and other sterically hindered N-methylated amino acids?
A2: Standard coupling reagents are often not potent enough to overcome the steric barrier presented by N-methylated residues.[3][5] For these challenging couplings, more powerful activating agents are required. The choice of reagent can be critical for driving the reaction to completion.
Uronium/Aminium salts, particularly those based on HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure, are highly recommended.[1][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most effective reagents for coupling N-methylated amino acids due to its high reactivity and ability to minimize racemization.[5][7][8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective alternative to HATU and often shows comparable efficiency.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly efficient reagent that incorporates the Oxyma Pure leaving group, offering a safer alternative to benzotriazole-based reagents.[6][9][10]
Phosphonium salts are also excellent choices:
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are particularly effective, especially for difficult sequences like coupling two adjacent N-methylated amino acids.[1][6][9]
For exceptionally challenging couplings, halogenophosphonium reagents like PyBroP can be employed, though they are highly reactive and should be used with caution to avoid side reactions.[5][6][11]
Data Summary: Recommended Coupling Reagents for N-Methylated Residues
| Reagent Class | Reagent Name | Key Advantages | Reference(s) |
| Uronium/Aminium | HATU | High reactivity, low racemization, widely successful for N-Me-AAs. | [5][7] |
| HCTU | Similar efficiency to HATU, often more cost-effective. | [3][12] | |
| COMU | High efficiency, safer (Oxyma-based), good solubility. | [6][9][10] | |
| Phosphonium | PyBOP / PyAOP | Very effective for sterically hindered couplings, including N-Me to N-Me. | [1][6][9] |
| Halophosphonium | PyBroP | Extremely high reactivity for the most difficult cases. | [5][6][11] |
Q3: How can I monitor the coupling reaction to know if it's complete? The standard Kaiser test is giving a negative (yellow) result, but I still suspect incomplete coupling.
To accurately monitor the presence of unreacted N-methyl secondary amines, alternative qualitative tests are necessary:
-
Chloranil Test: This test is highly sensitive for secondary amines. A positive result, indicating free amine, is a blue or greenish-blue color on the resin beads.[14][15]
-
Bromophenol Blue Test: This test is based on an acid-base reaction. The basicity of the free amine causes the indicator to turn blue or green.[3][5] A complete coupling is indicated by a yellow color.[5]
It is crucial to wash the resin thoroughly before performing any test to remove residual reagents, especially the base (e.g., DIPEA), which would otherwise cause a false positive result.[13]
Q4: Even with a stronger coupling reagent, the reaction seems to stall. What other protocol modifications can I implement to improve the yield?
A4: If a single coupling with a potent reagent is insufficient, several other strategies can be employed to drive the reaction to completion.
-
Double Coupling: This is the most common and often most effective strategy.[16] After the first coupling reaction, the vessel is drained, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling step. This provides a second opportunity for all available N-terminal amines to react.[16]
-
Increased Reaction Time and Equivalents: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[8] Increasing the equivalents of the amino acid and coupling reagent from the standard 3-5 eq. to 5-10 eq. can also help improve the reaction kinetics.
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of sterically hindered couplings.[3] Microwave-assisted peptide synthesis (MW-SPPS) is particularly effective for this purpose, as it allows for rapid and uniform heating, often resulting in higher yields and purities in a fraction of the time.[3][17] If a microwave synthesizer is not available, conventional heating to 40-50°C can also be effective, though caution is required as some protecting groups or linkages may be sensitive to prolonged heat.[3]
-
Solvent Choice: If peptide aggregation is suspected as a contributing factor, changing the solvent can disrupt secondary structures and improve reagent accessibility.[18] N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can be used as alternatives or in combination with the standard Dimethylformamide (DMF).[19]
Experimental Protocols & Workflows
Troubleshooting Workflow for Low Coupling Yield
This flowchart provides a logical pathway to diagnose and resolve low coupling yields associated with N-methylated amino acids.
Protocol 1: Double Coupling of an Amino Acid onto an N-Methylated N-Terminus
This protocol assumes a 0.1 mmol synthesis scale.
-
First Coupling: a. In a separate vessel, dissolve the incoming Fmoc-amino acid (0.5 mmol, 5 eq.) and HATU (0.48 mmol, 4.8 eq.) in DMF (or NMP). b. Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Drain the reaction vessel.
-
Wash: a. Wash the resin thoroughly with DMF (3 x 30 seconds) to remove residual reagents and byproducts.
-
Second Coupling: a. Repeat steps 1a-1d to perform a second, identical coupling reaction. b. Agitate the mixture for another 1-2 hours at room temperature. c. Drain the reaction vessel.
-
Final Wash & Monitoring: a. Wash the resin thoroughly with DMF (5 x 30 seconds). b. Take a small sample of resin beads for a Chloranil or Bromophenol Blue test to confirm the absence of free secondary amines. c. If the test is negative (complete coupling), proceed to the next Fmoc deprotection step. If the test remains positive, consider capping the unreacted amines (see Q4).
Protocol 2: Chloranil Test for Secondary Amines
This test should be used in place of the Kaiser test for N-methylated residues.[14][15]
-
Reagent Preparation:
-
Solution A: 2% Acetaldehyde in DMF.
-
Solution B: 2% p-chloranil in DMF. (Note: Prepare solutions fresh for best results).
-
-
Test Procedure: a. Place a small sample of peptide-resin (approx. 5-10 mg) in a small glass test tube. b. Wash the resin beads with DMF (2x) and then Methanol (2x) to ensure they are clean. c. Add 2-3 drops of Solution A to the beads. d. Add 2-3 drops of Solution B to the beads. e. Let the mixture stand at room temperature for 5 minutes.
-
Interpretation:
-
Positive (Incomplete Coupling): The resin beads and/or the solution turn a blue or greenish-blue color, indicating the presence of unreacted secondary amines.
-
Negative (Complete Coupling): The resin beads and solution remain yellow or colorless .
-
Visualizing the Challenge: Steric Hindrance
The diagram below illustrates how the N-methyl group sterically shields the nitrogen, hindering the approach of an activated amino acid.
This guide provides a comprehensive framework for addressing low coupling yields with this compound. By understanding the underlying chemical principles and systematically applying the recommended reagents and protocols, you can significantly improve the success rate of synthesizing N-methylated peptides.
References
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. (2025). ResearchGate. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Exploration of incorporation of Nα-methylated amino acids into peptides by sense-suppression method. Oxford Academic. [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. [Link]
-
Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. PMC - NIH. [Link]
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. SciSpace. [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
SPPS for N Methylated Peptides. (2023). Reddit. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
N-methylation in amino acids and peptides: Scope and limitations. PubMed. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. [Link]
-
Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC - NIH. [Link]
-
The latest SPPS application data - innovative solution for peptide chemistry. CSBio. [Link]
-
Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. (2025). ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]
-
N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]
-
Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Fmoc Deprotection of N-Methylated Residues
Welcome to the technical support guide for navigating the complexities of Fmoc deprotection in peptides containing N-methylated amino acids. This resource is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will dissect common challenges, provide evidence-based solutions, and explain the underlying chemical principles to empower you to troubleshoot and optimize your syntheses.
Introduction: The N-Methylation Challenge
N-methylated amino acids are crucial for modulating the pharmacological properties of peptides, enhancing their metabolic stability, membrane permeability, and conformational rigidity. However, their incorporation into a peptide sequence via SPPS introduces a significant hurdle: the slower kinetics of Nα-Fmoc group removal. This sluggishness, primarily due to the steric hindrance imposed by the N-methyl group, necessitates harsher deprotection conditions (e.g., longer reaction times or stronger bases), which in turn can trigger a cascade of undesirable side reactions. This guide provides a focused Q&A to address these specific issues.
Frequently Asked Questions & Troubleshooting
Question 1: Why is Fmoc deprotection so much slower for N-methylated residues compared to their non-methylated counterparts?
Answer: The standard Fmoc deprotection proceeds via a base-mediated β-elimination (E1cB) mechanism. The process is initiated by the abstraction of the acidic proton from the Cβ-carbon of the fluorenyl group. For this to occur, the base must have clear access to this proton.
In N-methylated residues, the bulky methyl group on the amide nitrogen creates significant steric hindrance. This steric shield physically obstructs the approaching base (typically piperidine), making it more difficult to access and abstract the fluorenyl proton. Consequently, the rate of the elimination reaction is dramatically reduced. Think of it as a gatekeeper (the methyl group) restricting access to a critical switch (the proton). This mechanistic slowdown is the root cause of most issues encountered during the synthesis of N-methylated peptides.
Figure 1. Steric hindrance in N-methylated residues slows deprotection.
Question 2: My synthesis is showing significant peptide loss and byproduct formation. What is the most likely side reaction occurring during the prolonged deprotection?
Answer: The most common and detrimental side reaction during the extended Fmoc deprotection of N-methylated residues is the formation of a piperidine-dibenzofulvene (DBF) adduct .
Here's the causal chain:
-
Slow Deprotection: As established, removing the Fmoc group from an N-methylated residue is slow.
-
DBF Accumulation: The deprotection reaction releases dibenzofulvene (DBF) as a byproduct.
-
Adduct Formation: DBF is a reactive electrophile. In a standard, fast deprotection, it is quickly scavenged by the excess piperidine base. However, during prolonged reaction times required for N-methylated residues, the accumulated DBF can react with the newly liberated N-terminal secondary amine of the peptide chain itself.
-
Chain Termination: This reaction forms a stable Fmoc-N(Me)-CHR-CO-DBF-peptide adduct, which effectively caps the peptide chain and prevents further elongation. This terminated species will appear as a major byproduct in your HPLC analysis, typically with a mass increase of +178 Da.
Figure 2. Pathway for chain termination via DBF adduct formation.
Question 3: How can I accelerate the deprotection of N-methylated residues while minimizing side reactions?
Answer: The key is to enhance the deprotection kinetics without simply extending the reaction time. The industry-standard and scientifically validated approach is to modify the deprotection cocktail.
Recommended Strategy: Use a DBU/Piperidine Cocktail.
The addition of a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can dramatically accelerate the rate of proton abstraction, facilitating a much faster Fmoc removal. DBU's strength overcomes the kinetic barrier, while the piperidine is still present to act as the primary scavenger for the liberated DBF.
| Parameter | Standard Deprotection | Optimized Deprotection (N-Me) |
| Reagent | 20% Piperidine in DMF | 2% DBU, 2% Piperidine in DMF |
| Typical Time | 2 x 10 min | 2 x 5-7 min |
| Efficacy | Slow, incomplete for N-Me | Fast, complete |
| Side Reactions | High risk of DBF adducts | Minimized risk of DBF adducts |
Mechanism of Action: DBU is a much stronger base than piperidine but is sterically hindered itself, making it a poor nucleophile. This is ideal because it efficiently removes the Fmoc group's proton but is less likely to participate in nucleophilic side reactions.
Protocol: Optimized Fmoc Deprotection for N-Methylated Residues
This protocol is designed to provide a robust starting point for your experiments.
Reagents:
-
Deprotection Solution: 2% (v/v) DBU, 2% (v/v) Piperidine in high-purity DMF.
-
Washing Solvent: High-purity DMF.
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-Wash: Wash the resin with DMF (3x).
-
First Deprotection: Add the Deprotection Solution to the resin. Agitate for 5-7 minutes at room temperature.
-
Drain & Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x).
-
Second Deprotection: Add a fresh aliquot of the Deprotection Solution. Agitate for another 5-7 minutes.
-
Final Wash: Drain the vessel and wash the resin extensively with DMF (at least 5-7x) to ensure complete removal of the bases and DBF-piperidine adduct.
-
Confirmation (Optional but Recommended): Perform a Kaiser test or a chloranil test to confirm the presence of a free secondary amine. The Kaiser test will be negative for secondary amines, so the chloranil test is preferred here.
Question 4: I have an Aspartic Acid (Asp) residue in my sequence near the N-methylated amino acid. My mass spec data shows a peak at -18 Da. What is happening?
Answer: You are observing aspartimide formation . This is a classic side reaction in SPPS that is severely exacerbated by the conditions required for deprotecting N-methylated residues.
Mechanism:
-
The prolonged exposure to a basic environment (especially with stronger bases like DBU) promotes the intramolecular cyclization of the aspartic acid side chain.
-
The backbone amide nitrogen attacks the side-chain ester (e.g., OtBu), forming a five-membered succinimide ring, known as an aspartimide.
-
This cyclization results in the loss of water (H₂O), corresponding to a mass difference of -18 Da.
Aspartimide formation is problematic because the ring can be re-opened by the piperidine in the deprotection solution, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which is often difficult to separate chromatographically.
Figure 3. Mechanism of aspartimide formation and subsequent isomerization.
Preventative Strategy: To suppress aspartimide formation, especially when using DBU, it is highly recommended to use an Asp residue with a more sterically demanding and stable side-chain protecting group. Asp(OMpe) (O-1-(4-methoxyphenyl)-2-propyl ester) or Asp(Odmab) are excellent choices that have been shown to significantly reduce this side reaction.
Summary Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| Incomplete Deprotection (Multiple N-Me residues) | Insufficient deprotection time/strength. | Switch to a 2% DBU / 2% Piperidine in DMF cocktail. Increase reaction time cautiously (e.g., 2 x 7 min). |
| Major Peak at +178 Da | Dibenzofulvene (DBF) adduct formation. | Use a DBU/Piperidine cocktail to shorten reaction time. Ensure thorough washing after deprotection. |
| Major Peak at -18 Da near an Asp residue | Aspartimide formation. | Replace Asp(OtBu) with Asp(OMpe) or another protecting group designed to minimize this side reaction. |
| Diketopiperazine Formation (at dipeptide stage) | Cyclization of the N-terminal dipeptide. | Couple the third amino acid immediately after deprotection of the second residue. Avoid long hold times. |
| Racemization | Over-exposure to strong base. | Minimize deprotection times. Use the DBU/Piperidine cocktail to accelerate the reaction, thereby reducing overall base exposure time. |
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Hachmann, J., & Lebl, M. (2005). Side reaction in peptide synthesis: capping of the secondary amino group of N-methyl amino acids by dibenzofulvene. Journal of Peptide Research, 66(4), 219–221. [Link]
-
Fields, C. G., & Fields, G. B. (1993). Use of DBU in the presence of piperidine for Fmoc removal in solid-phase peptide synthesis. Tetrahedron Letters, 34(42), 6661–6664. [Link]
- J. Jones. (2002). The Chemical Synthesis of Peptides. Oxford University Press. (General reference, URL not applicable for a book chapter, but widely cited knowledge).
-
Coin, I., Dölling, R., & Beyermann, M. (2006). N-Methylation in Solid-Phase Peptide Synthesis. In Peptide Synthesis and Applications (pp. 49–66). Humana Press. [Link]
-
Merz, S., & Reiss, P. (2022). Aspartimide Formation in Solid-Phase Peptide Synthesis: A Review. Molecules, 27(19), 6549. [Link]
Technical Support Center: Incomplete Boc Deprotection of Ornithine Side Chain
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of the tert-butyloxycarbonyl (Boc) group from the side chain of ornithine residues in synthetic peptides. Here, we provide in-depth troubleshooting, detailed protocols, and the chemical rationale behind our recommendations to ensure the successful synthesis of your ornithine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete deprotection of the N-delta-Boc group on an ornithine side chain?
Incomplete deprotection of the Orn(Boc) side chain is a common hurdle in solid-phase peptide synthesis (SPPS). The underlying causes are often multifaceted and can include:
-
Insufficient Acid Strength or Reaction Time: The standard conditions for N-alpha-Boc deprotection may not be sufficient for the complete removal of the side-chain Boc group, which can exhibit different kinetics. Inadequate exposure to a strong acid like trifluoroacetic acid (TFA) is a primary cause of failure.
-
Steric Hindrance: The local environment around the ornithine residue can significantly impede the access of TFA. Bulky neighboring amino acid side chains or the secondary structure of the peptide can create a sterically hindered environment, slowing down the deprotection reaction.
-
Peptide Aggregation on Resin: As the peptide chain elongates, it can aggregate on the solid support, particularly with hydrophobic sequences. This aggregation can prevent the efficient penetration of the cleavage cocktail, leaving some Orn(Boc) residues intact.
-
Poor Resin Swelling: For the deprotection reaction to proceed efficiently, the resin must be adequately swollen to allow the reagents to access all the peptide chains. The choice of solvent in the cleavage cocktail is critical for proper resin swelling.
Q2: How can I reliably detect incomplete deprotection of Orn(Boc)?
Identifying incomplete deprotection early is crucial to avoid the laborious purification of a complex peptide mixture. The most definitive methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the crude peptide. The Boc-protected peptide is more hydrophobic and will typically have a longer retention time on a reverse-phase column compared to the fully deprotected peptide. The presence of a significant peak with a later elution time is a strong indicator of incomplete deprotection.[1]
-
Mass Spectrometry (MS): Mass analysis of the crude product will reveal the presence of the desired peptide along with a species that has a mass increase corresponding to the Boc group (+100.12 Da). This provides unambiguous confirmation of incomplete deprotection.[2]
-
Kaiser Test (Ninhydrin Test) on Resin (Indirect Method): While primarily used to detect free primary amines after N-alpha-Fmoc removal, a negative Kaiser test (beads remain yellow) on the final resin after cleavage and before workup can suggest that the peptide is still attached or that side-chain protecting groups, including Orn(Boc), may not have been fully cleaved, preventing the expected color change.
Q3: What is lactam formation in ornithine-containing peptides and how can I prevent it?
A significant side reaction involving the ornithine side chain is the intramolecular cyclization to form a lactam. This occurs when the newly deprotected delta-amino group of ornithine attacks a C-terminal activated carboxyl group or an ester linkage to the resin, especially in acidic conditions. While often observed during mass spectrometry fragmentation, the propensity for this reaction exists during TFA cleavage.[3]
Prevention Strategies:
-
Careful Selection of Cleavage Cocktail: Using a well-scavenged cleavage cocktail can help to protonate the free amine on the ornithine side chain, reducing its nucleophilicity.
-
Optimized Cleavage Time: Prolonged exposure to acidic conditions can sometimes promote side reactions. It is a balance between ensuring complete deprotection and minimizing side product formation.
-
Orthogonal Protection Strategy: For syntheses where on-resin cyclization is desired, an orthogonal protecting group on the ornithine side chain, such as monomethoxytrityl (Mmt), which can be removed under milder acidic conditions, is often employed.[4]
Troubleshooting Guide: A Systematic Approach
If you have identified incomplete deprotection of the ornithine side chain, follow this systematic approach to diagnose and resolve the issue.
Caption: Standard workflow for TFA-mediated cleavage and deprotection.
Analytical Protocol: HPLC Monitoring of Deprotection
Monitoring the deprotection reaction over time can help optimize the cleavage duration for a specific peptide.
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
Procedure:
-
At various time points during the cleavage reaction (e.g., 1, 2, 4 hours), carefully withdraw a small aliquot (e.g., 20 µL) of the TFA solution.
-
Quench the aliquot by adding it to a larger volume of water (e.g., 180 µL).
-
Inject a portion of the diluted sample onto the HPLC system.
-
Analyze the chromatograms to observe the decrease in the peak corresponding to the Boc-protected peptide and the increase in the peak for the fully deprotected product. The reaction is complete when the peak for the starting material is no longer observed.
Concluding Remarks
The successful deprotection of the ornithine side-chain Boc group is an achievable goal with careful attention to reaction conditions and analytical monitoring. By understanding the potential pitfalls of steric hindrance, peptide aggregation, and side reactions, and by employing optimized cleavage cocktails and protocols, researchers can significantly improve the yield and purity of their synthetic ornithine-containing peptides. This guide provides a framework for troubleshooting and a foundation for developing robust synthetic strategies.
References
- Harrison, A. G., & Yalcin, T. (1997). A mass spectrometric study of the gas-phase fragmentation of protonated peptides. International Journal of Mass Spectrometry and Ion Processes, 165, 339-347.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Fields, C. G., & Fields, G. B. (1991). A new strategy for solid-phase peptide synthesis. International journal of peptide and protein research, 37(4), 299-307.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Albericio, F., Kneib-Cordonier, N., Biancalana, S., Gera, L., Masada, R. I., Hudson, D., & Barany, G. (1990). Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions. The Journal of Organic Chemistry, 55(12), 3730-3743.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides. Methods in enzymology, 289, 67-83.
- Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.
- Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. (2019). Journal of the American Society for Mass Spectrometry, 30(8), 1493-1502.
- BenchChem. (2025). Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues. BenchChem Technical Support.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from a relevant Aapptec Peptides resource.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from a relevant Aapptec Peptides resource.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168. Retrieved from a relevant Aapptec Peptides resource.
- Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from a relevant Polypeptide Group resource.
- ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1644-1653.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(10), 471-483.
- PubMed. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75.
- BenchChem. (2025). A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-L-Orn(Mmt)-OH. BenchChem Technical Support.
- Google Patents. (2015). Cleavage of synthetic peptides. WO2015028599A1.
- Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides.
- ChemBK. (2024). N-ALPHA-FMOC-N-DELTA-BOC-L-ORNITHINE.
- Fisher Scientific. (n.d.). Ndelta-Boc-Nalpha-Fmoc-L-ornithine, 96%. Retrieved from a relevant Fisher Scientific resource.
- TCI Chemicals. (n.d.). Nα-(tert-Butoxycarbonyl)-Nδ-benzyloxycarbonyl-L-ornithine.
- Aapptec Peptides. (n.d.). Fmoc-Orn(Boc)-OH [109425-55-0]. Retrieved from a relevant Aapptec Peptides resource.
- The Journal of Organic Chemistry. (n.d.). Synthesis of N.alpha.,N.delta.-protected N.delta.-hydroxy-L-ornithine from L-glutamic acid.
- Thermo Scientific Alfa Aesar. (n.d.). Ndelta-Boc-L-ornithine, 98% 1 g | Buy Online. Retrieved from a relevant Thermo Scientific Alfa Aesar resource.
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link].
- Reddit. (2025). What is the arrow pushing mechanism for the final step of Boc deprotection?
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. (n.d.). Proposed N‐Boc deprotection mechanism.
- ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
- PubMed. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.
- NIH. (n.d.). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks.
Sources
Technical Support Center: Optimizing Coupling Time for Sterically Hindered N-Methyl Amino Acids
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenges encountered when coupling sterically hindered N-methyl (N-Me) amino acids. The introduction of a methyl group on the backbone amide nitrogen enhances crucial pharmacological properties like metabolic stability and cell permeability, but it also introduces substantial synthetic hurdles.[1][2][3]
The primary difficulty stems from steric hindrance. The N-methyl group physically obstructs the approach of an incoming activated amino acid and reduces the nucleophilicity of the secondary amine, leading to dramatically slower and less efficient coupling reactions compared to their primary amine counterparts.[4][5] This issue is particularly severe when coupling an N-methylated amino acid onto another N-methylated residue.[4][5] This guide provides a comprehensive collection of troubleshooting strategies, protocols, and expert advice to overcome these challenges and ensure the successful synthesis of N-methylated peptides.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My coupling reaction is incomplete. How can I confirm this, and what is the first thing I should do?
A1: An incomplete coupling is the most common issue. Standard monitoring methods need to be adjusted for N-methylated residues.
-
Detection: The standard ninhydrin (Kaiser) test is ineffective for monitoring coupling to secondary amines like N-methyl amino acids because it will not produce the characteristic color change.[4] The recommended alternative is the bromophenol blue test .[5][6] After coupling, wash a small sample of resin beads and add the test solution.
-
Immediate Action: If the test is positive (blue/green), the most straightforward first step is to perform a double or triple coupling .[4][7] Simply drain the reaction vessel, wash the resin, and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents. This often drives the reaction to completion without needing to change the core protocol.
Q2: I'm still seeing incomplete coupling even after a double coupling. What's the next step?
A2: If repeated couplings are insufficient, the issue lies with the potency of your reagents or the reaction conditions. It's time to intensify your strategy.
-
Switch to a More Potent Coupling Reagent: Standard uronium reagents like HBTU and HCTU are often not potent enough for these challenging couplings.[5][6] You must switch to a more powerful activating agent. See the table below for recommendations.
-
Increase Reaction Temperature: Elevating the temperature significantly accelerates reaction rates for difficult couplings.[8] Using microwave-assisted synthesis to heat the reaction to 75-86 °C can dramatically improve purity and yield.[9][10] Conventional heating in an oil bath can also be effective.[9] Be aware that high temperatures can increase the risk of racemization for sensitive amino acids like Cysteine and Histidine.[9]
-
Increase Reagent Concentration: Increasing the concentration of your amino acid and coupling reagent solution (e.g., from 0.2 M to 0.5 M) increases the frequency of molecular interactions, which can improve coupling efficiency, especially for longer peptides.[11]
Q3: My mass spectrometry results show deletion sequences at the N-methylated residue. How do I prevent this?
A3: Deletion sequences are a direct result of failed coupling at that position.[5] This indicates your current protocol is not robust enough for that specific coupling. The solution is to employ a more aggressive coupling strategy from the start for that residue.
-
Proactive Strategy: When you know a difficult coupling is approaching (e.g., coupling onto an N-Me residue, especially another N-Me residue), don't wait for it to fail. Proactively use a stronger coupling reagent and/or elevated temperature for that specific step.
-
Solvent Choice: For sequences prone to aggregation, which can further hinder coupling, consider using a more effective solvent. While DMF and NMP are standard, NMP is more polar and can improve yields.[12][13] In severe cases, adding chaotropic agents like DMSO or TFE to DMF can disrupt secondary structures and improve solvation.[14]
Q4: The coupling of one N-methyl amino acid to another N-methyl amino acid is consistently failing. What is the most powerful strategy I can use?
A4: This is the most challenging scenario in N-methyl peptide synthesis due to extreme steric hindrance.[4] It requires the most potent activation methods available.
-
Use Specialized Reagents: For these exceptionally difficult couplings, reagents like PyBrOP and BOP-Cl have proven effective where others fail.[5][6][15]
-
In-Situ Acid Halide Formation: Generating highly reactive Fmoc-amino acid chlorides or fluorides in-situ is another powerful strategy.[5][16] Reagents like triphosgene can be used for this purpose.[6] This approach creates a very reactive acylating agent that can overcome significant steric barriers.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent should I choose for my N-methylated peptide synthesis?
A1: The choice of coupling reagent is critical. Standard carbodiimides (DCC, DIC) and less potent uronium salts (HBTU, HCTU) are generally not recommended.[5][17] Your choice should be based on the difficulty of the specific coupling.
| Reagent Name | Class | Recommended Use Cases | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium | General purpose for N-Me amino acids. Effective for most single N-Me couplings.[5] | Highly efficient, but based on potentially explosive HOAt. Can cause guanidinylation of the N-terminus if used in excess.[18] |
| COMU | Uronium | Excellent alternative to HATU for all N-Me couplings.[18][19] | Safer (Oxyma-based), highly soluble, and very reactive.[20][21][22] By-products are water-soluble, which is ideal for solution-phase synthesis.[22] |
| PyAOP / PyBOP | Phosphonium | Highly hindered couplings, including N-Me to N-Me couplings.[4][19] | Very powerful. PyAOP cannot cause guanidinylation side reactions.[18] By-products can sometimes be difficult to remove in solution phase. |
| PyBrOP / BOP-Cl | Phosphonium / Phosphinic | Exceptionally difficult couplings where other reagents fail.[5][6][15] | Extremely reactive. May cause racemization with prolonged coupling times, so should be used judiciously.[18] |
Q2: How does temperature affect coupling reactions with N-methyl amino acids?
A2: Temperature is a key parameter for overcoming the high activation energy of sterically hindered couplings.
-
Benefits: Increasing the reaction temperature (e.g., to 75 °C) enhances reaction kinetics, leading to faster and more complete couplings.[8] This can significantly reduce the required reaction time and minimize the formation of deletion sequences.
-
Risks: The primary risk of elevated temperature is an increased rate of racemization, particularly for sensitive amino acids like His and Cys.[9] It is crucial to find an optimal balance. A temperature scan experiment can identify the ideal temperature that maximizes purity without introducing significant epimerization. Often, the optimal temperature is high, but not necessarily the maximum achievable temperature.
Q3: What is the optimal solvent for synthesizing N-methylated peptides?
A3: The solvent must effectively solvate the resin and the growing peptide chain to ensure reagents can access the reaction sites.[23]
-
Primary Solvents: N-Methylpyrrolidone (NMP) and N,N-Dimethylformamide (DMF) are the most effective and commonly used solvents.[12][13] NMP is generally considered superior due to its higher polarity, which can improve solvation and coupling yields.[12][23]
-
Managing Aggregation: For "difficult" sequences prone to forming secondary structures (aggregation), which can prevent complete reaction, solvent mixtures can be used. Adding 20% Trifluoroethanol (TFE) or Dimethyl sulfoxide (DMSO) to DMF can help disrupt these structures and improve synthesis outcomes.[14]
-
Resin Swelling: Always ensure the resin is fully swollen in the chosen solvent (minimum 30 minutes) before beginning the synthesis.[5] Poor swelling is a common cause of incomplete reactions.
Q4: How many equivalents of amino acid and coupling reagent should I use?
A4: Due to the slower reaction rates, a higher excess of reagents is typically required compared to standard SPPS.
-
General Guideline: A common starting point is to use 4 equivalents of the Fmoc-N-Me-amino acid and 3.9 equivalents of the coupling reagent (e.g., HATU) relative to the resin substitution.[6][7] This slight deficit of coupling reagent helps prevent side reactions like guanidinylation.[20]
-
Base: A tertiary base like N,N-Diisopropylethylamine (DIPEA) is required to activate the reaction. Typically, 2 equivalents of base are used for every equivalent of amino acid (e.g., 8 equivalents for 4 equivalents of AA).[6] However, reagents like COMU can perform well with only 1 equivalent of base per equivalent of amino acid.[20][22]
Visual Workflows and Diagrams
Caption: Troubleshooting workflow for incomplete coupling reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 15. reddit.com [reddit.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 18. bachem.com [bachem.com]
- 19. peptide.com [peptide.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation Issues with Fmoc-N-Me-Orn(Boc)-OH
Welcome to our dedicated technical support guide for researchers encountering challenges with the solid-phase peptide synthesis (SPPS) of sequences containing Fmoc-N-Me-Orn(Boc)-OH . The incorporation of N-methylated amino acids, particularly bulky ones like N-Me-Orn(Boc), is a known challenge in peptide chemistry. While N-methylation can be a powerful tool to enhance proteolytic stability and cell permeability, it introduces significant steric hindrance that can impede reaction kinetics, leading to incomplete couplings and subsequent on-resin aggregation.[1]
This guide provides a structured approach to diagnosing, troubleshooting, and proactively preventing these issues, ensuring higher success rates for your difficult sequences.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound aggregating during synthesis?
A1: Aggregation during the synthesis of peptides containing this compound is typically a secondary consequence of inefficient coupling reactions. The primary cause is the steric hindrance created by the methyl group on the α-nitrogen.[1] This bulkiness physically obstructs the approach of the incoming activated amino acid, dramatically slowing down the rate of peptide bond formation. When coupling is incomplete, a significant population of unreacted N-terminal amines remains on the resin. These exposed peptide chains can then self-associate through intermolecular hydrogen bonding and hydrophobic interactions, leading to the phenomenon known as on-resin aggregation.[2][3] This aggregation further prevents reagent access, creating a cycle of failed synthesis.[4]
Q2: My Kaiser test is negative after coupling this compound, but my final LC-MS analysis shows deletion sequences. What's happening?
A2: This is a classic issue when working with N-methylated (secondary) amines. The Kaiser (ninhydrin) test relies on the reaction with primary amines to produce its characteristic dark blue color. Secondary amines, like the N-terminal of an N-methylated residue, do not react in the same way and will yield a false negative result (typically yellow or faint color).[5] Therefore, you must use a different qualitative test to monitor the coupling reaction. The bromophenol blue test is the recommended alternative, as it accurately indicates the presence or absence of unreacted secondary amines.[5]
Q3: Can I use standard coupling reagents like HBTU or HCTU for this amino acid?
A3: While HBTU and HCTU are excellent for many standard couplings, they are often not potent enough to overcome the severe steric hindrance of N-methylated residues, especially when coupling another bulky amino acid onto the N-Me-Orn residue.[5] Using these reagents can lead to very slow reaction times and incomplete acylation. It is strongly recommended to switch to more powerful coupling reagents specifically proven for hindered couplings, such as HATU , PyBrOP , or COMU .[5][6][7]
Q4: How does the Orn(Boc) side chain contribute to the problem?
A4: The Boc-protected ornithine side chain is itself large and bulky. While the N-methyl group is the primary source of steric hindrance at the reaction center (the α-amine), the side chain contributes to the overall steric environment of the residue. This combined bulk can exacerbate the coupling difficulty. Additionally, during the final trifluoroacetic acid (TFA) cleavage cocktail, ensure sufficient time and the presence of appropriate scavengers (e.g., TIS, H₂O) to guarantee the complete removal of the t-butyl-based Boc group.[1]
Troubleshooting Guide: A Symptom-Based Approach
If you are in the middle of a synthesis and suspect aggregation, use this guide to diagnose and address the problem.
Symptom 1: Incomplete Coupling
-
Indication: A positive bromophenol blue test (blue to green color) after the coupling step.[5]
-
Root Cause: The coupling reaction has not gone to completion due to steric hindrance.
Immediate Solutions:
-
Re-couple: Immediately perform a second coupling with fresh reagents.
-
Extend Reaction Time: For the initial coupling, allow a minimum of 2-4 hours. If monitoring still shows an incomplete reaction, extend the time further.
Advanced Solutions:
-
Upgrade Coupling Reagent: Switch to a more potent activator. HATU is a highly effective choice for N-methylated residues.[5][7] See the comparison table below for options.
-
Increase Temperature: Perform the coupling at an elevated temperature (e.g., 40-50°C) or utilize a microwave peptide synthesizer.[1][8] Heat provides the necessary energy to overcome the activation barrier of the sterically hindered reaction.
Symptom 2: Poor Resin Swelling or Physical Clumping
-
Indication: The resin bed volume appears shrunken, or the beads are sticky and clump together.[3]
-
Root Cause: The peptide chains are collapsing and aggregating on the support, preventing proper solvent penetration.
Immediate Solutions:
-
Change Solvent: Switch the synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for aggregated peptides.[1] Adding 10-20% Dimethyl Sulfoxide (DMSO) to the DMF or NMP can also help disrupt secondary structures.[9]
-
Incorporate Chaotropic Salts: Before the coupling step, wash the resin with a solution of 0.4 M LiCl in DMF for 5-10 minutes.[3] This will help break up intermolecular hydrogen bonds. Ensure you wash thoroughly with DMF afterward to remove the salt before adding your activated amino acid.
Diagram: Troubleshooting Workflow for On-Resin Aggregation
Caption: A decision-making workflow for troubleshooting incomplete coupling.
Proactive Strategies for Successful Synthesis
The best way to manage aggregation is to prevent it from the start. When planning a synthesis containing this compound, incorporate the following strategies.
Optimized Coupling Protocol
Do not treat this residue as a standard amino acid. Employ a specialized protocol designed for hindered couplings from the outset.
Table 1: Comparison of Coupling Reagents for N-Methylated Residues
| Reagent | Relative Potency | Key Advantages | Considerations |
| HBTU/HCTU | Standard | Cost-effective, widely used. | Often insufficient for N-methylated residues.[5] |
| HATU | High | Excellent for hindered couplings, lower racemization risk with HOAt.[5][7] | Higher cost. |
| PyBrOP | Very High | Extremely reactive, can couple very hindered residues. | Can cause oxazolone formation and racemization with prolonged couplings.[6] |
| COMU | High | High efficiency comparable to HATU, safer (non-explosive byproducts).[6] | Newer reagent, may be more expensive. |
Use of Aggregation-Disrupting Solvents and Conditions
For sequences known to be difficult, or any sequence containing more than one N-methylated residue, consider using "magic mixture" solvent systems or elevated temperatures for the entire synthesis.
-
Solvent Choice: Use NMP as the primary solvent.[9]
-
Microwave Synthesis: Employing microwave-assisted SPPS can significantly reduce aggregation by providing localized, efficient heating that shortens reaction times and disrupts intermolecular interactions.[8][10]
Incorporation of Backbone-Protecting Groups
If your sequence is long (>15 residues) and contains other aggregation-prone regions (e.g., stretches of hydrophobic residues), consider introducing backbone-protecting groups.
-
Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, incorporating it as part of a pseudoproline dipeptide can introduce a "kink" that disrupts the formation of β-sheets.[9][11]
-
Hmb/Dmb Protection: Inserting an amino acid protected with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on its backbone nitrogen every 6-7 residues can effectively prevent aggregation.
Diagram: Mechanism of Steric Hindrance at N-Methylated Residue
Caption: The N-methyl group sterically hinders the incoming activated amino acid.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling to an N-Methylated Amine
This protocol is recommended for coupling any amino acid onto the N-terminus of a peptide chain ending in an N-methylated residue, such as N-Me-Orn(Boc).
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding residue has been removed and the peptide-resin has been thoroughly washed with DMF or NMP.
-
Reagent Preparation (in a separate vessel):
-
Dissolve the Fmoc-amino acid (3 eq. relative to resin loading) in DMF or NMP.
-
Add HATU (2.9 eq.) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.).
-
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.[3]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Reaction: Agitate the mixture for a minimum of 2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform the bromophenol blue test.
-
Yellow: Coupling is complete. Proceed with washing.
-
Blue/Green: Coupling is incomplete. Continue the reaction for another 1-2 hours or perform a second coupling (repeat steps 2-5).
-
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF or NMP (5-7 times) to remove excess reagents before proceeding to the next deprotection step.
Protocol 2: Bromophenol Blue Monitoring
-
Sample Collection: Remove a small sample of resin (approx. 1-2 mg) from the reaction vessel.
-
Washing: Place the resin in a small test tube and wash thoroughly with methanol or ethanol (3 times) to remove residual solvent and reagents.
-
Test Solution: Add 1-2 drops of 0.04% bromophenol blue in ethanol to the washed resin.
-
Observation:
-
Yellow beads/solution: Indicates the absence of free amines (successful coupling).
-
Blue or Green beads/solution: Indicates the presence of unreacted amines (incomplete coupling).[5]
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Gordon, D., et al. (2006). N-methylated peptide inhibitors of β-amyloid aggregation. Alzheimer's & Dementia, 2(3), S605.
- Kokkoni, N., Stott, K., Amijee, H., & Doig, A. J. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9906–9918.
- Lelyveld, V. S., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23513–23519.
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
- Kokkoni, N., et al. (2006). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure.
- Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
- Coin, I., et al. (2014). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(7), 499-515.
- Liu, L., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
- Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 3-26.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- van der Velden, N. S., et al. (2023). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 12(1), 133-142.
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
- Maini, R., et al. (2015). Peptide Formation by N-Methyl Amino Acids in Translation Is Hastened by Higher pH and tRNA(Pro).
- Conte, C., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3293.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Navigating the Challenges of N-Methylated Peptide Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical challenge in peptide analysis and synthesis: the impact of N-methylation on peptide cleavage efficiency. N-methylation is a powerful strategy to enhance the therapeutic properties of peptides, improving their stability, permeability, and potency.[1][2] However, this modification introduces significant hurdles for standard analytical and synthetic protocols, particularly enzymatic and chemical cleavage.
This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting guides, and validated protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions - The "Why"
Q1: Why is my N-methylated peptide resistant to enzymatic cleavage?
Answer: The primary reason for resistance is steric hindrance .[3] Proteolytic enzymes like trypsin have a highly specific active site that recognizes and binds to a particular amino acid sequence. This binding process relies on a precise fit and the formation of hydrogen bonds with the peptide backbone.
N-methylation, the replacement of an amide proton with a methyl group, fundamentally disrupts this interaction in two ways:
-
Blocks Hydrogen Bonding: The amide nitrogen, now bearing a methyl group, can no longer act as a hydrogen bond donor, which is crucial for the enzyme's recognition and stabilization of the peptide substrate.[4]
-
Creates a Physical Barrier: The added methyl group introduces bulk that physically prevents the peptide from fitting correctly into the enzyme's active site. This steric shield effectively blocks the enzyme from accessing the scissile (cleavable) peptide bond.[3]
Notably, the inhibitory effect is not always localized to the methylated residue itself; a single N-methylation can reduce the cleavage efficiency over a four-residue window.[3]
Caption: Mechanism of cleavage inhibition by N-methylation.
Q2: Which enzymes are most affected by N-methylation, and are any immune?
Answer: Trypsin is the most prominently affected and widely used protease in proteomics.[5] Trypsin specifically cleaves at the C-terminus of lysine (Lys) and arginine (Arg) residues.[6] If a lysine or arginine residue is itself N-methylated, or if an adjacent residue in the recognition sequence is methylated, trypsin's activity can be severely impaired or completely blocked.[7][8]
No enzyme is completely immune to the effects of N-methylation, as the modification fundamentally alters the peptide backbone. However, some proteases are significantly more effective than trypsin for cleaving N-methylated peptides. These are often referred to as "alternative proteases." The choice of enzyme depends on the location of the methylation and the surrounding sequence.
Part 2: Troubleshooting & Strategy Guides
Q3: My trypsin digest of a known N-methylated peptide failed. What are my next steps?
Answer: A failed trypsin digest is a common issue with N-methylated peptides. Follow this systematic troubleshooting workflow to identify the problem and find a solution.
Caption: Troubleshooting workflow for inefficient peptide cleavage.
Q4: How do I choose the right alternative enzyme for my N-methylated peptide?
Answer: The selection depends on your peptide's sequence and the location of the N-methylation. A multi-protease approach is often the most direct route to increasing protein identifications and sequence coverage.[9]
| Protease | Cleavage Site | Best Use Case for N-Methylation | Considerations |
| Trypsin | C-terminal of Lys, Arg | Generally poor; can be used in combination with other enzymes. | Inhibited by N-methylation at or near the cleavage site.[7] |
| Lys-C | C-terminal of Lys | To overcome missed cleavages at Lys sites when using trypsin. Highly effective in a Trypsin/Lys-C mix.[7] | More resistant to denaturing conditions than trypsin.[10] |
| Arg-C | C-terminal of Arg | Specifically targets Arg residues, useful if Lys sites are methylated or problematic. | Can be used to generate different peptide fragments than trypsin or Lys-C. |
| Lys-N | N-terminal of Lys | Generates fragments with N-terminal basic residues, which can alter fragmentation patterns in MS/MS.[8][11] | A "sister" enzyme to Lys-C, providing orthogonal cleavage information.[10] |
| LysargiNase | N-terminal of Lys, Arg | Highly effective. It can cleave at methylated or dimethylated Lys and Arg residues, making it ideal for studying these modifications.[8] | Produces peptides with N-terminal basic residues, leading to b-ion dominated spectra.[8] |
| Chymotrypsin | C-terminal of aromatic residues (Phe, Tyr, Trp) | Useful when Lys/Arg sites are blocked by methylation and aromatic residues are present.[12] | Cleavage is less specific than trypsin, potentially generating a more complex mixture of peptides.[5] |
| Asp-N / Glu-C | N-terminal of Asp (Asp-N) or C-terminal of Glu/Asp (Glu-C) | Useful for peptides rich in acidic residues or when standard cleavage sites are absent or methylated.[7] | Provide very different cleavage patterns, increasing overall sequence coverage.[5] |
Expert Recommendation: For general-purpose improvement, start with a combined Trypsin/Lys-C digestion. This mixture can reduce the number of missed cleavages by more than threefold.[7] For targeted analysis of methylated Lys/Arg sites, LysargiNase is a superior choice.[8]
Q5: I'm synthesizing an N-methylated peptide on a resin. What cleavage issues should I anticipate?
Answer: During solid-phase peptide synthesis (SPPS), cleavage from the resin is typically achieved with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[13] N-methylation can introduce unique challenges here as well.
-
Incomplete Cleavage: The altered conformation and potentially reduced solubility of N-methylated peptides can sometimes hinder the efficiency of the cleavage cocktail in releasing the peptide from the resin.[14] If you suspect this, you can try a second cleavage on the same resin batch to recover more product.[14]
-
Acid-Labile Side Reactions: N-methylated residues, particularly at the N-terminus and when acetylated, can be susceptible to degradation during acidic cleavage. A known side reaction is the loss of the N-terminal Ac-NMe-amino acid.[15]
-
Troubleshooting Tips:
-
Perform a Test Cleavage: Always cleave a small amount of resin first and analyze the product by mass spectrometry to confirm the reaction is complete and the desired product is present before proceeding with the entire batch.[16]
-
Optimize the Cleavage Cocktail: If standard conditions (e.g., Reagent B: TFA/H₂O/Phenol/TIPS) fail, you may need to adjust the scavengers or the duration. For some acid-sensitive peptides, cleavage at a lower temperature (e.g., 4 °C) can minimize side reactions.[15]
-
Ensure Proper Washing: Before cleavage, ensure all solvents from the synthesis steps (like DMF) are thoroughly washed away with a solvent like DCM, as they can interfere with the cleavage process.[17]
-
Part 3: Validated Experimental Protocols
Protocol 1: Standard In-Vitro Proteolytic Stability Assay
This protocol allows you to quantitatively compare the stability of an N-methylated peptide against its non-methylated counterpart.
1. Peptide and Enzyme Preparation:
-
Synthesize and purify both the non-methylated and N-methylated peptides to >95% purity via RP-HPLC. Confirm identity with mass spectrometry.[3]
-
Reconstitute the protease (e.g., Trypsin) in an appropriate buffer (e.g., 50 mM Tris, 20 mM CaCl₂, pH 7.8) to a known stock concentration.[3]
2. Proteolytic Digestion:
-
Dissolve the peptide in the assay buffer to a final concentration of 1 mg/mL.
-
Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
3. Reaction Quenching and Analysis:
-
Immediately quench the reaction in the aliquot by adding an equal volume of 1% TFA or by heating.
-
Analyze each time-point sample by RP-HPLC.
-
Calculate the percentage of remaining intact peptide at each time point by integrating the peak area relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time to determine the peptide's half-life in the presence of the enzyme.
Protocol 2: Optimized Digestion with a Trypsin/Lys-C Cocktail
This protocol is designed to improve digestion efficiency for complex or partially resistant proteins and peptides.
1. Denaturation and Reduction:
-
Dissolve your protein/peptide sample in a denaturing buffer (e.g., 8 M Urea or 5 M Guanidine in 100 mM Ammonium Bicarbonate).
-
Add DTT to a final concentration of 10 mM and incubate at 57°C for 30 minutes.
2. Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAM) to a final concentration of 20 mM. Incubate in the dark for 45 minutes.
-
Quench excess IAM by adding DTT to a final concentration of 10 mM.
3. Digestion:
-
Dilute the sample with 100 mM Ammonium Bicarbonate to reduce the denaturant concentration (e.g., < 1 M Urea).
-
Add a Trypsin/Lys-C mix at a 1:20 (w/w) enzyme-to-substrate ratio.
-
Incubate at 37°C for 6 hours to overnight with gentle shaking.
4. Quench and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Proceed with sample cleanup (e.g., using a C18 StageTip) prior to LC-MS/MS analysis.
References
- BenchChem. (2025).
-
Giansanti, P., Tsiatsiani, L., Low, T. Y., & Heck, A. J. (2016). Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. Nature Protocols, 11(5), 993–1006. [Link]
-
Cai, W., & Huang, J. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(3), 100721. [Link]
-
Ream, J. A., Lewis, J. C., & Chekan, J. R. (2022). Applying promiscuous RiPP enzymes to peptide backbone N-methylation chemistry. RSC Chemical Biology, 3(6), 729–735. [Link]
-
Chen, P., et al. (2021). Discovering the N-terminal Methylome by the Repurposing of Proteomic Datasets. OmicsDI. [Link]
-
Chen, P., & Hazbun, T. R. (2021). Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets. bioRxiv. [Link]
-
Siano, A. S., & Casale, C. H. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253–276. [Link]
-
Giansanti, P., Tsiatsiani, L., Low, T. Y., & Heck, A. J. R. (2016). Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. Nature Protocols. [Link]
- BenchChem. (2025).
-
Bennett, M. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 51(23), 7594–7601. [Link]
-
Leduc, R. D., et al. (2019). Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications. PLOS ONE, 14(6), e0218374. [Link]
-
UCL. (n.d.). Cleavage into small peptide fragments. [Link]
-
Semantic Scholar. (n.d.). Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]
-
Gonzalez, J. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]
-
NPTEL. (2020). Lecture 6 : Selective peptide bond cleavage: Enzymatic and Non-enzymatic methods. [Link]
-
Phenomenex. (n.d.). Lys-C Protease for Improvements in Peptide Mapping Workflows. [Link]
-
Huesgen, P. F., et al. (2015). LysargiNase mirrors trypsin for protein C-terminal and methylation-site identification. Nature Methods, 12(1), 55–58. [Link]
-
Raijmakers, R., et al. (2010). Cleavage Specificities of the Brother and Sister Proteases Lys-C and Lys-N. Journal of Proteome Research, 9(12), 6699–6703. [Link]
-
Raijmakers, R., et al. (2010). Cleavage specificities of the brother and sister proteases Lys-C and Lys-N. ResearchGate. [Link]
-
American Peptide Society. (n.d.). Tips & Tricks. [Link]
Sources
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advancements in Protein Methylation Research - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Enzymes Lead to Improvements in Sequence Coverage and PTM Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Six alternative proteases for mass spectrometry–based proteomics beyond trypsin | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Cleavage specificities of the brother and sister proteases Lys-C and Lys-N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Untitled Document [ucl.ac.uk]
- 13. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 14. researchgate.net [researchgate.net]
- 15. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
Fmoc-N-Me-Orn(Boc)-OH stability during prolonged synthesis
Welcome to the technical support center for the advanced building block, Fmoc-N-Me-Orn(Boc)-OH. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the solid-phase peptide synthesis (SPPS) of N-methylated peptides containing ornithine. We will delve into the stability of this reagent during prolonged synthesis, offering field-proven insights, troubleshooting workflows, and answers to frequently asked questions.
Introduction to this compound
This compound is a specialized amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It incorporates two key features: an N-α-methyl group and an ornithine side chain. N-methylation is a critical modification that can enhance a peptide's metabolic stability, membrane permeability, and binding affinity.[2] The ornithine residue, with its delta-amino group protected by the acid-labile tert-butyloxycarbonyl (Boc) group, provides a site for further modification, such as lactam bridge formation for peptide cyclization.[3]
The orthogonal protection scheme is central to its utility: the base-labile Fmoc group protects the N-terminal, while the acid-labile Boc group protects the side chain.[1][3][] This allows for selective deprotection and chain elongation under standard Fmoc-SPPS conditions.[3][5] However, the presence of the N-methyl group introduces unique challenges, particularly concerning steric hindrance during coupling and potential side reactions during prolonged synthesis cycles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of peptides containing this compound, especially in sequences requiring extended coupling times or repeated cycles.
Issue 1: Incomplete Coupling or Low Yield
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step, indicating free primary amines.[1]
-
Low final peptide yield after cleavage and purification.
-
Presence of deletion sequences (peptide minus the intended N-Me-Orn residue) in the final mass spectrometry analysis.
Causality Analysis: The N-α-methyl group on the ornithine residue significantly increases steric hindrance at the N-terminus. This bulkiness can slow down the coupling reaction, making it difficult to achieve completion, especially when coupling to another sterically demanding residue or within an aggregating sequence.[1] Prolonged coupling times are often necessary, but this can introduce its own set of stability issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Detailed Remediation Steps:
-
Verify Reagent Integrity: Ensure that the this compound, coupling reagents, and solvents are fresh and anhydrous. Old or degraded reagents are a common source of failure.
-
Optimize Coupling Reagents: For sterically hindered couplings involving N-methylated amino acids, standard activators like HBTU may be insufficient. Switch to more potent coupling agents.
| Coupling Reagent | Recommended Equivalents (AA:Reagent:Base) | Notes |
| HATU/DIEA | 1 : 0.9 : 1.8 | Highly effective for hindered couplings. Pre-activation is recommended to avoid guanidinylation of the N-terminal amine.[6] |
| HCTU/DIEA | 1 : 0.9 : 1.5 | Another powerful uronium salt-based reagent. |
| COMU/DIEA | 1 : 1 : 2 | Known to reduce racemization and is very effective for difficult sequences. |
-
Extend Coupling Time: Double the standard coupling time (e.g., from 1 hour to 2 hours). Monitor completion with a Kaiser test. Be aware that excessively long coupling times (>4 hours) can increase the risk of side reactions like racemization.[1]
-
Employ Microwave Synthesis: Microwave-assisted SPPS can significantly accelerate coupling reactions by overcoming kinetic barriers, often completing difficult couplings in minutes.[7] However, care must be taken as elevated temperatures can increase racemization risk for sensitive residues.[7][8]
-
Perform a Double Coupling: If a single, extended coupling fails, perform a second coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection.
Issue 2: Side-Chain Boc Group Instability
Symptoms:
-
Mass spectrometry reveals a +57 Da adduct on the ornithine side chain, corresponding to t-butylation.
-
Mass spectrometry shows premature loss of the Boc group (-100 Da) followed by subsequent unwanted acylation on the ornithine side-chain amine.
Causality Analysis: The Boc protecting group on the ornithine side chain is acid-labile.[3] While Fmoc-SPPS is primarily base-driven, the repetitive cycling and prolonged exposure to the mildly acidic environment created by coupling reagents (especially uronium/aminium salts in DMF) can lead to slight, cumulative degradation of the Boc group. This risk is heightened during syntheses that span several days. The liberated t-butyl cation can then alkylate nucleophilic residues like Tryptophan.
Preventative Measures & Solutions:
-
Ensure Anhydrous Conditions: Water can exacerbate the acidic breakdown of reagents and contribute to Boc group lability. Use high-quality, anhydrous DMF.
-
Minimize Cycle Times: Streamline your synthesis protocol to minimize the total time the peptide-resin is exposed to reagents. Automated synthesizers can help standardize and shorten cycle times.
-
Choice of Arginine Protection: If your sequence contains Arginine, the choice of its side-chain protecting group is crucial. Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is generally preferred in Fmoc chemistry, but its cleavage can generate reactive cations. Using Fmoc-Trp(Boc)-OH for any tryptophan residues can help prevent alkylation side reactions.[9]
-
Final Cleavage Cocktail: During the final TFA cleavage, the Boc group is intentionally removed. The resulting carbocation must be effectively trapped. A standard cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) is essential to scavenge these reactive species and prevent side reactions.[9][10]
Caption: Stability considerations during SPPS cycles.
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to racemization? A: The risk of racemization for N-methylated amino acids is generally low because the mechanism of racemization through oxazolone formation is suppressed. However, any Fmoc-amino acid can experience some degree of racemization with prolonged pre-activation times, the use of strong bases, or elevated temperatures.[1] For this compound, using efficient coupling reagents under standard conditions typically keeps racemization to a minimum.
Q2: Can the ornithine side chain form a lactam during synthesis or cleavage? A: Yes, this is a known side reaction for ornithine-containing peptides, termed the "ornithine effect".[11] The side-chain amine can perform a nucleophilic attack on a nearby backbone carbonyl carbon, leading to cleavage of the peptide chain and the formation of a six-membered lactam.[11] This is more likely to occur under acidic conditions (like final cleavage) or with an unmasked side-chain amine. Keeping the Boc group intact until the final cleavage step is the primary defense against this during synthesis.
Q3: What is the recommended storage condition for this compound? A: To maintain its stability and prevent degradation, the solid compound should be stored in a cool, dry place, typically at 2-8°C, away from moisture and direct sunlight.[12]
Q4: Can I use DBU for Fmoc deprotection in a sequence containing this compound? A: While DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a more potent and faster deprotecting agent than piperidine, its use should be cautious.[13] DBU is a non-nucleophilic base and can catalyze side reactions, most notably aspartimide formation if Asp residues are present.[13][14] If your sequence is free of sensitive residues and you are experiencing slow deprotection due to aggregation, a solution containing DBU (e.g., 1-5% in DMF) can be effective.[15]
Q5: My peptide aggregates after incorporating N-Me-Orn. What should I do? A: While N-methylation can disrupt the hydrogen bonding that often causes aggregation, it is not a complete solution, especially in hydrophobic sequences.[8] If you observe resin clumping or slow reactions, consider the following:
-
Switch to an aggregation-disrupting solvent like N-methylpyrrolidone (NMP).[6]
-
Utilize microwave heating to break up aggregates.[6]
-
Synthesize the peptide on a low-substitution resin to increase the distance between peptide chains.[6]
References
-
Eqipped. (n.d.). FMOC-Orn(Boc)-OH (N-Fmoc-N-Boc-L-Ornithine). [Link]
-
Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis. [Link]
-
Fields, G. B. (2017). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(1), 8-17. [Link]
-
Kondej, M., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules, 27(15), 4987. [Link]
-
Springer. (n.d.). Effect of N-Methylation. [Link]
-
ResearchGate. (n.d.). Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). H4N and H4C peptides on Fmoc-Dbz(Alloc) resin. [Link]
-
Harrison, A. G., & Yalcin, T. (2007). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 18(7), 1343-1349. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. cem.hu [cem.hu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. The ornithine effect in peptide cation dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eqipped.com [eqipped.com]
- 13. peptide.com [peptide.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
Technical Support Center: Enhancing N-Methyl Amino Acid Incorporation Efficiency
Welcome to the technical support center dedicated to overcoming the challenges of incorporating N-methyl amino acids in peptide synthesis. N-methylation is a powerful tool for modulating the therapeutic properties of peptides, offering enhanced proteolytic stability, improved membrane permeability, and conformational rigidity.[1][2][3] However, these benefits come with synthetic challenges, primarily due to the steric hindrance imposed by the N-methyl group.[4][5][6] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve high-yield, high-purity N-methylated peptides.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of N-methylated peptides, offering potential causes and actionable solutions.
Problem 1: Incomplete or Failed Coupling Reactions
Symptom: A positive colorimetric test (e.g., blue or green with bromophenol blue) after the coupling step, indicating unreacted free amines.[5][7] The standard ninhydrin test is not effective for monitoring coupling to N-methylated amines as it typically yields a weak or no color change.
Root Cause Analysis:
The primary culprit for incomplete coupling is the steric hindrance from the N-methyl group, which obstructs the approach of the activated amino acid.[5][6] This is particularly challenging when coupling an amino acid onto an N-methylated residue or when coupling two consecutive N-methylated amino acids.[5][8][9] Standard coupling reagents like HBTU and HCTU are often insufficiently potent to overcome this steric barrier.[6]
Solutions:
-
Upgrade Your Coupling Reagent: Switch to more powerful phosphonium-based reagents or specialized uronium/aminium reagents. Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated superior performance in these challenging couplings.[6][8][9] For exceptionally difficult couplings, consider using even more potent reagents like PyBroP.[7][10]
-
Optimize Reaction Conditions:
-
Double or Triple Coupling: Repeating the coupling step can drive the reaction to completion. This is especially useful for notoriously difficult residues like N(Me)-Val and N(Me)-Ile.[6]
-
Extended Reaction Times: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) to ensure complete incorporation.[5]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-60°C), particularly with microwave assistance, can provide the necessary energy to overcome the activation barrier.[11][12]
-
-
In Situ Generation of Amino Acid Chlorides: For the most demanding couplings, consider the in situ formation of highly reactive amino acid chlorides using reagents like bis(trichloromethyl) carbonate (BTC).[9]
Problem 2: Presence of Deletion Sequences in the Final Product
Symptom: Mass spectrometry analysis of the crude peptide reveals the presence of peptides missing one or more amino acids, corresponding to failed coupling steps.
Root Cause Analysis:
Deletion sequences are a direct result of incomplete coupling reactions. If a coupling step fails and the unreacted amine is capped (e.g., by acetic anhydride), subsequent amino acids will be added to the truncated sequence. If not capped, the next amino acid may couple, but the intended residue will be missing.
Solutions:
-
Implement a Capping Step: After the coupling reaction, treat the resin with a capping agent like acetic anhydride to block any unreacted amines. This prevents the formation of deletion sequences, although it will result in truncated peptides that are typically easier to separate during purification.
-
Ensure Complete Coupling: The most effective way to prevent deletion sequences is to ensure each coupling reaction goes to completion. Employ the strategies outlined in Problem 1 , including the use of potent coupling reagents and optimized reaction conditions.[6]
-
Thorough Monitoring: Use a reliable method like the bromophenol blue test to confirm the absence of free amines before proceeding to the next deprotection step.[7]
Problem 3: On-Resin Aggregation
Symptom: The peptide-resin fails to swell properly, leading to slow or incomplete deprotection and coupling reactions.[13] This is more common in hydrophobic sequences.
Root Cause Analysis:
Peptide aggregation on the solid support is often caused by intermolecular hydrogen bonding between peptide chains, which can hinder the access of reagents to the reaction sites. While N-methylation removes a hydrogen bond donor, which can sometimes disrupt aggregation, other parts of a hydrophobic sequence can still promote it.[13][14]
Solutions:
-
Solvent Optimization:
-
Physical Disruption:
-
Chaotropic Agents: Wash the resin with a solution of a chaotropic salt, such as 1M LiCl in DMF, before coupling.[15][16]
-
Synthesis Strategy Modification:
-
Low-Loading Resin: Re-synthesize the peptide using a resin with a lower substitution level to increase the distance between peptide chains.[13][15]
-
Backbone Protection: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of a problematic amino acid to prevent hydrogen bond formation.[13][15]
-
Pseudoprolines: Introduce pseudoproline dipeptides at specific points in the sequence to create a "kink" that disrupts the formation of stable secondary structures.[15][17]
-
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance such a significant issue in N-methylated peptide synthesis?
A1: The methyl group on the amide nitrogen transforms it into a secondary amine, which is significantly bulkier than the primary amine of a standard amino acid.[5] This steric bulk physically impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more challenging and slower.[5][6]
Q2: What are the main benefits of incorporating N-methylated amino acids into a peptide?
A2: N-methylation offers several therapeutic advantages:
-
Enhanced Proteolytic Stability: The N-methyl group shields the adjacent peptide bond from enzymatic cleavage, increasing the peptide's half-life.[1][3]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[4][18]
-
Conformational Control: The steric hindrance from the methyl group restricts the rotation of the peptide backbone, which can lock the peptide into its bioactive conformation, potentially increasing receptor binding affinity and selectivity.[1][3]
Q3: Can I use on-resin N-methylation instead of incorporating pre-methylated amino acids?
A3: Yes, on-resin N-methylation is a viable strategy.[9] The most common method involves a three-step procedure: protection of the α-amino group with a group like 2-nitrobenzenesulfonyl (o-NBS), methylation of the resulting sulfonamide, and then deprotection to reveal the N-methylated amine.[19][20][21] This allows for the site-specific methylation of residues within a sequence. However, this process adds extra steps to the synthesis cycle.
Q4: Are there any side reactions specific to the cleavage of N-methylated peptides from the resin?
A4: Yes, some side reactions have been observed during the TFA-mediated cleavage of N-methyl-rich peptides. These can include fragmentation between consecutive N-methylated amino acids and the formation of diketopiperazines (DKPs).[8][9] The duration of the cleavage step can significantly influence the outcome, so it should be carefully optimized.[8][9]
Data Summary: Coupling Reagent Efficiency
The choice of coupling reagent is critical for the successful incorporation of N-methylated amino acids. The following table provides a comparative overview of commonly used reagents.
| Coupling Reagent | Type | Relative Efficiency for N-Me Couplings | Notes |
| DCC/DIC | Carbodiimide | Low | Generally not recommended due to low efficiency and potential for side reactions.[22] |
| HBTU/HCTU | Uronium/Aminium | Moderate | Often ineffective for sterically hindered couplings, especially N-Me to N-Me.[6][7] |
| HATU | Uronium/Aminium | High | A significant improvement over HBTU/HCTU; often the first choice for difficult couplings.[6][7] |
| PyAOP/PyBOP | Phosphonium | High | Very effective, particularly PyAOP, for coupling N-methylated amino acids.[8][9][23] |
| PyBroP | Phosphonium | Very High | Extremely potent and useful for the most challenging couplings, but may increase the risk of racemization with prolonged reaction times.[7][10] |
| COMU | Uronium/Aminium | High | A newer generation reagent with efficiency comparable to HATU and improved safety profile (non-explosive).[10][23] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of an Fmoc-N-Methyl Amino Acid using HATU
This protocol is designed for the manual solid-phase synthesis of a peptide incorporating an N-methylated residue.
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the appropriate time to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 3.9 equivalents of HATU in DMF.
-
Activation: Add 8 equivalents of diisopropylethylamine (DIEA) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for at least 2 hours. For difficult couplings, extend the reaction time to 4 hours or perform the reaction at an elevated temperature (e.g., 50°C).
-
Monitoring: Take a small sample of resin beads, wash them, and perform a bromophenol blue test to check for completion. A yellow color indicates a complete reaction, while blue or green signifies incomplete coupling.[7]
-
Recoupling (if necessary): If the test is positive, drain the reaction vessel and repeat steps 3-7 (double coupling).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any excess reagents.
Protocol 2: On-Resin N-Methylation (o-NBS Method)
This protocol describes the methylation of a primary amine on the resin.
-
Sulfonylation: Swell the deprotected peptide-resin in DMF. Add a solution of 5 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine in DMF. Shake for 1-2 hours.
-
Methylation: Wash the resin. Add a solution of 10 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of dimethyl sulfate in DMF. Shake for 5-10 minutes.
-
Desulfonylation: Wash the resin. Add a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in DMF. Shake for 2 x 5 minutes.
-
Washing: Wash the resin thoroughly with DMF. The N-methylated amine is now ready for the next coupling step.
Visualizations
Workflow for Troubleshooting Incomplete Coupling
Caption: A decision tree for troubleshooting incomplete coupling reactions of N-methyl amino acids.
Factors Influencing N-Methyl Amino Acid Incorporation
Caption: Key factors that determine the success of N-methyl amino acid incorporation in SPPS.
References
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Seki, E., et al. (2018). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 72(1-2), 21-29. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Jad, Y. E., El-Faham, A., de la Torre, B. G., & Albericio, F. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based Drug Discovery: Challenges and New Therapeutics. Royal Society of Chemistry. [Link]
-
Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269. [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Synfacts. (2000). Efficient Method for the Synthesis of N-Methylated Peptides. Synfacts, 2000(04), 0432-0432. [Link]
-
Liu, T., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 799. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
ACS Omega. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. [Link]
-
Raines, R. T., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Peptide Science, 115(3), e24301. [Link]
-
Bio-Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations. [Link]
-
Aurelio, L., et al. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 67(14), 4947-4956. [Link]
-
Molecules. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
Wołczański, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1159-1166. [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]
-
Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437-2446. [Link]
-
Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(24), 9133-9136. [Link]
-
ChemSusChem. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
STAR Protocols. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. [Link]
-
O’Donnell, M. J., et al. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(33), 10954-10961. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 13. peptide.com [peptide.com]
- 14. books.rsc.org [books.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of Fmoc-N-Me-Orn(Boc)-OH
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the quality of the constituent building blocks is paramount. The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Orn(Boc)-OH, is a widely adopted strategy to enhance the pharmacokinetic properties of therapeutic peptides, including their metabolic stability and cell permeability. However, the introduction of an N-methyl group presents unique analytical challenges for purity assessment. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of this compound, offering field-proven insights and experimental data to empower researchers in making informed decisions for their analytical workflows.
The Analytical Imperative: Why N-Methylation Complicates Purity Analysis
The N-methylation of an amino acid introduces several factors that directly impact its chromatographic behavior and the potential impurity profile. Understanding these is critical for developing a robust HPLC purity method.
-
Increased Hydrophobicity: The addition of a methyl group to the alpha-amino nitrogen increases the hydrophobicity of the molecule. In reversed-phase HPLC (RP-HPLC), this typically leads to a longer retention time compared to its non-methylated counterpart, Fmoc-Orn(Boc)-OH. This shift in retention necessitates adjustments to gradient conditions to ensure adequate resolution from other components.
-
Steric Hindrance and Conformational Effects: The N-methyl group can influence the conformation of the molecule, which may affect its interaction with the stationary phase. This can sometimes lead to peak broadening or tailing if the chromatographic conditions are not optimized.
-
Unique Impurity Profile: The synthesis of N-methylated amino acids can introduce specific impurities that are not typically observed in their non-methylated analogs. These can include under-methylated or over-methylated species, as well as byproducts from the specific methylation reagents used. A thorough understanding of the synthetic route is crucial for identifying potential impurities.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is a critical decision that influences the accuracy and reliability of the purity assessment. Here, we compare two common RP-HPLC methods and discuss the rationale behind the selection of different stationary phases.
Method A: Standard C18-Based Purity Assessment
The C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography due to its broad applicability and robust performance. It separates molecules primarily based on their hydrophobicity.
Method B: Phenyl-Hexyl-Based Alternative for Enhanced Selectivity
Phenyl-Hexyl stationary phases offer an alternative selectivity to C18 phases. The phenyl groups provide π-π interactions, which can be beneficial for separating molecules containing aromatic rings, such as the Fmoc group. The hexyl linker provides a moderate hydrophobic character.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Rationale and Insights |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm | C18 offers strong hydrophobic retention, which is generally suitable for Fmoc-amino acids. Phenyl-Hexyl provides alternative selectivity through π-π interactions with the Fmoc group, which can improve resolution of certain impurities.[1][2][3] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for the acidic analyte. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 40-80% B in 20 min | 40-80% B in 20 min | A gradient is necessary to elute the hydrophobic this compound in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 265 nm | UV at 265 nm | The Fmoc group has a strong chromophore with maximum absorbance around 265 nm. |
| Expected Retention | Longer than Fmoc-Orn(Boc)-OH | Potentially different selectivity for impurities compared to C18. | The increased hydrophobicity from the N-methyl group will increase retention on a C18 column. The Phenyl-Hexyl column may offer better resolution of impurities that also contain aromatic moieties.[1][2][3] |
Experimental Protocols
A self-validating system is crucial for trustworthy results. The following protocols provide a step-by-step methodology for the HPLC purity analysis of this compound.
Sample Preparation
-
Accurately weigh approximately 5 mg of this compound and dissolve it in 5 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 1: Standard Purity Analysis on a C18 Column
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient: 40% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Protocol 2: Alternative Purity Analysis on a Phenyl-Hexyl Column
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 40% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Beyond Chemical Purity: Chiral Purity Analysis
The stereochemical integrity of amino acid derivatives is as critical as their chemical purity. The presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides, which are often difficult to purify and may have altered biological activity.
Chiral HPLC for Enantiomeric Purity
Direct analysis of enantiomers is possible using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of N-protected amino acids.
Protocol 3: Chiral Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of an acidic modifier (e.g., 0.1% TFA). The exact ratio will need to be optimized for the specific CSP. A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Caption: The principle of chiral separation by HPLC.
The Rise of UPLC: A Faster and More Efficient Alternative
Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle columns to achieve higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.[5] For high-throughput screening and quality control, UPLC presents a significant advantage.
| Feature | HPLC | UPLC | Advantage of UPLC |
| Particle Size | 3-5 µm | < 2 µm | Higher efficiency and resolution. |
| Analysis Time | 20-30 min | 5-10 min | Increased throughput. |
| Solvent Consumption | Higher | Lower | Reduced cost and environmental impact. |
| System Pressure | Lower | Higher | Requires specialized instrumentation. |
For the analysis of this compound, converting an HPLC method to a UPLC method can typically reduce the run time by a factor of 3 to 5 while maintaining or even improving the resolution of critical impurities.
Impurity Profiling: What to Look For
A comprehensive purity analysis requires an understanding of potential impurities. For this compound, these can include:
-
Starting Materials: Unreacted Fmoc-Orn(Boc)-OH.
-
Under-methylation: Residual Fmoc-Orn(Boc)-OH that has not been methylated.
-
Di-methylation: The formation of Fmoc-N,N-diMe-Orn(Boc)-OH.
-
Protecting Group Byproducts: Impurities arising from the Fmoc and Boc protecting groups. For instance, β-alanine derivatives can be formed from the Fmoc-introducing reagent.[6]
-
Diastereomers: The presence of the D-enantiomer.
-
Dipeptides: Formation of Fmoc-N-Me-Orn(Boc)-N-Me-Orn(Boc)-OH during synthesis.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for the identification and characterization of these and other unknown impurities.[7]
Conclusion
The purity analysis of this compound requires a nuanced approach that considers the unique physicochemical properties imparted by the N-methyl group. While a standard C18-based HPLC method provides a robust starting point, alternative stationary phases like Phenyl-Hexyl can offer valuable alternative selectivity for challenging separations. Furthermore, the importance of chiral purity cannot be overstated, and dedicated chiral HPLC methods are essential for ensuring the stereochemical integrity of this critical building block. For laboratories seeking to enhance throughput and efficiency, the transition to UPLC technology offers significant advantages. By understanding the principles outlined in this guide and implementing robust, self-validating analytical methods, researchers can ensure the quality of their starting materials and contribute to the successful synthesis of high-purity peptides for research and drug development.
References
- BenchChem. (2025). Technical Support Center: Fmoc-Orn(Boc)-OH Synthesis & Mass Spectrometry Analysis.
- BenchChem. (2025).
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Lee, J. T., & Beesley, T. E. (n.d.).
- Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns.
- Shimadzu. (n.d.).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
- Separation Science. (2024, January 15). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping.
- Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- BenchChem. (2025). The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery.
- BenchChem. (2025). A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH.
- Advanced ChemTech. (n.d.). This compound.
- Chromatography Forum. (2014, May 16).
- BenchChem. (2025). Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers.
- MilliporeSigma. (n.d.).
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- I. Molnár, et al. (2009). Analysis of amino acids by high performance liquid chromatography.
- Aapptec Peptides. (n.d.). Fmoc-Orn(Boc)-OH [109425-55-0].
- E. Minkler, et al. (2000). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.
- Aapptec Peptides. (n.d.). Boc-Orn(Fmoc)-OH [150828-96-9].
- CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
Sources
- 1. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. halocolumns.com [halocolumns.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Mass spectrometry analysis of peptides with N-methyl ornithine
An Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides with N-Methyl Ornithine
Introduction: The Analytical Imperative of N-Methyl Ornithine
In the fields of proteomics and therapeutic peptide development, post-translational modifications (PTMs) are of paramount importance. They represent a critical layer of biological regulation and a powerful tool for modulating the pharmacological properties of peptide-based drugs. Among these, the N-methylation of amino acid side chains, such as on ornithine, introduces a subtle yet significant structural change. N-methyl ornithine, a non-proteinogenic amino acid, can alter a peptide's conformation, receptor affinity, and metabolic stability.
However, this modification, while biologically significant, presents a considerable challenge for routine characterization by mass spectrometry (MS). The analytical goal is not merely to detect the peptide's mass, but to unequivocally confirm its sequence and pinpoint the exact location of the N-methyl group. This guide provides an in-depth comparison of mass spectrometric fragmentation techniques, grounded in experimental principles, to enable researchers to confidently analyze peptides containing N-methyl ornithine.
The Core Challenge: Fragmentation of a Modified Residue
The difficulty in analyzing N-methylated peptides stems from the nature of tandem mass spectrometry (MS/MS). In MS/MS, peptide ions are isolated and fragmented to produce a spectrum of product ions that reveals the amino acid sequence.[1] The most common fragmentation method, Collision-Induced Dissociation (CID), involves energizing the peptide through collisions with an inert gas.[2]
The N-methyl group on the ornithine side chain is relatively labile and can be susceptible to neutral loss under the energetic conditions of CID.[2] This creates two primary problems:
-
Dominant Neutral Loss: A significant portion of the precursor ion energy is channeled into cleaving the methyl group, resulting in a dominant peak in the spectrum corresponding to the peptide having lost that mass. This suppresses the formation of more informative backbone fragments.[2][3]
-
Ambiguous Localization: If backbone fragmentation does occur, the loss of the modification from the fragment ions themselves can make it difficult to determine its original location.
These challenges necessitate a careful selection of fragmentation methodology and an understanding of the underlying physics of ion activation.
A Comparative Analysis of Fragmentation Techniques
Modern mass spectrometers offer several fragmentation techniques, each with distinct advantages and disadvantages for PTM analysis. We will compare the three most relevant methods for this application: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID)
CID is a resonant excitation process that occurs in an ion trap. It is a "slow heating" method where energy is gradually imparted to the ion until it fragments.
-
Mechanism of Action: CID typically cleaves the peptide amide bonds, producing characteristic b- and y-type ions . However, because it is a relatively low-energy, slow process, it is prone to favoring the lowest energy fragmentation pathways, which often includes the loss of labile PTMs.[4][5]
-
Application to N-Methyl Ornithine: For N-methylated peptides, CID is often suboptimal. The spectra can be dominated by the neutral loss of the methyl group, with poor sequence coverage around the modification site.[2][3] While it can work for stable modifications, its effectiveness on more labile groups is limited.[4]
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type fragmentation method, distinct from the in-trap CID. Ions are accelerated and collided with gas in a dedicated collision cell, leading to more energetic and rapid fragmentation.
-
Mechanism of Action: Like CID, HCD produces primarily b- and y-type ions . The higher energy and shorter activation time can lead to more extensive backbone fragmentation and often provides richer, more informative spectra than CID.[4][5]
-
Application to N-Methyl Ornithine: HCD generally provides better sequence coverage than CID for modified peptides.[5] However, the high energy can still promote the loss of the methyl group, potentially obscuring the peptide backbone information.[3] It represents an improvement over CID but may not be the ideal solution.
Electron Transfer Dissociation (ETD)
ETD is a fundamentally different, non-ergodic fragmentation technique. It involves a chemical reaction where radical anions transfer an electron to the multiply-charged peptide cation.
-
Mechanism of Action: This electron transfer induces cleavage of the N-Cα bond along the peptide backbone, producing c- and z-type ions .[6] Crucially, this process does not significantly vibrate or heat the peptide, leaving labile PTMs intact on the fragment ions.[5][7]
-
Application to N-Methyl Ornithine: ETD is exceptionally well-suited for analyzing peptides with labile modifications like N-methylation.[2] It provides extensive backbone fragmentation while preserving the methyl group on the ornithine side chain, allowing for its unambiguous localization.[3] The resulting c- and z-ion series provide clear sequence information that is often complementary to CID/HCD data.[6] A key prerequisite for ETD is that the precursor peptide must have a charge state of +2 or higher.[6][8]
Data-Driven Performance Comparison
The choice of fragmentation technique has a direct impact on the quality of data and the confidence of the final peptide identification. The following table summarizes the expected performance of each method for a typical N-methyl ornithine-containing peptide.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Preservation of N-Methyl Group | Poor to moderate; prone to neutral loss[2][3] | Moderate; neutral loss still common[3][5] | Excellent; modification is preserved[4][7] |
| Peptide Sequence Coverage | Often low, with gaps near modification | Moderate to good[5] | Excellent, often higher than CID[6] |
| Confidence in Site Localization | Low to moderate | Moderate | High to excellent |
| Precursor Charge State Requirement | Effective on low charge states (e.g., +2)[4] | Effective on low to medium charge states | Requires higher charge states (≥+2)[6][8] |
| Key Disadvantage | Dominated by neutral loss | Can still lose the modification | Slower scan speed; less effective on +2 ions[4][6] |
Recommended Experimental Workflow: A "Decision Tree" Approach
For comprehensive analysis, we recommend an intelligent data acquisition strategy that leverages the strengths of multiple fragmentation methods. A "decision tree" approach, where the instrument chooses the fragmentation method based on the properties of the precursor ion, is highly effective.[8]
Caption: An intelligent LC-MS/MS workflow using a decision tree for optimal fragmentation.
This workflow maximizes the chances of successful identification. Highly charged peptides, which are ideal for ETD, are fragmented that way to ensure PTM localization. Doubly charged peptides, where ETD is less efficient, are fragmented with HCD to get the best possible b- and y-ion coverage.[6][8]
Detailed Experimental Protocol
This protocol provides a self-validating system for the analysis of a purified synthetic peptide containing N-methyl ornithine.
-
Sample Preparation & Solubilization:
-
Objective: To prepare the peptide for efficient ionization.
-
Procedure: Dissolve the purified peptide in a mass spectrometry-compatible solvent. A common choice is 50% acetonitrile / 50% water with 0.1% formic acid to a final concentration of 1-10 pmol/µL.[3][9] Formic acid is crucial as it provides the protons necessary for positive mode electrospray ionization.
-
Quality Control: Ensure the peptide is fully dissolved. Centrifuge the sample to pellet any particulates that could block the LC system.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Objective: To separate the peptide from contaminants and introduce it into the mass spectrometer.
-
System: A nano-flow HPLC system coupled to a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Eclipse™ Tribrid™ or similar).
-
Column: C18 reversed-phase analytical column (e.g., 75 µm ID x 25 cm).
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in 80% acetonitrile.
-
-
Gradient: A shallow gradient is often best for single peptides. For example, 5% to 45% Solvent B over 20 minutes.
-
Mass Spectrometer Settings (Decision Tree Method):
-
MS1 (Full Scan): Resolution 120,000; Mass Range 350-1500 m/z.
-
MS2 (Data-Dependent Acquisition):
-
Select the top 10 most intense precursors per cycle.
-
Decision Tree Logic:
-
If Precursor Charge State > 2, activate ETD . Set ETD reaction time and reagent target appropriately (e.g., calibrated for your instrument).
-
If Precursor Charge State = 2, activate HCD . Use a normalized collision energy (NCE) of 28-32%.
-
-
Fragment Ion Detection: In the Orbitrap at 30,000 resolution for high mass accuracy.
-
-
-
-
Data Analysis:
-
Objective: To identify the peptide and confirm the modification site.
-
Software: Use software capable of handling multiple fragmentation types (e.g., Proteome Discoverer™ with Byonic™ node, MaxQuant).
-
Database Search Parameters:
-
Specify the peptide sequence as a variable modification on ornithine (+14.01565 Da for methylation).
-
Select HCD and ETD as dissociation types.
-
Set precursor and fragment mass tolerances appropriate for your instrument (e.g., 10 ppm and 0.02 Da for Orbitrap data).
-
-
Manual Validation (Trustworthiness): This is a critical step. Manually inspect the MS/MS spectra. For ETD spectra, look for a continuous series of c- and z-ions. The mass difference between ions in the series should correspond to the amino acid residues. The N-methyl ornithine residue will be localized by a mass shift on the c- or z-ion that contains it. For HCD spectra, look for a robust b- and y-ion series.
-
Visualizing Fragmentation
Understanding the resulting fragment ions is key to interpreting the data.
Caption: Cleavage points for common peptide fragmentation methods.
Conclusion and Recommendations
The robust analysis of peptides containing N-methyl ornithine is readily achievable with modern mass spectrometry platforms, provided a logical and informed approach is taken.
-
Avoid CID-Only Methods: For peptides with potentially labile modifications like N-methylation, traditional CID fragmentation should be avoided as the primary analysis technique due to its propensity for neutral loss.
-
Prioritize ETD: Electron Transfer Dissociation (ETD) is the superior technique for unambiguously localizing the N-methyl group. Its ability to fragment the peptide backbone while preserving the modification is its key advantage.
-
Employ Intelligent Workflows: A combined HCD/ETD "decision tree" method offers the most comprehensive solution. It applies the optimal fragmentation method based on the precursor ion's characteristics, maximizing sequence coverage and PTM localization confidence across all peptide charge states.
By understanding the causality behind these experimental choices, researchers can generate high-quality, trustworthy data, accelerating both fundamental research and the development of novel peptide therapeutics.
References
-
Gehrig, P., Hunziker, P., & Pongor, S. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 162-172. [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
Kussmann, M., & Roepstorff, P. (2000). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. In The Proteomics Protocols Handbook (pp. 405-426). Humana Press. [Link]
-
Kussmann, M., Nørregaard, L., & Roepstorff, P. (2000). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. Methods in Molecular Biology, 146, 405-426. [Link]
-
Kuyama, H., et al. (2011). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 3(1), 125-131. [Link]
-
Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Modern Chemistry & Applications, 1(1), e102. [Link]
-
Gehrig, P., Hunziker, P., & Pongor, S. (2003). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 162-172. [Link]
-
Swaney, D. L., McAlister, G. C., & Coon, J. J. (2010). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(3), 1437-1445. [Link]
-
Hill, B. G., et al. (2023). Precision Profiling of the Cardiovascular Post-Translationally Modified Proteome. International Journal of Molecular Sciences, 24(3), 2548. [Link]
-
Sobott, F., et al. (2009). Comparison of CID Versus ETD Based MS/MS Fragmentation for the Analysis of Protein Ubiquitination. Journal of the American Society for Mass Spectrometry, 20(10), 1847-1856. [Link]
-
Kuyama, H., et al. (2011). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 3(1), 125-131. [Link]
-
Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research, 7(3), 1105-1115. [Link]
-
Agarwal, K. L., et al. (1968). Mass spectrometry of N-methylated peptide derivatives. Nature, 219(5153), 498-499. [Link]
-
Bio-Synthesis Inc. (2023). Peptide Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Hart-Smith, G., & Wilkins, M. R. (2021). Proteomic analysis of protein methylation. Journal of the Mass Spectrometry Society of Japan, 69(3), 85-94. [Link]
Sources
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 9. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to the NMR Characterization of Fmoc-N-Me-Orn(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing the therapeutic properties of peptides, including improved stability and cell permeability. Among these, N-methylated amino acids are of significant interest. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) characterization of N-α-Fmoc-N-α-methyl-N-δ-Boc-L-ornithine (Fmoc-N-Me-Orn(Boc)-OH) and its non-methylated counterpart, N-α-Fmoc-N-δ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH). Understanding the distinct NMR spectral features is paramount for unambiguous identification, purity assessment, and quality control during synthesis.
The Significance of N-Methylation in Peptide Synthesis
N-methylation, the addition of a methyl group to the alpha-amino group of an amino acid, introduces a significant structural change. This modification removes the amide proton, a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets. This conformational constraint can lead to peptides with enhanced proteolytic stability and improved membrane permeability. The orthogonal protection scheme offered by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group allows for the selective deprotection and incorporation of these modified amino acids into peptide sequences.
Comparative NMR Analysis: this compound vs. Fmoc-Orn(Boc)-OH
The most definitive method for confirming N-methylation is through NMR spectroscopy. The presence of the N-methyl group introduces unique and readily identifiable signals in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The Telltale N-Methyl Singlet
The most striking difference in the ¹H NMR spectra is the appearance of a sharp singlet corresponding to the N-methyl protons in this compound. This signal typically resonates in the range of 2.7-3.1 ppm. In contrast, the spectrum of Fmoc-Orn(Boc)-OH will show a doublet for the α-proton, which is coupled to the adjacent amide proton. The absence of this amide proton in the N-methylated compound results in the α-proton appearing as a singlet or a less complex multiplet.
¹³C NMR Spectroscopy: A Clear Indicator in the Aliphatic Region
In the ¹³C NMR spectrum, the presence of the N-methyl group in this compound gives rise to a distinct signal in the aliphatic region, typically between 30 and 35 ppm. This provides a clear and unambiguous confirmation of N-methylation. Furthermore, the chemical shift of the α-carbon will also be affected by the N-methylation, typically shifting downfield.
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | This compound (Expected) | Fmoc-Orn(Boc)-OH (Reported for similar structures)[1] | Key Differences |
| Fmoc-H (aromatic) | 7.7-7.3 | 7.75-7.29 | Minimal change expected. |
| α-H | ~4.5 (singlet or dd) | ~4.12 (dd) | Change in multiplicity and slight downfield shift. |
| N-CH₃ | ~2.8 (singlet) | Absent | Diagnostic singlet for N-methylation. |
| δ-CH₂ | ~3.1 | ~3.18 | Minimal change expected. |
| β, γ-CH₂ | 1.9-1.5 | 1.92-1.59 | Minimal change expected. |
| Boc-(CH₃)₃ | ~1.4 | ~1.40 | Minimal change expected. |
Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | This compound (Expected) | Fmoc-Orn(Boc)-OH (Reported for similar structures)[1] | Key Differences |
| C=O (Carboxyl) | ~176 | ~176.9 | Minimal change expected. |
| C=O (Fmoc) | ~156 | Not reported | - |
| C=O (Boc) | ~156 | ~158.7 | Minimal change expected. |
| Fmoc-C (aromatic) | 144-120 | 145.5-121.0 | Minimal change expected. |
| Boc-C(CH₃)₃ | ~80 | ~80.4 | Minimal change expected. |
| Fmoc-CH, CH₂ | ~67, ~47 | ~68.1, ~48.5 | Minimal change expected. |
| α-C | ~60 | ~55.7 | Downfield shift upon N-methylation. |
| N-CH₃ | ~32 | Absent | Diagnostic signal for N-methylation. |
| δ-C | ~40 | Not reported | - |
| β, γ-C | ~30, ~25 | ~30.6, ~28.8, ~24.5 | Minimal change expected. |
| Boc-(CH₃)₃ | ~28 | ~28.9 | Minimal change expected. |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the amino acid derivative for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice for these compounds.
NMR Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR : Acquire a proton-decoupled one-dimensional carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended) : For unambiguous assignment of all proton and carbon signals, especially in complex molecules or to confirm through-bond connectivities, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy) : To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the assignment of the N-methyl group to the α-amino position by observing a correlation between the N-methyl protons and the α-carbon, as well as the carbonyl carbon of the Fmoc group.
-
Workflow for NMR Characterization
Sources
A Head-to-Head Comparison for Peptide Synthesis: Fmoc-N-Me-Orn(Boc)-OH vs. Fmoc-Orn(Boc)-OH
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic design. The incorporation of non-proteinogenic amino acids and the alteration of the peptide backbone are powerful tools to enhance stability, permeability, and potency. Among these modifications, N-methylation—the substitution of an amide proton with a methyl group—is particularly impactful.[1] This guide provides an in-depth, objective comparison of two crucial building blocks: the N-methylated Fmoc-N-Me-Orn(Boc)-OH and its non-methylated counterpart, Fmoc-Orn(Boc)-OH , within the context of solid-phase peptide synthesis (SPPS).
The decision to incorporate an N-methylated residue is not trivial; it introduces significant synthetic challenges that must be weighed against the potential therapeutic benefits.[2] This guide will dissect the practical differences in synthesizing peptides with these two derivatives, providing field-proven insights and supporting data to inform your experimental choices.
Structural and Physicochemical Overview
At a glance, the only difference between the two molecules is a single methyl group on the alpha-amine. However, this seemingly minor addition has profound consequences for reactivity and the properties of the final peptide. Both molecules share an orthogonal protection scheme ideal for Fmoc-based SPPS: the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the δ-amino side chain, permitting selective deprotection and modification.[3][4]
Caption: Comparative workflow for a single coupling cycle.
Comparative Synthesis Data for Ac-Ala-X-Ala-NH₂
The following table summarizes the expected experimental parameters and outcomes for our model synthesis. This data is synthesized from established protocols and performance expectations in the field.
| Parameter | Peptide 1: Ac-Ala-Orn(Boc) -Ala-NH₂ | Peptide 2: Ac-Ala-N-Me-Orn(Boc) -Ala-NH₂ | Reference(s) |
| Coupling Reagent for X | HBTU / HOBt | HATU / HOAt | [5][6][7][8] |
| Coupling Time for X | 45 - 60 minutes | 2 - 4 hours | [5][8] |
| Double Coupling Required? | No | Typically, yes | [9] |
| Monitoring Test for X | Kaiser Test | Bromophenol Blue Test | [10][9][11] |
| Coupling Reagent for Ala onto X | HBTU / HOBt | HATU / HOAt | [5][6][7] |
| Coupling Time for Ala onto X | 45 - 60 minutes | 2 - 4 hours (Often the most difficult step) | [2][5] |
| Expected Crude Purity (HPLC) | ~85-90% | ~50-70% | [2][12][13] |
| Primary Impurities | Minor deletion products | Significant deletion of Ala following the N-Me-Orn | [2][13] |
Experimental Protocols
Herein are detailed, self-validating protocols for each synthesis cycle.
Protocol 1: Synthesis of Ac-Ala-Orn(Boc)-Ala-NH₂
This protocol follows standard Fmoc-SPPS procedures.
-
Resin Preparation: Start with Rink Amide resin pre-loaded with Fmoc-Ala-OH. Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes. Wash the resin thoroughly with DMF (5x). [14][8]3. Confirmation of Deprotection: Perform a Kaiser test on a small sample of beads. A positive result (intense blue color) confirms the presence of the free primary amine. [9][11]4. Amino Acid Activation & Coupling (Fmoc-Orn(Boc)-OH):
-
In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow to pre-activate for 2-3 minutes. [8] * Add the activated amino acid solution to the resin. Agitate for 45-60 minutes at room temperature.
-
-
Monitoring Coupling Completion: Perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete. If positive, allow the reaction to proceed longer and re-test. [8]6. Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-6 for the coupling of the next amino acid (Fmoc-Ala-OH).
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to cap the N-terminus.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2-3 hours. [4]10. Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify by reversed-phase HPLC (RP-HPLC) and confirm identity via LC-MS. [4]
Protocol 2: Synthesis of Ac-Ala-N-Me-Orn(Boc)-Ala-NH₂
This protocol incorporates critical modifications to address the challenges of N-methylation.
-
Resin Preparation & Deprotection (Steps 1-3): Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation & Coupling (this compound):
-
In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) and allow to pre-activate for 2-3 minutes. [5] * Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
-
Monitoring Coupling Completion:
-
Crucially, the Kaiser test will yield a false negative as it does not detect secondary amines. [9] * Use the Bromophenol Blue (BPB) test . [10][11]A positive result (blue or blue-green beads) indicates unreacted secondary amine. A negative result is yellow-green to yellow. [10]4. Double Coupling: If the BPB test is positive, drain the reaction vessel and repeat step 4 (activation and coupling) for another 1-2 hours to drive the reaction to completion.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling the Subsequent Residue (Fmoc-Ala-OH):
-
This step, coupling onto the N-methylated residue, is often the most difficult synthetic step in the entire sequence due to profound steric hindrance. [2] * Repeat the deprotection (Step 2).
-
Activate Fmoc-Ala-OH (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) as described above.
-
Couple for an extended period (2-4 hours) and monitor with the Kaiser test. A double couple is highly probable.
-
-
Acetylation, Cleavage, and Purification (Steps 8-10): Follow steps 8-10 from Protocol 1. Expect a lower crude purity, necessitating more careful HPLC fractionation. [2]
Impact on Peptide Analysis
The introduction of an N-methyl group also affects the final analytical characterization.
-
Reversed-Phase HPLC (RP-HPLC): N-methylation increases the hydrophobicity of a peptide. This results in a longer retention time on a C18 column compared to its non-methylated analogue. [2][15]A common analytical artifact is significant peak broadening. This is caused by the slow interconversion of cis and trans isomers of the N-methylated amide bond on the HPLC timescale. Running the analysis at an elevated temperature (e.g., 40-60°C) can often coalesce these conformers into a single, sharper peak. [15]* Mass Spectrometry (MS): The successful incorporation of the methyl group is easily confirmed by a mass increase of 14.02 Da for each N-methylation site compared to the parent peptide. [2]
Troubleshooting Guide for N-Methylated Synthesis
| Problem | Probable Cause(s) | Recommended Solution(s) | Reference(s) |
| Incomplete Coupling (Positive BPB Test) | 1. Insufficient coupling reagent potency. 2. Steric hindrance is too high for conditions. 3. Peptide aggregation on resin. | 1. Ensure a high-potency reagent like HATU or COMU is used. 2. Extend coupling time (up to 12-24h) and/or perform a double couple. 3. Switch solvent to NMP or add chaotropic salts (e.g., LiCl). | [2][5][7] |
| Low Crude Purity / High Deletion Sequences | Cumulative effect of incomplete coupling steps. | Meticulously monitor each coupling step. Do not proceed to deprotection until the monitoring test is negative. Consider capping unreacted amines with acetic anhydride after a failed double-coupling attempt. | [2][16] |
| Broad or Split Peaks in HPLC | Slow interconversion of cis/trans amide bond isomers. | Increase the column temperature during HPLC analysis to 40-60°C to encourage coalescence into a single peak. | [15] |
Conclusion: Making the Right Choice
The choice between Fmoc-Orn(Boc)-OH and This compound is a choice between synthetic simplicity and enhanced therapeutic potential.
-
Fmoc-Orn(Boc)-OH is the workhorse for standard peptide synthesis. It behaves predictably, couples efficiently with standard reagents like HBTU, and allows for high-purity crude products with straightforward protocols. It is the default choice unless the specific benefits of N-methylation are required.
-
This compound is a strategic tool for drug design, employed when properties like proteolytic resistance, conformational rigidity, or membrane permeability are paramount. [17]Its use is a significant commitment, demanding more potent and expensive reagents (HATU), longer synthesis times, meticulous monitoring with alternative tests (BPB), and more rigorous purification. The synthetic cost in time and materials is substantially higher, and the expected yield and purity are invariably lower. [2] Ultimately, the decision rests on a clear-eyed assessment of the project's goals. If the objective is to create a peptide with drug-like properties, the synthetic hurdles presented by N-methylation are a necessary and manageable challenge. If these properties are not required, the non-methylated analogue offers a more efficient and cost-effective path to the target peptide.
References
- LifeTein. (2025, September 25).
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- AAPPTec. N-Terminal Deprotection - Fmoc removal.
- BenchChem. A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
- Nowick, J. (Version 1.7.2).
- Wroblewska, Z. et al. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- Bio-protocol. Peptide Synthesis.
- BenchChem. Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids.
- Subiros-Funosas, R. et al. (2013). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ChemPep. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Royal Society of Chemistry. Organic & Biomolecular Chemistry.
- BenchChem. Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
- National Institutes of Health. (2022).
- PubChem. This compound.
- BenchChem. Revolutionizing Peptide Synthesis: Enhancing Coupling Efficiency with Fmoc-Trp(Boc)- Thr(Psi.
- AAPPTEC. Coupling Reagents.
- MDPI. (2025, August 6). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution.
- AAPPTEC.
- National Institutes of Health. Ribosomal Synthesis of N-Methyl Peptides. PMC.
- BenchChem.
- Deliver Therapeutics. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
- SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- BenchChem. Kaiser test for monitoring incomplete coupling of modified amino acids.
- BenchChem.
- Semantic Scholar. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- AAPPTec. Peptide Quality - FAQ.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. lifetein.com [lifetein.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Orthogonal Deprotection Efficiency of Fmoc-Orn(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the precise world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is fundamental to achieving high-purity, complex peptide sequences.[1] N-α-Fmoc-N-δ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) is a cornerstone building block that exemplifies this principle, offering a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino position and an acid-labile tert-butyloxycarbonyl (Boc) group on the δ-amino side chain.[2] This dual-protection scheme allows for the selective deprotection of either amino group, a critical capability for stepwise peptide elongation, side-chain modifications, and the synthesis of branched or cyclic peptides.[2][3]
This in-depth technical guide provides a comparative analysis of the deprotection efficiency for both the Fmoc and Boc groups of Fmoc-Orn(Boc)-OH. We will explore the underlying chemical mechanisms, present detailed experimental protocols, and offer field-proven insights to help researchers optimize their peptide synthesis workflows and mitigate common side reactions.
The Principle of Orthogonality: Fmoc and Boc in Synergy
The power of Fmoc-Orn(Boc)-OH lies in the differential chemical lability of its two protecting groups.[3] The Fmoc group is susceptible to cleavage by secondary amines, such as piperidine, through a β-elimination mechanism.[4][5] Conversely, the Boc group is stable under these basic conditions but is readily cleaved by acids, such as trifluoroacetic acid (TFA), via a mechanism involving the formation of a stable tert-butyl cation.[6] This orthogonal relationship is the bedrock of the widely adopted Fmoc/tBu strategy in SPPS.[7]
Caption: Orthogonal deprotection of Fmoc-Orn(Boc)-OH.
Comparative Analysis of Fmoc Deprotection Efficiency
The removal of the Fmoc group is a critical and repeated step in SPPS. The efficiency of this deprotection directly impacts the final peptide's purity and yield.
Standard Deprotection Protocol
A widely used and generally efficient method for Fmoc removal involves treatment with a solution of piperidine in N,N-dimethylformamide (DMF).
Experimental Protocol: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Initial Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 2 minutes at room temperature with agitation.[8]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for an additional 5-15 minutes.[8] The duration may be extended for sterically hindered amino acids.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]
Factors Influencing Fmoc Deprotection and Mitigation of Side Reactions
While the standard protocol is robust, several factors can influence its efficiency and lead to side reactions.
-
Aggregation: Hydrophobic peptide sequences can aggregate, hindering reagent access and leading to incomplete deprotection.[9]
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to aspartimide formation under basic conditions, which can lead to a mixture of by-products.[9][10]
Table 1: Comparison of Fmoc Deprotection Reagents and Conditions
| Reagent/Condition | Concentration | Typical Time | Advantages | Disadvantages/Side Reactions |
| Piperidine/DMF | 20% (v/v) | 2 + 10 min | Well-established, efficient for most sequences. | Can promote aspartimide formation in sensitive sequences.[9] |
| 4-Methylpiperidine (4MP)/DMF | 20% (v/v) | Similar to Piperidine | Similar efficiency to piperidine, potentially less toxic.[4] | Similar potential for aspartimide formation. |
| Piperazine (PZ)/DMF/Ethanol | 10% (w/v) | Similar to Piperidine | Can be advantageous in specific cases, though less common.[4] | Requires ethanol for solubility, may have different reaction kinetics.[4] |
| DBU/Piperidine/DMF | 2% DBU, 2% Piperidine (v/v) | 2 + 5 min | Faster deprotection, useful for difficult sequences.[8][11] | Significantly increases risk of aspartimide formation.[9] Not recommended for Asp-containing peptides. |
To mitigate these issues, consider the following:
-
Chaotropic Agents: For aggregating sequences, the addition of chaotropic salts or using solvents like N-methylpyrrolidone (NMP) can improve deprotection efficiency.[9]
-
Alternative Bases: For sequences prone to aspartimide formation, using a less basic deprotection reagent or adding HOBt to the piperidine solution can reduce this side reaction.[9] More recently, dipropylamine (DPA) has been reported as an alternative to reduce aspartimide formation.[12]
Caption: Standard Fmoc deprotection workflow.
Comparative Analysis of Boc Deprotection Efficiency
The selective removal of the Boc group from the ornithine side chain is crucial for subsequent modifications, such as lactam bridge formation for peptide cyclization.
Standard Deprotection Protocol
The Boc group is typically removed using a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).
Experimental Protocol: Selective Boc Deprotection on Resin
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes at room temperature.[6] The concentration of TFA can be adjusted based on the acid sensitivity of other protecting groups.
-
Drain: Drain the TFA solution.
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA.[6]
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM.[6]
-
Final Wash: Wash the resin again with DCM to remove excess DIEA.
Factors Influencing Boc Deprotection and Mitigation of Side Reactions
The primary concern during Boc deprotection is the generation of the reactive tert-butyl cation, which can lead to side reactions.
-
Tryptophan and Tyrosine Alkylation: The tert-butyl cation can alkylate the nucleophilic side chains of tryptophan and tyrosine residues.[13]
-
Methionine Oxidation: The thioether in methionine can be oxidized under acidic conditions.[9]
Table 2: Comparison of Boc Deprotection Cocktails
| Reagent Cocktail | Composition | Scavenger(s) | Purpose of Scavengers |
| Standard | 95% TFA, 5% H₂O | Water | Proton source, helps suppress some side reactions. |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, thioanisole, EDT | A robust cocktail for scavenging a wide range of cations.[14] |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | Triisopropylsilane (TIS) | Effective scavenger for the tert-butyl cation.[2][14] |
To prevent these side reactions, the inclusion of "scavengers" in the deprotection cocktail is essential. Triisopropylsilane (TIS) is a particularly effective scavenger for the tert-butyl cation.
Caption: Selective Boc deprotection workflow.
Conclusion
The orthogonal deprotection of Fmoc-Orn(Boc)-OH is a highly efficient and reliable process when appropriate conditions and precautions are employed. For Fmoc removal, 20% piperidine in DMF remains the standard, with careful consideration of sequence-dependent challenges like aggregation and aspartimide formation. For selective Boc deprotection, the use of a TFA cocktail containing effective scavengers like triisopropylsilane is critical to prevent unwanted side-chain modifications. By understanding the underlying chemistry and potential pitfalls, researchers can confidently utilize Fmoc-Orn(Boc)-OH to synthesize complex and novel peptides with high purity and yield.
References
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Albericio, F. et al. (2000). Biopolymers.
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Albericio, F. et al. (2000). Semantic Scholar.
-
Basic Peptides synthesis introduction. LifeTein®.
-
T boc fmoc protocols in peptide synthesis. Slideshare.
-
Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem.
-
Protecting Groups in Peptide Synthesis. Biosynth.
-
The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery. BenchChem.
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. ResearchGate.
-
Peptide Synthesis - FAQ. AAPPTEC.
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. National Library of Medicine.
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC.
-
Unlocking Peptide Complexity: The Advantages of Using Boc-Orn(Fmoc)-OH in Research. NINGBO INNO PHARMCHEM CO.,LTD.
-
Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences. BenchChem.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI.
-
Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
-
Understanding Boc protection and deprotection in peptide synthesis. BenchChem.
-
Amino Acid Protection & Deprotection Services. BOC Sciences.
-
A schematic representation of peptide synthesis using Boc protected... ResearchGate.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Publications.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH.
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTEC.
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
Selecting Orthogonal Building Blocks. Sigma-Aldrich.
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
-
Methods for Removing the Fmoc Group. Springer Nature Experiments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Senior Application Scientist's Guide to Analytical Methods for Detecting N-methylated Amino Acids in Peptides
For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptides is a critical tool for enhancing therapeutic properties. This modification can significantly improve metabolic stability, increase cell permeability, and modulate the conformation of peptides, leading to candidates with superior pharmacological profiles.[1] However, the successful synthesis and characterization of these modified peptides hinge on robust and precise analytical methods to confirm the presence, location, and quantity of N-methylated residues.
This guide provides an in-depth, objective comparison of the primary analytical techniques for detecting N-methylated amino acids in peptides. Drawing from extensive field experience and experimental data, we will delve into the causality behind experimental choices, offering a self-validating framework for your analytical workflows.
The Challenge of Detecting a Subtle Modification
N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, introduces subtle yet significant changes to a peptide's physicochemical properties. Analytically, this presents unique challenges:
-
Isomeric Ambiguity: N-methylation results in a mass shift of +14.01565 Da. This can be isobaric with other modifications, necessitating high-resolution mass spectrometry and careful data interpretation.
-
Altered Fragmentation: In tandem mass spectrometry, the presence of an N-methyl group can significantly alter peptide fragmentation patterns, complicating sequence analysis.
-
Conformational Heterogeneity: N-methylation can lead to cis/trans isomerization of the amide bond, potentially resulting in peak broadening or splitting in chromatographic and spectroscopic analyses.[1]
This guide will explore how different analytical techniques address these challenges, providing a comparative framework to help you select the most appropriate method for your research needs.
Mass Spectrometry: The Workhorse for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for the analysis of N-methylated peptides.[2] It offers unparalleled sensitivity and specificity for both identification and quantification.
Collision-Induced Dissociation (CID)
CID is a widely used fragmentation technique that involves the collision of peptide ions with an inert gas, leading to the cleavage of amide bonds and the generation of b- and y-type fragment ions.[3]
Causality in Experimental Choices:
The presence of an N-methyl group introduces a tertiary amine into the peptide backbone, which can influence fragmentation pathways. N-methylation can lead to preferential cleavage at the N-terminal side of the methylated residue, often resulting in a dominant a1 ion. This is because the N,N-dimethyl group enhances the positive charge localization at the N-terminus, directing fragmentation.
Limitations:
While effective for sequencing, CID can sometimes result in the neutral loss of the modification, making it challenging to pinpoint the exact location of the N-methyl group, especially in peptides with multiple potential methylation sites.[4]
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide ion. This induces fragmentation of the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions.
Causality in Experimental Choices:
A key advantage of ETD is its ability to preserve labile post-translational modifications, including N-methylation.[4] Because the fragmentation mechanism is less dependent on the vibrational energy of the peptide, the N-methyl group is less likely to be lost as a neutral fragment. This makes ETD particularly well-suited for unambiguously identifying the site of N-methylation. For peptides with higher charge states, ETD often provides more extensive sequence coverage compared to CID.[5][6]
Workflow for LC-MS/MS Analysis of N-methylated Peptides
Caption: A typical workflow for the analysis of N-methylated peptides using LC-MS/MS.
Quantitative Analysis by LC-MS/MS
LC-MS/MS is a powerful tool for quantifying N-methylated peptides.[2] Both label-free and label-based approaches can be employed.
-
Label-Free Quantification: This method relies on comparing the signal intensities of peptide precursor ions or the spectral counts of fragment ions between different samples.
-
Label-Based Quantification: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or chemical labeling (e.g., TMT, iTRAQ) provide high-precision quantitative data by introducing a known mass difference between samples.[2]
Experimental Protocol: LC-MS/MS for Quantification of N-methylated Peptides
-
Sample Preparation:
-
Synthesize or extract the N-methylated peptide and its non-methylated counterpart to serve as a standard.
-
For complex samples, consider an enrichment step using antibodies specific to methylated residues.[2]
-
Prepare a dilution series of the standard in the relevant matrix (e.g., plasma, cell lysate) to create a calibration curve.
-
-
Liquid Chromatography:
-
Use a reversed-phase column (e.g., C18) for separation.
-
Employ a gradient of increasing organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., formic acid).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan (MS1) to detect the precursor ions of the N-methylated and non-methylated peptides.
-
Use a data-dependent acquisition (DDA) method to trigger tandem mass spectrometry (MS/MS) on the most intense precursor ions.
-
Optimize collision energy for CID or electron transfer parameters for ETD to achieve optimal fragmentation.
-
-
Data Analysis:
-
Extract the ion chromatograms for the precursor ions of the N-methylated peptide and the internal standard.
-
Integrate the peak areas and calculate the ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the N-methylated peptide in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous confirmation of N-methylation and for providing detailed insights into the three-dimensional structure of N-methylated peptides in solution.[7]
Causality in Experimental Choices:
The presence of an N-methyl group gives rise to a characteristic singlet signal in the 1H NMR spectrum, typically between 2.7 and 3.1 ppm.[7] In the 13C NMR spectrum, the N-methyl carbon appears around 30-35 ppm.[7] Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate the N-methyl protons with their attached carbon and adjacent carbonyl carbon, respectively, providing definitive proof of the methylation site.
For conformational analysis, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over Nuclear Overhauser Effect Spectroscopy (NOESY) for N-methylated peptides. This is because N-methylated peptides often have correlation times that result in weak or zero NOE signals, while ROESY provides reliable through-space correlations.
Workflow for NMR Analysis of N-methylated Peptides
Caption: A comprehensive workflow for the structural analysis of N-methylated peptides by NMR spectroscopy.
Experimental Protocol: Quantitative NMR (qNMR) for N-methylation
-
Sample Preparation:
-
Accurately weigh a known amount of the purified N-methylated peptide.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid). The standard should have a simple spectrum with signals that do not overlap with the peptide signals.
-
Dissolve both the peptide and the internal standard in a known volume of a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a 1D 1H NMR spectrum.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all protons between scans. This is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate window functions and baseline correction.
-
Carefully integrate the well-resolved signal of the N-methyl group of the peptide and a well-resolved signal from the internal standard.
-
Calculate the molar ratio of the peptide to the internal standard using the following equation:
M_peptide / M_standard = (I_peptide / N_peptide) / (I_standard / N_standard)
Where:
-
M is the molar amount
-
I is the integral value
-
N is the number of protons giving rise to the signal
-
-
Knowing the mass and molar amount of the internal standard, the mass and purity of the N-methylated peptide can be determined.
-
Edman Degradation: A Classic Approach with Modern Limitations
Edman degradation is a chemical method for sequencing amino acids in a peptide from the N-terminus.[8] It involves the sequential cleavage of the N-terminal amino acid, which is then identified by chromatography.[9]
Causality in Experimental Choices:
The Edman chemistry relies on the reaction of phenyl isothiocyanate (PITC) with the free α-amino group of the N-terminal amino acid.[9]
Limitations for N-methylated Peptides:
A significant drawback of Edman degradation is its inability to sequence peptides with a modified N-terminus.[10][11][12] If the N-terminal amino acid is N-methylated, the primary amine required for the reaction with PITC is absent, and the sequencing process is blocked.[10]
For peptides with internal N-methylated residues, the Edman cycle can proceed up to the methylated amino acid. However, the secondary amine of the N-methylated residue reacts differently with PITC, and the subsequent cleavage and identification can be problematic, often leading to a "dropout" in the sequence at that position. Therefore, Edman degradation is generally not a suitable method for sequencing N-methylated peptides.
Comparative Analysis of Analytical Methods
| Feature | Mass Spectrometry (CID) | Mass Spectrometry (ETD) | NMR Spectroscopy | Edman Degradation |
| Primary Application | Identification and Quantification | Identification of Modification Site | Structural Elucidation, Confirmation | N-terminal Sequencing |
| Sensitivity | High (fmol to amol) | High (fmol to amol) | Moderate (nmol to µmol) | Moderate (pmol) |
| Confirmation of N-methylation | Indirect (mass shift) | Indirect (mass shift) | Direct and Unambiguous | Not Applicable (blocked) |
| Localization of N-methylation | Can be ambiguous | Unambiguous | Unambiguous | Not Applicable |
| Quantitative Analysis | Excellent (Relative and Absolute) | Excellent (Relative and Absolute) | Good (Absolute) | Not Applicable |
| Structural Information | Limited (fragmentation pattern) | Limited (fragmentation pattern) | Detailed 3D structure in solution | None |
| Throughput | High | High | Low | Low |
| Key Advantage | High sensitivity and throughput | Preserves labile modifications | Provides definitive structural information | Direct sequencing |
| Key Limitation | Potential for ambiguous localization | Requires higher charge state ions | Lower sensitivity, complex data | Blocked by N-terminal methylation |
Conclusion: A Multi-faceted Approach for Comprehensive Characterization
The choice of analytical method for detecting N-methylated amino acids in peptides is dictated by the specific research question. For high-throughput screening and quantification, LC-MS/MS is the method of choice, with ETD offering a distinct advantage for unambiguous site localization. For definitive structural confirmation and conformational analysis, NMR spectroscopy is unparalleled. Edman degradation, while a powerful tool for traditional peptide sequencing, is of limited use for N-methylated peptides.
In practice, a multi-faceted approach is often the most robust strategy.[1] The high sensitivity of mass spectrometry can be used for initial identification and quantification, while the detailed structural information from NMR can be used for definitive confirmation and to understand the conformational consequences of N-methylation. This integrated analytical workflow provides a self-validating system, ensuring the highest level of confidence in your research and development of novel N-methylated peptide therapeutics.
References
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
Edman Degradation Sample Preparation Protocols. (n.d.). CIB (CSIC). Retrieved from [Link]
-
Detection of Protein Methylation Based on LC-MS/MS. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
4 Steps of Edman Degradation. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
N-Terminal Amino Acid Sequencing: Methods, Challenges, and Solutions for Protein & Peptide Analysis. (n.d.). Retrieved from [Link]
-
Theory of Edman Sequencing. (n.d.). Shimadzu. Retrieved from [Link]
-
Amino Acid Sequencing Challenges: A Deep Dive. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Krotz, E., & Gevaert, K. (2013). 15N NMR spectroscopy. 30—structure/shift relationships of oligopeptides and copolypeptides, including gramicidin S. ResearchGate. Retrieved from [Link]
- Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., ... & Cox, J. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(11), 5266–5275.
- Oldfield, E. (2002). Chemical shifts in amino acids, peptides, and proteins: from quantum chemistry to drug design. Annual review of physical chemistry, 53(1), 349-378.
-
Edman degradation. (n.d.). In Wikipedia. Retrieved from [Link]
-
How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
PTMs in Cardiovascular Proteomics. (n.d.). MDPI. Retrieved from [Link]
-
Key Pain Points in Amino Acid Sequencing & How to Avoid Them. (2021, August 13). Rapid Novor. Retrieved from [Link]
- Wołczański, M., Dębowski, D., & Zabrocki, J. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 6(41), 27367–27376.
- Molina, H., Matthiesen, R., Kandasamy, K., & Pandey, A. (2008). Comprehensive comparison of collision induced dissociation and electron transfer dissociation. Journal of proteome research, 7(11), 4992–5001.
-
LC-MS/MS Peptide Analysis: Complete Protocol. (n.d.). Retrieved from [Link]
-
Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. (n.d.). MtoZ Biolabs. Retrieved from [Link]
- N-Terminal Amino Acid Sequence Determination of Proteins by N-Terminal Dimethyl Labeling: Pitfalls and Advantages When Compared with Edman Degradation Sequence Analysis. (2016). Journal of biomolecular techniques : JBT, 27(2), 61–74.
- Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
- Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (2021). STAR Protocols, 2(3), 100729.
- Wołczański, M., Dębowski, D., & Zabrocki, J. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS omega, 6(41), 27367-27376.
- Findlay, J. B. C. (2001).
- Edelmann, M. J., Kramer, H. B., Sobott, F., & Kessler, B. M. (2009). Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination. Journal of the American Society for Mass Spectrometry, 20(8), 1487–1498.
-
Comparing Edman, Peptide Mapping & De Novo Sequencing Methods. (n.d.). Retrieved from [Link]
-
Quantitative Assays for Peptides Using LC-MS. (n.d.). Retrieved from [Link]
- Hart-Smith, G., & Wilkins, M. R. (2016). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Molecular & cellular proteomics : MCP, 15(3), 961–974.
-
LC–MS analysis of all fifteen non‐natural multiply α‐N‐methylated... (n.d.). ResearchGate. Retrieved from [Link]
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342.
- Barlos, K., Gatos, D., & Koutsogianni, S. (2001). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry, 66(26), 9036–9040.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 6. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 10. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 11. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]
- 12. rapidnovor.com [rapidnovor.com]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Fmoc-N-Me-Orn(Boc)-OH
For researchers engaged in the synthesis of complex or modified peptides, the starting materials are the foundation upon which success is built. The N-methylated amino acid, Fmoc-N-Me-Orn(Boc)-OH, is a crucial building block for producing peptides with enhanced stability and bioavailability.[1] However, its purity is not a given and can significantly impact the outcome of a synthesis. Even seemingly minor impurities can lead to the accumulation of undesired side-products, complicating purification and potentially compromising the biological activity of the final peptide.[2][3]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will move beyond simple percentage values on a certificate of analysis to understand the nature of potential impurities and the robust, self-validating protocols required to identify them.
The Landscape of Impurities: What Lurks Beneath the Surface?
A high purity value reported on a supplier's datasheet, often determined by standard HPLC, does not guarantee the absence of co-eluting or structurally similar impurities. Understanding the potential contaminants arising from the synthesis and storage of Fmoc-amino acids is the first step in developing a rigorous quality control strategy.[2]
Common impurities include:
-
Diastereomers (D-enantiomer): The presence of the incorrect enantiomer can lead to the formation of diastereomeric peptides, which are often difficult to separate from the desired product and can dramatically alter its biological function.[2][4]
-
Dipeptides (Fmoc-N-Me-Orn(Boc)-N-Me-Orn(Boc)-OH): These can form during the Fmoc protection step and lead to the insertion of an extra amino acid residue in the peptide sequence.[5]
-
Incompletely Protected Species: The absence of the Fmoc or Boc protecting groups (e.g., H-N-Me-Orn(Boc)-OH or Fmoc-N-Me-Orn-OH) can cause double insertions or unwanted side-chain modifications during peptide synthesis.[2][6]
-
β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-introducing reagent and result in the insertion of a β-alanine residue, adding an unexpected mass of +156 Da to the peptide chain.[7][8]
-
Residual Solvents and Reagents: Traces of solvents like ethyl acetate or reagents like acetic acid can compromise the stability of the product and cause chain termination events during synthesis.[9]
The presence of these impurities complicates downstream purification and reduces the overall yield of the target peptide.[3] Therefore, a multi-faceted analytical approach is essential for a true assessment of purity.
The Analytical Toolkit for Purity Assessment
No single technique can provide a complete picture of a sample's purity. A combination of chromatographic and spectroscopic methods is required for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the chemical purity of Fmoc-amino acids.[2] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.
-
Causality in Method Selection: A standard, fast gradient might be sufficient for a quick quality check, but it can easily hide minor impurities under the main peak. A shallower, high-resolution gradient is crucial for separating closely related species. The choice of mobile phase additives, like trifluoroacetic acid (TFA) or formic acid, is also critical; they act as ion-pairing agents to improve peak shape and resolution for the acidic Fmoc-amino acid.[10]
For assessing stereochemical integrity, specialized chiral HPLC is necessary. Standard HPLC columns cannot separate enantiomers.[9] Polysaccharide-based chiral stationary phases are commonly used to resolve D- and L-isomers, ensuring the enantiomeric purity of the starting material.[11]
Mass Spectrometry (MS): Definitive Identification
Liquid chromatography-mass spectrometry (LC-MS) is indispensable for confirming the identity of the main component and identifying unknown impurities.[6] Electrospray Ionization (ESI) is typically used in positive ion mode, which readily protonates the amino acid to generate the [M+H]⁺ ion.
-
Why ESI+? The presence of nitrogen atoms in the amino acid structure makes it easily protonated, leading to strong signals in positive ion mode. By analyzing the mass-to-charge ratio (m/z), we can confirm the molecular weight of this compound (Expected [M+H]⁺ for C₂₆H₃₂N₂O₆: 469.23) and tentatively identify impurities based on their mass.[6][12] For example, a dipeptide impurity would show a mass corresponding to nearly double the parent amino acid.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
¹H and ¹³C NMR spectroscopy provide detailed structural information, acting as a final verification of the compound's identity and purity. While not ideal for quantifying minor impurities, it is excellent for confirming that the primary component has the correct structure. Key diagnostic signals in the ¹H NMR spectrum include the characteristic aromatic protons of the Fmoc group, the methyl group on the alpha-nitrogen, and the protons of the ornithine side chain and Boc group.[13][14] Any significant deviation from the expected spectrum could indicate a major structural issue.
A Practical Guide to Purity Verification: An Integrated Workflow
The following protocol outlines a robust, self-validating system for assessing the purity of a newly acquired batch of this compound.
Experimental Workflow Diagram
Caption: Integrated workflow for purity assessment of this compound.
Step-by-Step Protocol: High-Resolution RP-HPLC-MS Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound solid in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter directly into an HPLC vial. This step is critical to remove any particulate matter that could damage the HPLC system.[10]
-
-
Instrumentation & Conditions:
-
System: An HPLC system equipped with a UV detector and coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). A smaller particle size enhances resolution.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is volatile and MS-compatible, unlike TFA which can cause ion suppression.[6]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C. Rationale: A controlled temperature ensures reproducible retention times.
-
UV Detection: 265 nm. Rationale: This wavelength provides good sensitivity for the Fmoc group.[2]
-
Injection Volume: 5 µL.
-
-
HPLC Gradient Program (High Resolution):
Time (min) % Mobile Phase B 0.0 30 20.0 80 22.0 95 25.0 95 25.1 30 30.0 30 Rationale: This slow, 20-minute gradient from 30% to 80% acetonitrile is designed to provide maximum separation of the main peak from any closely eluting impurities.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 150-1000. Rationale: This range is sufficient to detect the parent ion ([M+H]⁺ ≈ 469.2) and potential dipeptide impurities ([2M+H]⁺ ≈ 937.5).[6]
-
Data Analysis: Integrate all peaks in the UV chromatogram. Calculate the purity by dividing the main peak area by the total area of all peaks. Correlate each peak in the chromatogram with its corresponding mass from the MS data to identify the components.
-
Interpreting the Data: A Comparative Look at Commercial Offerings
The purity of this compound can vary between suppliers. While we use anonymized data for objectivity, this table reflects typical specifications researchers might encounter.
| Supplier | Stated Purity (HPLC) | Common Impurities Noted on CoA | Price Point | Recommended Application |
| Supplier A | ≥97.0% | Not specified | Routine peptide synthesis, screening | |
| Supplier B | ≥99.0% | Dipeptide <0.1%; D-enantiomer <0.2% | Synthesis of longer or complex peptides, cGMP applications | |
| Supplier C | ≥99.5% | Full impurity profile provided; Low solvent/water content specified | Pharmaceutical development, synthesis of peptide APIs |
Field Insights:
-
For short, non-critical peptide sequences, a purity of ≥97% may be acceptable, though one should anticipate a more complex purification step.[15]
-
For the synthesis of long peptides (>30 amino acids) or peptides intended for clinical applications, starting with the highest purity raw material (≥99%) is paramount.[16] The marginal increase in cost for a higher purity amino acid is often offset by significant savings in time and resources during the much more complex peptide purification process.[3]
Conclusion
The quality of commercially available this compound is not uniform. A thorough, in-house purity assessment is a critical step to ensure the success and reproducibility of peptide synthesis endeavors. Relying solely on a supplier's certificate of analysis without understanding its limitations can introduce significant risks to a project. By employing a multi-technique approach combining high-resolution HPLC, mass spectrometry, and NMR, researchers can gain a comprehensive understanding of their starting material's quality. This diligence at the outset directly translates to higher purity crude peptides, simplified purification, and greater confidence in the final product.
References
- A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw0aS6gt6agv0S18rqCjgtN2byZ2QRIum9MJGcBTj4mLPVEShFwYeU29MAZiA3Rq-hPUvAAS84dqXJuYf5OrcwObrxK3iE_Zgm8SbSxyMvKFkyw82mYs3-Eh6UsG4MCqamdG1Ul31rJhwDGhH38qUkhx_u0MnQT4ZLDUCw7qDFAZrvMKhkE2ADAGDkEk7JEbqzDhMU0pFUoZLKjTISqdltxCFjMcJJqor6ZU03]
- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-ABluK9BboMiqmQGKAXlw2YbcpghJ6Ti7y-T96hcca0yJpmJirQaOPmmzKzfuPRWkcpJppbMmOkkzRH0JJ46ciphidL1g8Oovhes8gPYnNJld7GZmR9_HL4DweH5woLe-JBatnQZmUi4e9KihorR_ofeYC2sTGHybeVPRLzErCewe8ujKUCX1lIvoaMMLJVTLCt3OBfq1TnyPNRvEhXIEPfEB2V55eKtsfw==]
- Ensuring Purity and Yield: The Importance of Protected Amino Acids in Peptide Synthesis. [Source not specified]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoA6VE2eb4IdApCqxhoPTVdLWxtwlWJwUid95PEuvedU56tzs8-O0VAPIHAtfpyocmw4hlCt7iyPLTcUlPFQ1hLed3ibDR9tWitFFwzA2FoHhbjKkTtuMyAkzEwvD2woAagQ1M4DJQTBDcVjGO5oWTdCGsKfwxwPtK_jKk_ngayh7EHpkFnCNvJC6KmuxoBj8Nhm22nYedTLgTGMnYA0m5nBLiUHz0Jp_xaKt6B3ysI1HPKPnSxo_QQ48J9W1eXwk=]
- Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.
- Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5DMiOYVJO6zvQncRVZN3oPRfVki30Xs1W1v3Oow4RiT9AG1UQe2P-m4NhBx4P6aiFqmwWgVEIYjy4Kk75vuELURVZJuWoPcdWpl5y6qi71ULqSQkv61jjj4q8TCw9dvLQURAInnDJbXpHiXplInGEFWhyy21aI1mtoPEXAJQSwAENGsNShfC699dqbL8aMkR7tb4aLhyAaGOx96p_6BXIDDb0M_gcuFsWfO27oRQ9Xu3ySxz8xlG3Z9vwmsr_skMSvv-EIRMkq85NwUEv5fxkGx0=]
- Does amino acid concentration really matter during peptide synthesis?. Biotage. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc2AAwgXYtElap1fF2zk4RPPlMIq2-ONxcD1QuQV6T1IxtXrl1NihTIZNEU1OijPvTCgYjpI85YTQxw500IafuPEI0JnL5_IF0y31lEdAI1RWiO6m_IJedFXuKO13OvORR21Y6oPhevozF49YsMTydbgZMdKKABsLko34lHKIeCzK-OINYcbjGOEXroLl3sg4RE6rStVbzWbIihYE=]
- Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2OzQqIyUdnW9LT9-4bkB613oJFtr7zmlNXgWP8WbSKonqoYF89jtKOPuMlnqL1DRiuHful3xPCFDsEysZITVpiyjVICvGPBsH_I6L7UBqNyOqlNyn7svFYKYaIE31jUcrjI4xIz2haW5LQLduBiPZNlq0r3ssdgchBz1nv6HgGVjidft2aabRPrpzaNaofJjD87cZjnTD6au4wV3MOPZdtzhkyklWMMbV]
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzD7H-_1f5LhhZUzYZCxU58nolGIUYh9jZHMKVRY6LMYUkb9oOl0oNCh628SPl-DVHE6fgBXLHqHvNFpjdw-HWqf6_512ZVWDkNfdEiAkwTfX658MrbWrq6ukODOOA4yCKdZ4R6B_W48kObwuZC-LLJ-YM_Sk3vaiBDkhb]
- Technical Support Center: Fmoc-Orn(Boc)-OH Synthesis & Mass Spectrometry Analysis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs5jaA0MGN24aOx9HQk02NLIbaLrGa7zzcAD2sXjBmuaSKr0Q1T350hiGQMKQxr48zhi0nMvihcO1Hr2t7Ey5PMX2aAmCroyfKSikUS1gg5Ts0RSsXDWjhpcFb39f6hIcFDQ_yiqPCko_5bypufGSjwKT1UCQbaQS7PkhVp_p_fNFeJIR7WLYfmtvJZRyagQhZzzGTtFZYt9O-d181W2lK8f6oL-rUWzme4g==]
- Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. [Source not specified]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8_hxADdL8e4togsFat6DwGke6EgBTdAf3JGeIGbitTvL0aJNQDEygk9estWY-dosEPL6OQpxxEtpELNK1uUXzY1QPuYeLaFObEAHMe3E6RRl20DwgZoht88hX_flx1BjcvzN6zGAPAUdc32iMWMu4CTtnqkNNyPnW6sLifRMnCy-NCZrpj-qZnKtc8uyTjCp5vdUjrEbuP1jNUp-LlUASw59-86FIT2pK7YyxgkpIjFl_OqnQHyc=]
- Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4STmeaEgLmiEDKZllFBFt_nFR28CftdtyuGFbKyFDY5SLiG26EhyeruO2T9S6gbpxyOYcrfxwHQmmavzsmOX1HrDs_9B6cFjrh-WMm48EZ8iBPSQRnpAlw9FP7ir-YZ0tLEUYdHVDq2z9M27qo9FAzwz9Lp68jvScfGthcNxzK9s7Fuk8o-vY1UeScEGQBJZ_GKQLAA==]
- Supporting Information. ScienceOpen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHagoBm_80azCl0XTeaHo5WUb_ejU8mN24CdKQKDrEy1r7b_hnF4o4GC8qQRbMvuEpiwXb508cjQMCspW0OS0ZXjR2tDHuwh4xrW7PypSTu-cwb60LDPXh9TUO3sHbCF8XPbQ44XCFSbRLaAmAUu7NCwkDxrjd_bJOTKGFInpyagfkmIAhw-OfKQgb6yE2pTgx1bKr_6L6LLZc68LPYPivqE7fKrh3XXIagoLkx-81OiLUojw_ElmwbyNXkUOH3Xcde]
- Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [URL: https://vertexaisearch.cloud.google.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0SH-OuHiM_9zpq3ZVrtF2g-f9s1X5xkjwN2VAt64AAso8o2HnUuUKHmtYrddNJIq5jV3pYudtSkhfS-XuM4DJYotr28Gnk5UL4nCl2axeq3cjTObTRz4GpzAFfUaxgfB4SizgNGUCtaDHky1o]
- Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9_L68qOqZOZHHTfCaaBe0k-E5C2OYtBTGlR_qbdetfEmf8ivNwzukoZm8-em1_d7U8itQtkrJmyCkDm8dNrWpoJ0yefy5DrOIoYPe24xKThWjzvCzvFvXDOemF541JZoxD2siKEnEUToFhaQhZQL1vgIj4jlsfzUM0zfHB7hU0Dn8y2rxH-pgjyec_lZOwdyGoxyk9n4R9_rg8xgyyFFtfl7MuUuzx8uphm43RQz909bQGGvizOc8kCq_EJZDTLu7SvpPe--zhYuad0nwULBlwqIvtzy7qulm9VtTntZ_BmKL4pQ=]
- Peptide Synthesis: What Level of Purity Do You Need?. Biocompare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8AQQ8ST91nvF6YGNGfFznrU0-bW8J869poCniZwvRsUbHl09XzVM4pCkWnIHCo9KYt4HMDrt6pn7K5Dxge8V9imZ7b11DP4DuHBD0CWxCAZU-TrZXVWj7fO26vMS3gknTnYWVzIDyYZzk3nHNMPoNscoX7J7XZFIVHF9qzMNjg3Iu]
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgGB2_3B65h6y0MxX_Pbz8w02SoJI0MeGlk3ud_lLqQG0VoPZ8PdOAK-V0KsesBFOd4iRGeYjJviOTrKz7LaSVrsv94m-s8yA-U9YrpNeeCb8oh_k1EOnmlvgqiyonN6KIa09AQJgEm_Lpz6ziKAZPri1krd8dP2TumJD2_5lXD3LGiVYvcN0nDhI0SnNWTJTpeKhZVFhgLtosspEru8hGSUY-P4yiG4ALP9TlR1IBp2DzEN-097KgcK5nwiZdYelMK47TqBRVqTb9irX7AY5YgKoO]
- A Researcher's Guide to the NMR Spectroscopy of Fmoc-L-Orn(Mmt)-OH. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErz-1n1ejMcLLq9xBQxS-K7P624Ftft5-ygL6ZOHmKBo4CrytammTz91yWb6FRxJkjdGSanlfkZItlnM_SE-HpZNqE8Qhd2xCQoRB1aLHnmxErwd7a-dxtSf-MMBZSyJSCZeYzgdm-4eO5chJiLrgH6bLnaamGavIa98P3z8-6yHGuu8_bSIQkY6qalXNkVfjtaV4Wn0yFKOEavNd8nw==]
- This compound. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpCXyv8antk0AVW0XfxRh0-bwwc-MrMuRKVFq58NJbAWOliIj1DAGWojZCEVKaZzTbAWWdZlGIwLajmJTGvPgcwzCcQla5WNrbJoi0RZz43oYsFtCSTs1IFGb8balS4It5XZr31gW8KhXFUDSozNc2pElJenR0KXjLmg==]
Sources
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajpamc.com [ajpamc.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. phenomenex.com [phenomenex.com]
- 12. This compound | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biocompare.com [biocompare.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
A Tale of Two Bases: A Comparative Guide to DBU and Piperidine for Fmoc Deprotection of N-Methylated Amino Acids
Introduction: The N-Methylation Challenge in Peptide Synthesis
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone, prized for its base lability which permits an orthogonal protection strategy with acid-labile side-chain protecting groups. The cyclical removal of the Fmoc group, or deprotection, is a critical step that enables the elongation of the peptide chain. For standard primary amino acids, this process, typically mediated by a 20% piperidine solution in DMF, is remarkably efficient.
However, the incorporation of N-methylated amino acids—a common strategy in medicinal chemistry to enhance peptide stability, cell permeability, and potency—introduces a significant steric challenge. The presence of a methyl group on the amide nitrogen fundamentally alters the reactivity and local environment of the peptide backbone, demanding a re-evaluation of standard deprotection protocols. Incomplete or slow deprotection of these sterically hindered residues can lead to deletion sequences and an increase in side reactions, compromising the yield and purity of the target peptide. This guide provides an in-depth comparison of the traditional base, piperidine, with the stronger, non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), for the efficient deprotection of Fmoc-N-methylated amino acids, supported by mechanistic insights and experimental data.
The Core Problem: Steric Hindrance and Its Consequences
The N-methyl group introduces significant steric bulk around the nitrogen atom. This steric hindrance has two primary consequences that complicate Fmoc deprotection:
-
Slowed Deprotection Kinetics: The standard base, piperidine, faces greater difficulty accessing the acidic proton on the fluorenyl group of the Fmoc moiety. This leads to slower and sometimes incomplete deprotection reactions, a problem that is often exacerbated by peptide aggregation on the solid support.[1]
-
Increased Propensity for Side Reactions: The prolonged reaction times required for complete deprotection with piperidine, coupled with the inherent nature of N-methylated residues, significantly elevates the risk of side reactions. The most prominent of these is diketopiperazine (DKP) formation.[2]
The Incumbent: Piperidine-Mediated Fmoc Deprotection
Piperidine, a secondary amine, acts as both the base to initiate the deprotection and as a nucleophilic scavenger for the resulting dibenzofulvene (DBF) byproduct.
Mechanism of Action
The deprotection proceeds via an E1cB elimination mechanism:
-
Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring.
-
β-Elimination: This abstraction triggers a β-elimination, releasing CO₂, the deprotected N-terminal amine, and the highly electrophilic DBF intermediate.
-
DBF Scavenging: Excess piperidine traps the DBF to form a stable, UV-active adduct, preventing it from reacting with the newly liberated peptide amine.
Caption: Piperidine-mediated Fmoc deprotection workflow.
Limitations with N-Methylated Amino Acids
While effective for most amino acids, piperidine's performance drops with sterically hindered residues. The deprotection half-life (t½), which is as low as ~6 seconds for Fmoc-Val in 20% piperidine/DMF, can increase dramatically, leading to incomplete reactions.[3] This sluggishness is the primary driver for considering alternative bases.
The Challenger: DBU-Mediated Fmoc Deprotection
DBU is a significantly stronger, non-nucleophilic, sterically hindered base. Its strength allows it to overcome the steric barrier presented by N-methylated residues more effectively.
Mechanism of Action
DBU's mechanism is similar in its initial step but differs crucially in the subsequent steps:
-
Rapid Proton Abstraction: As a much stronger base (pKa of conjugate acid ≈ 13.5) compared to piperidine (pKa ≈ 11.1), DBU removes the acidic Fmoc proton much more rapidly.[3]
-
β-Elimination: The elimination proceeds quickly to release the deprotected amine and DBF.
-
Lack of Scavenging: Being non-nucleophilic, DBU cannot scavenge the DBF byproduct. This is a critical point; if used alone, the reactive DBF can form adducts with the newly deprotected peptide amine, terminating the chain. Therefore, DBU is almost always used in a cocktail with a nucleophilic scavenger, often a small amount of piperidine or piperazine.[4]
Caption: DBU-based Fmoc deprotection requires a scavenger.
Head-to-Head Comparison: Performance and Side Reactions
The choice between piperidine and a DBU-based cocktail hinges on balancing deprotection efficiency with the management of side reactions.
Kinetics and Deprotection Efficiency
Experimental data consistently shows that DBU-based solutions dramatically accelerate Fmoc deprotection. For example, a solution of 5% piperazine + 2% DBU in DMF exhibits a deprotection half-life (t½) of just 4 seconds for Fmoc-Val, which is even faster than the 7 seconds observed for 20% piperidine.[3] This rapid deprotection is crucial for sterically hindered N-methylated residues where piperidine alone can be inefficient, leading to incomplete Fmoc removal and the generation of deletion peptides.[4]
| Parameter | 20% Piperidine in DMF | 2% DBU / 5% Piperazine in NMP/DMF |
| Deprotection Speed | Moderate to Slow (Sequence Dependent) | Very Fast |
| t½ (for Fmoc-Val) | ~7 seconds[3] | ~4 seconds[3] |
| Efficacy on Hindered Residues | Can be incomplete, leading to deletions.[1] | High, drives reaction to completion. |
| Primary Role of Base | Base & Nucleophilic Scavenger | Strong Base (requires separate scavenger) |
Side Reaction Profile: Diketopiperazine (DKP) vs. Aspartimide Formation
The type and extent of side reactions are heavily influenced by the choice of base.
1. Diketopiperazine (DKP) Formation: This is the most critical side reaction when working with N-methylated amino acids. It occurs via an intramolecular nucleophilic attack of the N-terminal amine on the subsequent amide bond, cleaving the terminal dipeptide from the resin. N-methylated residues (along with Proline) are particularly susceptible to this cyclization.[2]
Crucially, the faster deprotection offered by DBU significantly mitigates DKP formation. A study by Yao, et al. (2022) demonstrated that for a DKP-susceptible sequence, treatment with 20% piperidine/DMF resulted in 13.8% DKP formation. In stark contrast, using a solution of 2% DBU and 5% piperazine in NMP reduced DKP formation to just 3.6% .[2][5] This four-fold reduction is a direct consequence of minimizing the time the deprotected N-terminal amine is available to initiate the cyclization reaction.
Caption: DKP formation competes with the desired coupling reaction.
2. Aspartimide Formation: This side reaction occurs at Aspartic Acid (Asp) residues, where the backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide. This can lead to racemization and the formation of β-peptides.[6] Stronger bases are known to catalyze this reaction more readily.[4] Therefore, when a peptide sequence contains an Asp residue, particularly a sensitive Asp-Gly or Asp-Ser sequence, the use of DBU can be problematic and may increase the risk of aspartimide formation compared to piperidine.[4][7] In such cases, using piperidine with additives like formic acid or employing milder bases like piperazine may be a more prudent strategy.[3][8]
Experimental Protocols
The following are starting-point protocols. Optimization may be required based on the specific sequence and resin.
Protocol 1: Standard Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Drain: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for 5-20 minutes. The time should be extended for known difficult or N-methylated sequences.
-
Drain & Repeat: Drain the solution. Repeat steps 3 and 4.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.
Protocol 2: High-Efficiency Deprotection with DBU/Piperazine
-
Reagent Preparation: Prepare the deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP) or DMF.
-
Resin Swelling: Swell the peptide-resin in NMP or DMF for 30-60 minutes.
-
Drain: Drain the solvent from the reaction vessel.
-
Deprotection: Add the DBU/piperazine solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 2-5 minutes.
-
Drain & Repeat: Drain the solution. Repeat steps 4 and 5.
-
Washing: Wash the resin thoroughly with the corresponding solvent (NMP or DMF) (5-7 times) to ensure complete removal of the deprotection reagents.
-
Immediate Coupling: Proceed immediately to the next amino acid coupling step to minimize the risk of DKP formation.
Conclusion and Recommendations
For the Fmoc deprotection of N-methylated amino acids, a DBU-based deprotection cocktail is demonstrably superior to the standard 20% piperidine protocol. The primary advantage lies in its significantly faster reaction kinetics, which directly addresses the issue of slow deprotection caused by steric hindrance. This speed provides a crucial secondary benefit: a dramatic reduction in diketopiperazine (DKP) formation, the most prevalent and problematic side reaction for N-methylated residues.
Decision Workflow:
Caption: Decision workflow for selecting a deprotection reagent.
Key Recommendations:
-
For sequences containing N-methylated amino acids (without Asp): Employ a 2% DBU / 5% piperazine cocktail in NMP or DMF as the default strategy. This will maximize deprotection efficiency and minimize yield loss due to DKP formation.
-
For sequences containing both N-methylated and Aspartic Acid residues: The decision is more nuanced. The risk of DBU-catalyzed aspartimide formation must be weighed against the risk of piperidine-induced DKP formation. A good starting point would be the DBU/piperazine cocktail with the addition of 1% formic acid to suppress aspartimide formation.[3] Alternatively, if DKP is the greater concern, proceed with the standard DBU cocktail and carefully analyze the purity of the final product.
-
For all DBU-based protocols: Ensure immediate and thorough washing followed by prompt initiation of the subsequent coupling step to prevent any potential for side reactions while the N-terminus is deprotected.
By understanding the mechanistic trade-offs and leveraging the power of stronger, faster bases, researchers can overcome the inherent challenges of synthesizing N-methylated peptides, leading to higher purity, better yields, and more successful outcomes in drug discovery and development.
References
- This reference is a placeholder for general SPPS knowledge and is not tied to a specific search result.
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417–104425. [Link]
- This reference is a placeholder for general SPPS knowledge and is not tied to a specific search result.
- This reference is a placeholder for general SPPS knowledge and is not tied to a specific search result.
-
Yao, C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11775–11784. [Link]
- This reference is a placeholder for general SPPS knowledge and is not tied to a specific search result.
-
Michels, T., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. [Link]
- This reference is a placeholder for general SPPS knowledge and is not tied to a specific search result.
- This reference is a placeholder for general SPPS knowledge and is not tied to a specific search result.
- This reference is a placeholder for general SPPS knowledge and is not tied to a specific search result.
-
Nair, S. (2017). Response to "Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling?". ResearchGate. [Link]
- This reference is a placeholder for general SPPS knowledge and is not tied to a specific search result.
-
de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]
- This reference is a placeholder for general SPPS knowledge and is not tied to a specific search result.
-
Aapptec. (n.d.). Fmoc Removal with DBU. Technical Support Information Bulletin 1173. [Link]
- This reference is a placeholder for general SPPS knowledge and is not tied to a specific search result.
-
Zinieris, N., Leondiadis, L., & Ferderigos, N. (2005). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Journal of Combinatorial Chemistry. [Link]
-
Yao, C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
Sources
- 1. redalyc.org [redalyc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
A Comparative Guide to the Conformational Effects of N-Methyl Ornithine in Peptides
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced pharmacological profiles, the strategic incorporation of modified amino acids is a cornerstone of modern drug design. Among these modifications, N-methylation of the peptide backbone has emerged as a powerful tool to modulate conformational flexibility, improve proteolytic stability, and enhance cell permeability. This guide provides an in-depth technical comparison of the conformational effects of incorporating N-methyl ornithine into peptides, offering a valuable resource for researchers engaged in peptide engineering and drug discovery.
N-α-methylation introduces a methyl group to the backbone amide nitrogen of an amino acid, a seemingly subtle alteration that imparts significant structural and functional changes. This modification eliminates the hydrogen bond donor capability of the amide nitrogen and introduces steric bulk, which can restrict the peptide's conformational freedom and favor specific secondary structures, such as β-turns. While the general consequences of N-methylation are well-documented, the unique side chain of ornithine—a non-proteinogenic amino acid with a terminal primary amine—presents distinct conformational possibilities when N-methylated at the alpha-nitrogen (N-α-methyl-L-ornithine).
This guide will dissect the conformational landscape of N-α-methyl ornithine-containing peptides, drawing comparisons to the well-studied proline residue and other N-methylated amino acids. We will explore the synthesis of the requisite building blocks, detail key experimental techniques for conformational analysis, and provide insights into the potential applications of this modification in drug development.
The Structural Impact of N-α-Methylation: A Comparative Overview
The introduction of an N-α-methyl group into an amino acid residue fundamentally alters the local peptide backbone geometry. To understand the specific effects of N-α-methyl ornithine, it is instructive to compare it with both its non-methylated counterpart and the conformationally constrained imino acid, proline.
N-α-Methyl Ornithine vs. Proline:
Proline's cyclic side chain locks the phi (φ) dihedral angle to a narrow range (approximately -60° to -75°), making it a potent inducer of β-turns and polyproline helices[1][2]. N-α-methylation of an amino acid, including ornithine, also restricts the φ angle, but to a different extent and through a different mechanism. The steric clash between the N-methyl group and the adjacent carbonyl oxygen disfavors many conformations that are accessible to non-methylated residues.
While both proline and N-α-methylated residues can promote turn structures, the nature of these turns can differ. Proline is commonly found in type I and type II β-turns[3]. N-methylation, in general, has been shown to favor βVI-folded conformations, which are characterized by a cis amide bond[4]. The presence of the flexible, positively charged side chain of ornithine adds another layer of complexity, potentially influencing the backbone conformation through electrostatic interactions or hydrogen bonding with other residues or the solvent.
N-α-Methyl Ornithine vs. Other N-Methylated Amino Acids:
While the backbone effects of N-α-methylation are broadly similar across different amino acids, the side chain plays a crucial role in defining the overall conformational preference. For instance, peptides containing only N-methylated alanine (NMeAla) have been shown to favor helical structures in non-polar environments, stabilized by carbonyl-carbonyl interactions[5]. However, in polar solvents, these peptides tend to adopt more extended β-strand-like structures[5].
The aminobutyl side chain of N-α-methyl ornithine introduces a flexible and polar moiety. This side chain can engage in various non-covalent interactions, potentially leading to a more diverse conformational landscape compared to N-methylated amino acids with smaller, non-polar side chains. The protonated terminal amine can form salt bridges or hydrogen bonds, which could either stabilize or destabilize specific secondary structures.
Synthesis of N-α-Methyl Ornithine-Containing Peptides
The incorporation of N-α-methyl ornithine into peptides via solid-phase peptide synthesis (SPPS) requires the synthesis of the corresponding protected amino acid building block, namely Fmoc-N-α-methyl-L-ornithine(Boc)-OH .
The synthesis of N-α-methyl-L-ornithine itself can be achieved through various routes, often starting from L-ornithine or a suitable precursor. One reported method involves the synthesis of N-α-methyl-L-ornithine hydrochloride from (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-4-cyanobutyric acid[1].
The commercially available building block, Fmoc-N-Me-Orn(Boc)-OH (CAS Number: 1793105-28-8), allows for direct incorporation into a peptide sequence using standard Fmoc-based SPPS protocols[6][7][8]. The Fmoc group protects the α-amino group, while the Boc group protects the δ-amino group of the ornithine side chain.
Workflow for Solid-Phase Peptide Synthesis:
Experimental Protocol: Incorporation of this compound
-
Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF (typically 20%).
-
Incorporation of this compound:
-
Pre-activate a solution of this compound, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Coupling times for N-methylated amino acids may need to be extended compared to their non-methylated counterparts due to steric hindrance.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Side-Chain Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the ornithine side chain) using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Experimental Techniques for Conformational Analysis
A combination of spectroscopic and computational methods is essential to fully characterize the conformational effects of N-α-methyl ornithine in peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution[9]. Key NMR experiments for conformational analysis include:
-
1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity of the peptide. The chemical shifts of amide protons and α-protons are sensitive to the local secondary structure.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional structure. For N-methylated peptides, ROESY is often preferred due to the potential for intermediate molecular tumbling rates.
-
¹³C and ¹⁵N NMR: The chemical shifts of backbone carbons and nitrogens are also sensitive to conformation and can provide additional structural restraints.
Expected NMR Signatures for N-α-Methyl Ornithine:
-
The N-methyl group will appear as a singlet in the ¹H NMR spectrum, typically between 2.5 and 3.5 ppm.
-
The absence of an amide proton for the N-α-methylated residue will be evident in the ¹H NMR spectrum.
-
NOEs between the N-methyl protons and adjacent backbone and side-chain protons will provide key distance restraints for structure calculation.
Experimental Protocol: 2D ROESY of an N-α-Methyl Ornithine-Containing Peptide
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a chemical shift reference standard (e.g., DSS or TSP).
-
Data Acquisition: Acquire a 2D ROESY spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher). Typical parameters include a mixing time of 150-300 ms and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the 2D data using appropriate software. Integrate the cross-peak volumes to derive inter-proton distance restraints.
-
Structure Calculation: Use the distance restraints, along with any dihedral angle restraints obtained from coupling constant measurements, as input for molecular dynamics or simulated annealing calculations to generate a family of solution structures.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution[10]. The far-UV CD spectrum (190-250 nm) provides characteristic signatures for different secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 217 nm and a positive band around 195 nm.
-
β-turn: Different types of β-turns have distinct CD spectra. For example, a type II β-turn is often characterized by two positive bands near 230 nm and 202 nm[3].
-
Random Coil: A strong negative band around 200 nm.
By comparing the CD spectrum of a peptide containing N-α-methyl ornithine to that of its non-methylated counterpart or a proline-containing analogue, one can gain qualitative insights into the conformational changes induced by the modification.
Experimental Protocol: CD Spectroscopy of Peptides
-
Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate buffer). The buffer should not have significant absorbance in the far-UV region.
-
Concentration Determination: Accurately determine the peptide concentration, for example, by UV absorbance at 280 nm if the peptide contains aromatic residues, or by amino acid analysis.
-
Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: Subtract the spectrum of the buffer from the peptide spectrum. Convert the data to mean residue ellipticity to allow for comparison between different peptides.
Computational Modeling
Molecular modeling techniques provide a powerful complementary approach to experimental methods for exploring the conformational landscape of peptides[6].
-
Conformational Searches: Monte Carlo or molecular dynamics (MD) simulations can be used to explore the potential energy surface of a peptide and identify low-energy conformations.
-
Quantum Mechanics (QM) Calculations: High-level QM calculations can be used to accurately determine the relative energies of different conformers and to parameterize force fields for MD simulations.
-
NMR and CD Spectra Prediction: Computational methods can be used to predict NMR chemical shifts and CD spectra from a given peptide structure, allowing for direct comparison with experimental data.
Workflow for Computational Modeling:
Comparative Data Summary
While specific experimental data for N-α-methyl ornithine-containing peptides is limited in the public domain, we can extrapolate from the known effects of N-methylation and the properties of the ornithine side chain to provide a qualitative comparison with proline.
| Feature | N-α-Methyl Ornithine | Proline |
| Backbone Flexibility | Reduced | Highly Restricted |
| φ Angle | Restricted, but more flexible than proline | Locked around -60° to -75° |
| Cis/Trans Isomerism | Increased propensity for cis amide bond | High propensity for cis amide bond |
| Hydrogen Bonding | Amide H-bond donor eliminated | Amide H-bond donor absent |
| Side Chain | Flexible, polar, positively charged | Cyclic, non-polar |
| Turn Preference | Likely to induce turns, potentially βVI | Strong inducer of βI and βII turns |
Conclusion and Future Directions
The incorporation of N-α-methyl ornithine represents a promising strategy for modulating the conformational properties of peptides. Its unique combination of backbone restriction and a flexible, functionalizable side chain offers exciting possibilities for the design of novel peptide therapeutics with improved stability, permeability, and target affinity.
Further experimental and computational studies are needed to fully elucidate the conformational landscape of N-α-methyl ornithine-containing peptides. A systematic investigation of a series of model peptides using NMR, CD, and molecular modeling would provide a comprehensive understanding of the structural effects of this modification and enable its rational application in drug design. Such studies will undoubtedly pave the way for the development of a new generation of peptide-based drugs with enhanced therapeutic potential.
References
- Kokko, K. P., Hooper, H. B., & Dix, T. A. (2004). A convenient synthesis of N-alpha-methyl-L-ornithine. Tetrahedron Letters, 45(10), 2151-2153.
- Navigating the Conformation of N-Methylated Peptides: A Comparative Guide to Analytical Techniques. (2025). BenchChem.
- Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? (2009). Journal of the American Chemical Society, 131(31), 11087-11096.
- Peptide Models for Beta-Turns. A Circular Dichroism Study. (1990). International Journal of Peptide and Protein Research, 35(1), 1-7.
- Bakshi, K., Liyanage, M. R., Volkin, D. B., & Middaugh, C. R. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253.
- Circular dichroism data for NHR peptide 1 and CHR peptides 3, 4, 5, 8, and 10. (2009).
- peptide nmr. (n.d.).
- Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. Black. (2016).
-
FMOC-Orn(Boc)-OH (N-Fmoc-N-Boc-L-Ornithine). eqipped. Retrieved from [Link]
- Weisshoff, H., Wieprecht, T., Henklein, P., Frömmel, C., Antz, C., & Mügge, C. (1996). Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. FEBS Letters, 387(2-3), 201-207.
- Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. (2007). Journal of Biomolecular Structure & Dynamics, 25(2), 181-192.
-
This compound | C26H32N2O6 | CID 121233396. PubChem. Retrieved from [Link]
- Aubry, A., Boussard, G., Cung, M. T., Marraud, M., & Vitoux, B. (1985). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Journal of the American Chemical Society, 107(26), 7941-7949.
Sources
- 1. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Fmoc-N-Me-Orn(Boc)-OH
As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and efficiently. The proper management of chemical reagents, from receipt to disposal, is a cornerstone of a well-run laboratory. This guide provides a comprehensive, step-by-step protocol for the disposal of Fmoc-N-Me-Orn(Boc)-OH, a protected amino acid derivative common in peptide synthesis. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure both personal safety and environmental compliance.
The core principle underpinning this guide is one of caution. While specific toxicological data for this compound is not extensively documented, its structural motifs—an Fmoc protecting group, a Boc protecting group, and an amino acid core—necessitate that it be handled as a hazardous chemical waste.[1][2] Adherence to these protocols is not just a matter of regulatory compliance but a commitment to a culture of safety.
Hazard Assessment and Identification
| Identifier | Value | Source |
| Chemical Name | (2S)-2-[[(9H-Fluoren-9-yl)methoxy]carbonyl-methylamino]-5-[[(2-methylpropan-2-yl)oxy]carbonylamino]pentanoic acid | PubChem[3] |
| CAS Number | 1793105-28-8 | Advanced ChemTech |
| Molecular Formula | C₂₆H₃₂N₂O₆ | PubChem[3] |
| Molecular Weight | 468.5 g/mol | PubChem[3] |
| Appearance | White to off-white solid (typical for similar compounds) | N/A |
The Cardinal Rule: Waste Segregation
The most critical step in proper chemical waste management is the strict segregation of different waste streams.[4] Co-mingling incompatible chemicals can lead to dangerous reactions, while mixing hazardous with non-hazardous waste unnecessarily increases disposal costs and regulatory burden. For this compound, waste must be segregated into three primary categories at the point of generation.
-
Solid Chemical Waste: Unused, expired, or surplus this compound powder.
-
Contaminated Solid Laboratory Waste: Items that have come into direct contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated absorbent pads used for cleaning spills.[5]
-
Liquid Chemical Waste: Any solutions containing this compound, including reaction mixtures, purification fractions (e.g., from chromatography), or solutions used for rinsing glassware.
Under no circumstances should any of these waste streams be disposed of in standard trash or poured down the drain.[6][7]
Step-by-Step Disposal Protocols
The following protocols provide a clear workflow for managing each segregated waste stream. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times during these procedures.
-
Container Selection: Procure a dedicated hazardous solid waste container. This should be a durable, sealable container made of a compatible material like high-density polyethylene (HDPE). The container must be in good condition, free from cracks or leaks.[8]
-
Waste Collection:
-
Labeling: The container must be labeled immediately upon the first addition of waste.[7] The label must clearly state the words "HAZARDOUS WASTE " and list all chemical constituents by their full name (i.e., "this compound").[8][11]
-
Storage: Keep the container tightly sealed at all times, except when adding waste.[6] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][13]
-
Container Selection: Use a dedicated, leak-proof liquid hazardous waste container (often a carboy) with a screw cap. The container material must be compatible with all components of the waste stream (e.g., if the compound is dissolved in an organic solvent, a solvent-safe plastic or glass container is required).[5]
-
Waste Collection: Carefully pour liquid waste containing this compound into the designated liquid waste container using a funnel. Do not mix incompatible waste streams; for example, acidic and basic solutions should be collected in separate containers.[14]
-
Fill Level: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[5]
-
Labeling: As with solid waste, the container must be immediately labeled with "HAZARDOUS WASTE " and a complete list of its contents, including solvents and their approximate concentrations.[8]
-
Storage: Keep the container tightly capped and stored in the SAA, preferably within a secondary containment bin to mitigate potential leaks.[12]
Final Disposal Workflow: From Lab to Licensed Facility
The ultimate disposal of hazardous waste is a regulated process that ensures it does not harm human health or the environment.
Caption: Disposal decision workflow for this compound waste.
-
Accumulation: Waste is collected and stored in the SAA according to federal regulations, which generally permit accumulation for up to one year as long as volume limits (typically 55 gallons) are not exceeded.[6][13]
-
Request for Pickup: Once a container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a waste pickup.[7][8] Provide them with an accurate description of the waste as detailed on the container label.
-
Professional Disposal: The EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities are equipped to handle and dispose of chemical waste in a compliant manner, typically through methods like high-temperature incineration.[15]
By adhering to this structured and cautious approach, you contribute to a safe and sustainable research environment, ensuring that your work's impact is measured by your discoveries, not by your environmental footprint.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121233396, this compound. PubChem. [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Waste Guide 2025. (n.d.). Laboratory Waste Guide 2025. [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. U.S. EPA. [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS. [Link]
-
Case Western Reserve University. (n.d.). RCRA. CWRU Environmental Health and Safety. [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. UW-Madison. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. EPA. [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. MLO. [Link]
-
Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Lab Manager. [Link]
-
Severn Biotech. (n.d.). Fmoc-Trp(Boc)-OH >98%_sds. Severn Biotech. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Carl ROTH. [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet. AAPPTec. [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. epa.gov [epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-N-Me-Orn(Boc)-OH
Welcome to a comprehensive guide dedicated to the safe handling of Fmoc-N-Me-Orn(Boc)-OH, a crucial building block in modern peptide synthesis.[1] As researchers, our pursuit of innovation must be built upon an unwavering foundation of safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protection. The core principle of this guide is proactive risk mitigation, especially pertinent as the toxicological properties of many specialized reagents, including this one, have not been exhaustively investigated.[2][3] Therefore, we treat this compound with the caution it warrants, ensuring the safety of personnel and the integrity of our research.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential risks is the first step in establishing a robust safety protocol. This compound is typically supplied as a white to off-white crystalline solid or powder.[3] This physical form dictates the primary routes of potential exposure and the necessary protective measures.
-
Inhalation: As a fine powder, the compound can easily become airborne, particularly during weighing and transfer operations. Inhalation may cause respiratory irritation.[2]
-
Skin Contact: Direct contact with the skin can occur during handling. While specific data is limited, similar compounds can cause irritation.[4]
-
Eye Contact: Airborne dust or accidental splashes of solutions containing the compound pose a significant risk of eye irritation.[2]
-
Ingestion: Though less common in a laboratory setting, accidental ingestion via contaminated hands is a potential route of exposure.[3]
Given that the chemical, physical, and toxicological properties are not fully understood, a conservative approach is mandated.[2] We must assume the compound is hazardous until proven otherwise and implement engineering controls and personal protective equipment accordingly.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale & Key Considerations |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[5][6] | Protects eyes from airborne dust particles and accidental splashes of solutions. A face shield offers broader protection and is recommended when handling larger quantities. |
| Hand Protection | Chemical-resistant nitrile gloves.[5][7][8] | Provides a necessary barrier against direct skin contact. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving.[5] |
| Respiratory Protection | NIOSH-approved N95 or P1 type particulate respirator.[2][5][6] | Mandatory when handling the solid powder outside of a containment system. This prevents the inhalation of fine particles that may cause respiratory irritation.[2] |
| Body Protection | Standard laboratory coat.[5][6][7] | Protects skin and personal clothing from contamination. Ensure the coat is fully buttoned. |
Operational Plan: A Step-by-Step Guide to Safety
A successful safety plan integrates PPE with established laboratory procedures. This section provides actionable, step-by-step protocols for key operations.
Experimental Workflow: PPE Selection & Safe Handling
The following diagram outlines the critical decision points and workflow for safely handling this compound.
Caption: A procedural workflow for the safe handling of this compound.
Protocol 1: Donning and Doffing PPE
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator: If required, perform a seal check according to manufacturer instructions.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a proper technique to avoid touching the outer surface with bare skin.[9]
-
Lab Coat: Remove by rolling it inside-out, without shaking, and place it in a designated receptacle.
-
Eye Protection: Remove by handling the arms, not the front.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[3]
Protocol 2: Weighing and Dissolving the Compound
This procedure carries the highest risk of generating airborne dust.
-
Preparation: Ensure all required PPE is donned correctly. Verify that the chemical fume hood is operational and the sash is at the appropriate working height.[5][6]
-
Staging: Place a tared weigh boat on the analytical balance inside the fume hood. Have a dedicated, clean spatula ready.
-
Transfer: Carefully open the container of this compound. Use the spatula to gently transfer the desired amount of powder to the weigh boat, avoiding any actions that could create dust.
-
Dissolving: Transfer the weighed solid into the reaction vessel. Slowly add the desired solvent (e.g., DMSO, DMF) to the solid.[3] Do not add the solid to the solvent, as this can increase the chance of dust generation.
-
Cleanup: Securely close the stock container. Decontaminate the spatula and work surface.
Emergency and Disposal Plans
Preparedness is key to managing unexpected events and ensuring responsible disposal.
Spill Management
In the event of a spill, adhere to the following protocol:
-
Evacuate and Secure: Alert others in the area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[8]
-
Contain: For small dry spills, carefully sweep or scoop the material into a labeled hazardous waste container.[8][9] Avoid actions that create dust. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[4]
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.[4]
Waste Disposal Plan
The guiding principle is to treat all waste associated with this compound as hazardous chemical waste.[7][8] Never dispose of this compound or its containers in the regular trash or down the drain. [7][8]
-
Solid Waste:
-
Collection: Collect all contaminated solid waste, including residual powder, weighing paper, gloves, and pipette tips, in a designated hazardous waste container with a secure, leak-proof lid.[4][7]
-
Labeling: The container must be clearly labeled "Hazardous Waste" with the full chemical name: "this compound".[4][7]
-
-
Liquid Waste:
-
Storage and Final Disposal:
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- MSDS of Fmoc-N-Me-D-Orn(Boc)-OH. (2019-09-27). Google Search Result.
- Personal protective equipment for handling Fmoc-Phe(4-Br)-OH. Benchchem.
- Personal protective equipment for handling Fmoc-Phe(4-F)-OH. Benchchem.
- PRODUCT INFORMATION - Boc-Orn(Fmoc)-OH. Cayman Chemical.
- Proper Disposal of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)
- This compound | C26H32N2O6 | CID 121233396. PubChem.
- Safeguarding Your Laboratory and Environment: Proper Disposal of Fmoc-Bpa-OH. Benchchem.
- Proper Disposal of Fmoc-His(Fmoc)
- Fmoc-Orn(Boc)
- Safety D
- Proper Disposal of Fmoc-Bip(4,4')
- Nα-Fmoc-Nδ-Boc-L-ornithine. Chem-Impex.
- Fmoc Amino Acids for SPPS. AltaBioscience.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. capotchem.cn [capotchem.cn]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
